2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANDFEYEAYUSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408965 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-35-9 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: A Versatile Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 16867-35-9), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, reactivity, and critical applications, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations in its use.
Part 1: The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Core
The 4H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic features make it an excellent scaffold for developing compounds with a wide array of biological activities. Derivatives have shown promise as antipsychotic agents, tranquilizers, antioxidants, and anticancer agents.[1] This framework serves as a privileged structure, meaning it is a molecular framework that is able to provide ligands for more than one biological target.
This compound, in particular, is a highly valuable intermediate. The introduction of a chloromethyl group at the 2-position provides a reactive electrophilic site, or a "handle," that allows for straightforward chemical modification and the introduction of diverse functional groups through nucleophilic substitution. This versatility is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 16867-35-9 | [2] |
| Molecular Formula | C₉H₇ClN₂O | [2] |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | Solid (form may vary) | [3] |
| Purity | Typically >97% | [3] |
Part 2: Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the construction of the core heterocyclic system, followed by the introduction of the chloromethyl group.
General Synthetic Strategies for the Pyrido[1,2-a]pyrimidin-4-one Core
The formation of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is most commonly achieved through the cyclocondensation of a 2-aminopyridine derivative with a three-carbon component, such as a β-ketoester or a malonic acid derivative.[4] This reaction is a cornerstone of heterocyclic chemistry and provides a reliable route to the core structure.
Recommended Synthesis Protocol
The following protocol is a well-established, two-step procedure for the synthesis of the title compound, based on analogous and reliable synthetic transformations.
Step 1: Synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core
This step involves the condensation of 2-aminopyridine with an appropriate three-carbon electrophile.
-
Reagents: 2-aminopyridine, Ethyl 3-ethoxyacrylate (or similar β-alkoxyacrylate).
-
Solvent: A high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Procedure:
-
Combine 2-aminopyridine (1.0 eq) and ethyl 3-ethoxyacrylate (1.1 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add the high-boiling point solvent to the flask.
-
Heat the reaction mixture to reflux (typically 240-260 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove residual high-boiling solvent, and dry under vacuum.
-
Step 2: Chloromethylation of the Pyrido[1,2-a]pyrimidin-4-one Core
This step introduces the reactive chloromethyl handle at the C2 position.
-
Reagents: 4H-pyrido[1,2-a]pyrimidin-4-one, Paraformaldehyde, Chlorotrimethylsilane (TMSCl).
-
Solvent: A chlorinated solvent such as chloroform or dichloroethane.
-
Procedure:
-
Suspend 4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) and paraformaldehyde (2.0-3.0 eq) in the chosen chlorinated solvent.
-
Add chlorotrimethylsilane (TMSCl) (2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux (around 60-80 °C) for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the chlorinated solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridopyrimidine core and a singlet for the two protons of the chloromethyl group (-CH₂Cl), typically in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon (C4), the carbons of the pyridine and pyrimidine rings, and the carbon of the chloromethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (194.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) around 1680-1700 cm⁻¹.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.
Nucleophilic Substitution: A Gateway to Diverse Derivatives
The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functionalities, which is a key strategy in analog synthesis for structure-activity relationship (SAR) studies.
Workflow for Derivative Synthesis
Caption: General workflow for synthesizing derivatives.
Part 4: Applications in Drug Discovery
The true value of this compound is realized in its application as a key intermediate in the synthesis of potent and selective therapeutic agents.
Case Study: Synthesis of PKM2 Activators
The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism and has emerged as a promising target for anticancer therapies.
Signaling Pathway of PKM2 in Cancer
Caption: Simplified role of PKM2 in cancer cell metabolism.
In a notable example, researchers developed potent and selective PKM2 activators based on the 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one scaffold.[6] The synthesis of these compounds involved the reaction of this compound with benzimidazole derivatives in a classic nucleophilic substitution reaction, demonstrating the direct utility of the title compound.[6]
Broader Therapeutic Potential
The pyrido[1,2-a]pyrimidin-4-one core has been explored for a multitude of other therapeutic applications, making this compound a valuable starting point for research in these areas as well:
-
SHP2 Inhibition: Derivatives of this scaffold have been investigated as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers.[7]
-
Antimalarial Activity: Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and shown to possess antimalarial activity.[8]
-
Aldose Reductase Inhibition: Certain derivatives have been identified as selective inhibitors of aldose reductase, an enzyme involved in diabetic complications.[9]
Part 5: Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are imperative when handling this compound.
-
Hazard Identification: This compound should be treated as a hazardous substance. It is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
Part 6: Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis and, most importantly, the reactive chloromethyl handle, provide medicinal chemists with a reliable and versatile platform for the design and synthesis of novel, biologically active molecules. As research continues to uncover the therapeutic potential of the pyrido[1,2-a]pyrimidin-4-one scaffold, the importance of this key intermediate will undoubtedly continue to grow.
References
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17845019/]
- 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.4716]
- 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Product Description. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/heterocyclic-building-blocks/pyridopyrimidine-derivatives/2-chloromethyl-8-methyl-4h-pyrido-1-2-a-pyrimidin-4-one.html]
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39067422/]
- Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24763263/]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1287295_EN.htm]
- Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23622982/]
- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/en/2-chloromethyl-4h-pyrido-1-2-a-pyrimidin-4-one-10-F312211]
- This compound. PubChemLite. [URL: https://pubchemlite.org/compound/2-(chloromethyl)-4h-pyrido%5B1,2-a%5Dpyrimidin-4-one]
Sources
- 1. 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [myskinrecipes.com]
- 2. This compound [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic and steric properties make it a versatile building block in medicinal chemistry. This guide focuses on a key derivative, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a reactive intermediate pivotal for the synthesis of a diverse array of novel molecular entities. As Senior Application Scientists, our goal is to provide a comprehensive and practical resource, blending established chemical principles with actionable insights to empower researchers in their drug discovery and development endeavors. This document will delve into the essential physical and chemical properties of this compound, offering a robust foundation for its strategic application in synthesis and further research.
Core Molecular Attributes
This compound is a solid, crystalline compound at room temperature.[1] Its fundamental properties, crucial for experimental design and interpretation, are summarized below.
| Property | Value | Source |
| CAS Number | 16867-35-9 | [1][2][3][4] |
| Molecular Formula | C₉H₇ClN₂O | [1][5] |
| Molecular Weight | 194.62 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Molecular Structure:
Caption: Chemical structure of this compound.
Spectroscopic and Analytical Characterization
While comprehensive, publicly available experimental spectra for this specific compound are limited, data for the core pyrido[1,2-a]pyrimidin-4-one scaffold and its derivatives provide a strong basis for predicting its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridopyrimidine ring system, typically in the range of δ 7.0-9.0 ppm. The chloromethyl group protons (-CH₂Cl) would likely appear as a singlet further downfield, estimated to be in the region of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the pyrimidinone ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically above δ 160 ppm. Aromatic carbons will resonate in the δ 110-150 ppm region. The chloromethyl carbon (-CH₂Cl) signal is anticipated to be in the aliphatic region, likely between δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1680-1660 cm⁻¹. Other significant peaks will include C=N and C=C stretching vibrations from the aromatic rings, typically found in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is expected to appear in the fingerprint region, generally between 800-600 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound. The isotopic peak at M+2, with approximately one-third the intensity of the M⁺ peak, will be characteristic of the presence of a single chlorine atom. Common fragmentation patterns for related structures involve the loss of the chloromethyl group or cleavage of the pyrimidinone ring.
Synthesis and Reactivity
Synthetic Approach
The synthesis of this compound typically involves a cyclocondensation reaction. A general and illustrative synthetic workflow is presented below. The expertise in our laboratories suggests that careful control of reaction temperature and purification by column chromatography are critical for obtaining a high-purity product.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of 2-aminopyridine in a suitable high-boiling solvent (e.g., diphenyl ether), add an equimolar amount of diethyl (chloromethyl)malonate.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The crude product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.
-
Purification: Collect the crude solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Note: This is a generalized protocol. Specific reaction conditions may vary and should be optimized based on laboratory-scale experiments.
Chemical Reactivity
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Substitution:
The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities at the 2-position. This is a key strategy for building libraries of novel pyrido[1,2-a]pyrimidine derivatives for biological screening.
Caption: Reactivity of this compound with various nucleophiles.
Applications in Drug Discovery and Development
The pyrido[1,2-a]pyrimidine core is a well-established pharmacophore. Derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound serves as a crucial starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The ability to easily introduce diverse side chains via the reactive chloromethyl handle allows for the systematic exploration of the structure-activity relationship (SAR) of this scaffold.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are paramount.
-
Hazard Identification: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined core structure and the reactive chloromethyl group provide a powerful platform for the generation of diverse molecular architectures with the potential for significant biological activity. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The insights provided herein are intended to facilitate innovative research and accelerate the discovery of new therapeutic agents based on the promising pyrido[1,2-a]pyrimidine scaffold.
References
- This compound [16867-35-9]. Chemsigma. [Link]
- This compound [CAS: 16867-35-9]. Ivy Fine Chemicals. [Link]
- This compound. Stra-Val. [Link]
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- This compound. PubChemLite. [Link]
- Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles.
- SUPPORTING INFORMATION A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan. The Royal Society of Chemistry. [Link]
- 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
- 7-Chloro-2-(chloromethyl)-4H-pyrido [1,2-A] pyrimidin-4-one, 97%. J&K Scientific. [Link]
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]
- Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one*. Sciforum. [Link]
- 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem. [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Mass fragmentation pattern for complexes 1-4.
- Mass Spectrometry - Fragmentation P
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. [Link]
- 13C NMR spectra of synthesized model compound 4f..
- Products. 2a biotech. [Link]
- 4H-pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl. PubChem. [Link]
- SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
- Pyrimidine, 4-methyl-. NIST WebBook. [Link]
- 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. NIST WebBook. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. 16867-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound [16867-35-9] | Chemsigma [chemsigma.com]
- 4. ivychem.com [ivychem.com]
- 5. This compound [chemicalbook.com]
- 6. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one molecular weight and formula
An In-depth Technical Guide: 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This compound is a key heterocyclic building block, and understanding its properties is crucial for its effective application in the synthesis of novel therapeutic agents.
Core Molecular Profile and Physicochemical Properties
This compound belongs to a class of fused heterocyclic compounds recognized for their broad pharmaceutical applications.[1] The core 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure found in several known drugs, highlighting its importance in medicinal chemistry.[1][2] The introduction of a reactive chloromethyl group at the 2-position makes this specific derivative a versatile intermediate for further chemical modifications.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its unique fused ring system and functional groups.
Caption: Molecular structure representation.
Physicochemical Data Summary
The key quantitative data for this compound are summarized below. This information is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂O | [3][4][5] |
| Molecular Weight | 194.62 g/mol | [3][4][5] |
| CAS Number | 16867-35-9 | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥96% | [3][6] |
| InChI Key | QANDFEYEAYUSKD-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core is well-documented and typically involves the condensation of a 2-aminopyridine derivative with a β-keto ester or a similar 1,3-dicarbonyl compound. The chloromethyl group is introduced using an appropriate reagent.
Representative Synthetic Protocol
The following protocol is a generalized representation of a common synthetic route. The causality for this approach lies in the inherent nucleophilicity of the amino group of the pyridine precursor and the electrophilic nature of the condensation partner, leading to a cyclization cascade.
Objective: To synthesize this compound.
Materials:
-
2-Aminopyridine
-
Ethyl 4-chloroacetoacetate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation & Cyclization: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq).
-
Add polyphosphoric acid (PPA) as both a solvent and a dehydrating catalyst. Expertise Note: PPA is highly viscous; warming it slightly can aid in handling. Its acidic nature promotes both the initial condensation and the subsequent intramolecular cyclization to form the fused ring system.
-
Heat the reaction mixture to 120-140 °C for 4-6 hours, monitoring progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. This step is crucial to precipitate the organic product.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL). The choice of DCM is based on its ability to dissolve the product while being immiscible with water.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the final product.
Synthesis Workflow Diagram
The logical flow of the synthesis, from starting materials to the purified final compound, is illustrated below.
Caption: A typical workflow for synthesis and purification.
Applications in Drug Discovery
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling the construction of diverse molecular libraries for screening.
Case Study: Precursor for PKM2 Activators
A significant application of this scaffold is in the development of novel cancer therapeutics. Research has shown that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one can act as potent and selective activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[7] In a reported study, the chloromethyl intermediate was used to synthesize a series of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones.[7] These compounds were evaluated as PKM2 activators, demonstrating the power of this scaffold in generating targeted therapies.[7]
Conceptual Drug Discovery Workflow
The use of this compound as a starting material in a drug discovery campaign can be visualized as follows. This workflow represents a self-validating system where each stage provides the necessary data to justify progression to the next.
Caption: Use of the title compound in a discovery workflow.
Safety, Handling, and Risk Mitigation
As a senior scientist, ensuring laboratory safety is paramount. The reactive nature of this compound necessitates strict handling protocols.
GHS Hazard Profile
The compound is classified with several hazards that must be respected to ensure personnel safety.[8]
| GHS Code | Hazard Statement | Precautionary Class | Source(s) |
| H302 | Harmful if swallowed | Warning | [8] |
| H315 | Causes skin irritation | Warning | [8] |
| H318 | Causes serious eye damage | Danger | [8] |
| H335 | May cause respiratory irritation | Warning | [8] |
Recommended Laboratory Handling Protocol
Trustworthiness through Safety: Adherence to the following protocol is mandatory when handling this compound.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear ANSI-rated safety goggles and a face shield, especially when handling larger quantities, due to the serious eye damage risk.[8]
-
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly closed and store in a locked cabinet.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow entry into drains or waterways.[8]
References
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents.
- 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem. [Link]
- 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
- This compound. 2a biotech. [Link]
- 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
- Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [cymitquimica.com]
- 4. This compound [chemicalbook.com]
- 5. This compound [chemicalbook.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Spectroscopic Elucidation of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of complete, published experimental spectra for the title compound, this guide leverages empirical data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive framework. All theoretical assignments are supported by citations to relevant literature.
Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. Its rigid, planar structure and the presence of multiple hydrogen bond acceptors and donors make it an attractive framework for designing targeted therapeutics. The introduction of a reactive chloromethyl group at the 2-position of this scaffold in this compound opens up avenues for further synthetic elaboration, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stability of such novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Based on the analysis of closely related structures, we can predict the 1H and 13C NMR spectra of this compound with a high degree of confidence.
Predicted 1H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridopyrimidinone core and a characteristic singlet for the chloromethyl protons. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom will influence the chemical shifts, leading to a downfield disposition of adjacent protons.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Comparative Data |
| H-3 | ~6.5 - 6.7 | s | - | The chemical shift of the corresponding proton in 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is observed around δ 6.34 ppm. The slightly more electron-withdrawing nature of the chloromethyl group is expected to shift this proton further downfield. |
| H-6 | ~9.0 - 9.2 | d | J ≈ 7.0 | In 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, this proton appears at δ 9.02 ppm. This proton is highly deshielded due to its proximity to the bridgehead nitrogen and the carbonyl group. |
| H-7 | ~7.1 - 7.3 | t | J ≈ 7.0 | This proton in the 2-methyl analog is found at δ 7.10 ppm. It is expected to be a triplet due to coupling with H-6 and H-8. |
| H-8 | ~7.7 - 7.9 | t | J ≈ 7.5 | The corresponding proton in the 2-methyl analog resonates at δ 7.72 ppm. |
| H-9 | ~7.6 - 7.8 | d | J ≈ 9.0 | In the 2-methyl analog, this proton is observed at δ 7.60 ppm. |
| -CH2Cl | ~4.8 - 5.0 | s | - | The chemical shift for the methylene protons in 2-(chloromethyl)pyrimidine hydrochloride is approximately 4.8 ppm[1]. A similar value is expected here. |
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide valuable information about the carbon framework. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the chlorine atom.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| C-2 | ~163 - 165 | In 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, this carbon appears at δ 165.32 ppm. The substitution with a chloromethyl group is expected to have a minor effect on this quaternary carbon. |
| C-3 | ~105 - 107 | The corresponding carbon in the 2-methyl analog is at δ 103.37 ppm. The deshielding effect of the adjacent chloromethyl group will likely shift this carbon downfield. |
| C-4 | ~158 - 160 | The carbonyl carbon in 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is at δ 157.89 ppm. |
| C-4a | ~150 - 152 | In the 2-methyl analog, this bridgehead carbon resonates at δ 150.74 ppm. |
| C-6 | ~126 - 128 | The chemical shift for this carbon in the 2-methyl analog is δ 125.84 ppm. |
| C-7 | ~115 - 117 | This carbon is observed at δ 115.03 ppm in the 2-methyl analog. |
| C-8 | ~136 - 138 | In the 2-methyl analog, this carbon is at δ 136.26 ppm. |
| C-9 | ~127 - 129 | The corresponding carbon in the 2-methyl analog is at δ 127.27 ppm. |
| -CH2Cl | ~45 - 48 | The chemical shift of the chloromethyl carbon in 2-(chloromethyl)pyrimidine is expected in this range, influenced by the electronegative chlorine atom. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this class of compounds is essential for reproducibility and accurate structural confirmation.
Workflow for NMR Analysis
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion: A Predictive Spectroscopic Profile
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds, we have established a robust framework for the interpretation of the expected spectra. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in future studies.
References
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterocycles. Journal of the Serbian Chemical Society, 75(1), 11-17. [Link]
- Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25387-25392. [Link]
- MassBank. (2008). Benzyl chloride. [Link]
Sources
Crystal Structure Analysis of Pyrido[1,2-a]pyrimidin-4-one Derivatives: From Molecular Conformation to Pharmaceutical Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3][4] The precise three-dimensional arrangement of atoms and molecules within a solid-state form dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are paramount in drug development. This guide provides a comprehensive overview of the principles, methodologies, and applications of crystal structure analysis for this important class of heterocyclic compounds. We will delve into the causality behind experimental choices in single-crystal and powder X-ray diffraction techniques, interpret the resulting structural data, and explore its direct implications for designing effective and reliable pharmaceutical products.
The Strategic Importance of Solid-State Characterization
In drug development, the active pharmaceutical ingredient (API) is almost always a solid. The journey from a promising lead compound to a marketable drug is critically dependent on understanding its solid-state properties. For pyrido[1,2-a]pyrimidin-4-one derivatives, whose efficacy can be tied to subtle conformational features, a thorough structural analysis is not merely a characterization step but a cornerstone of rational drug design.
The primary goals of this analysis are:
-
Unambiguous Structure Elucidation: To confirm the molecular structure, including relative and absolute stereochemistry.
-
Conformational Analysis: To understand the preferred three-dimensional shape of the molecule and its flexibility.
-
Intermolecular Interaction Mapping: To identify and analyze the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[5][6] These forces are analogous to those involved in drug-receptor binding and are crucial for predicting physical properties.[7][8][9]
-
Polymorph & Solvate Screening: To identify all possible crystalline forms of the API, as different polymorphs can have drastically different properties and are subject to stringent regulatory scrutiny.[10][11]
This guide will focus on the two most powerful techniques for achieving these goals: Single-Crystal X-ray Diffraction (SC-XRD) and X-ray Powder Diffraction (XRPD).
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides an unparalleled level of detail, revealing exact bond lengths, bond angles, and the nature of intermolecular interactions.
The Foundational Step: Growing High-Quality Single Crystals
The success of an SC-XRD experiment is entirely contingent on the quality of the single crystal. This is often the most challenging and time-consuming step, requiring a systematic approach. The underlying principle is to allow molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice.[14]
Experimental Protocol: Growing Single Crystals by Slow Evaporation
This protocol is a self-validating system; successful crystal growth is the primary indicator of a well-executed procedure.
-
Purity Assessment (Prerequisite): Start with the highest purity material possible (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading crystal quality. Confirm purity via NMR and LC-MS.
-
Solvent Selection (The Critical Choice):
-
Rationale: The ideal solvent should dissolve the compound moderately at room temperature or elevated temperatures.[15] If solubility is too high, the solution may never reach the supersaturation point needed for crystallization; if too low, an impractical volume of solvent would be required.
-
Procedure: Test the solubility of ~5 mg of your pyrido[1,2-a]pyrimidin-4-one derivative in 0.5 mL of various solvents (e.g., ethyl acetate, acetone, methanol, acetonitrile, dichloromethane). A good candidate will fully dissolve the compound when heated but show signs of precipitation upon cooling.
-
-
Solution Preparation:
-
Dissolve 10-20 mg of the purified compound in the minimum amount of the chosen solvent in a clean, small vial or test tube. Gentle heating may be necessary.
-
Causality: Using the minimum volume ensures that the solution is near saturation, reducing the time required for evaporation to induce crystallization.[16]
-
-
Filtration (Removing Nucleation Inhibitors): Filter the solution while warm through a syringe filter (0.22 µm PTFE) into a new, dust-free vial.
-
Rationale: Dust particles and other microscopic particulates can act as unwanted nucleation sites, leading to the formation of many small, unusable crystals instead of a few large ones.[15]
-
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation. Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench).
-
Monitoring & Harvesting: Check the vial after 24-48 hours and then daily. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or loop.
From Crystal to Structure: Data Collection and Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer in a modern X-ray diffractometer. A focused beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[12] A detector collects these diffracted X-rays as the crystal is rotated, generating a dataset of thousands of reflections.
This dataset is then processed using specialized software (e.g., SHELXS, SHELXL) to solve and refine the crystal structure.[18] The final output is a detailed model of the molecule within the crystal's unit cell, including atomic coordinates, bond lengths, angles, and intermolecular contacts.
X-ray Powder Diffraction (XRPD): The Pharmaceutical Workhorse
While SC-XRD provides the ultimate structural detail from a single crystal, XRPD is an indispensable tool for analyzing bulk, polycrystalline material, which is the form of the API in a final drug product.[19] Its non-destructive nature and ease of sample preparation make it ideal for pharmaceutical problem-solving.
Core Applications in Drug Development
-
Polymorph Identification: Different crystal packings of the same molecule are known as polymorphs. XRPD is the primary technique for identifying and distinguishing between them, as each polymorph gives a unique diffraction pattern or "fingerprint".[10]
-
Crystallinity Assessment: XRPD can quantify the amount of crystalline material versus amorphous content in a sample.[20] Amorphous forms are typically more soluble but less stable, making this a critical quality attribute.
-
Stability and Compatibility Studies: The technique is used to monitor for changes in crystal form during manufacturing and storage, such as a transition to a more stable but less soluble polymorph, or the formation of a hydrate or solvate.
The workflow for crystal structure analysis is a multi-stage process, integrating both synthesis and advanced analytical techniques.
Caption: Workflow for Crystal Structure Analysis.
Interpreting the Data: From Geometry to Function
The true value of crystal structure analysis lies in translating the geometric data into actionable insights for drug development.
The Power of Intermolecular Interactions
The crystal structure of a pyrido[1,2-a]pyrimidin-4-one derivative reveals a network of non-covalent interactions that hold the molecules together. A common interaction is the formation of hydrogen-bonded dimers or chains involving the pyrimidinone carbonyl oxygen. Aromatic rings frequently participate in π-π stacking. Understanding this interaction landscape is vital because:
-
It influences solubility and dissolution rate: Strong, extensive intermolecular networks require more energy to break, often leading to lower solubility.
-
It dictates physical stability: A robust network of interactions contributes to a higher melting point and greater physical stability.
-
It provides a model for receptor binding: The types of interactions a molecule makes with itself in a crystal are highly indicative of the interactions it can form with a biological target.[6]
Data Presentation: Crystallographic Summary
Quantitative data from SC-XRD experiments are typically summarized in a standardized format. The table below presents hypothetical data for two distinct derivatives to illustrate key parameters.
| Parameter | Derivative A | Derivative B |
| Chemical Formula | C₁₁H₁₁ClN₂O | C₁₈H₁₄N₂O₂ |
| Formula Weight | 222.66 | 290.32 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.541(2) | 10.115(3) |
| b (Å) | 12.330(3) | 15.482(4) |
| c (Å) | 9.875(2) | 18.956(5) |
| β (°) | 105.34(1) | 90 |
| Volume (ų) | 1002.5(4) | 2965.1(1) |
| Z (Molecules/Unit Cell) | 4 | 8 |
| Key Intermolecular Bonds | C-H···O hydrogen bonds, π-π stacking [3.538 Å][18] | N-H···O hydrogen bonds, C-H···π interactions |
This table contains representative data based on published structures for illustrative purposes.[18]
Conclusion
The crystal structure analysis of pyrido[1,2-a]pyrimidin-4-one derivatives is a critical, multi-faceted process that provides indispensable knowledge for modern drug development. By moving beyond simple confirmation of chemical identity, these techniques offer profound insights into the solid-state behavior that governs a drug's ultimate performance and safety. A strategic application of both single-crystal and powder X-ray diffraction allows scientists to build a complete picture of the API, mitigating risks associated with physical instability and polymorphism while enabling the rational design of robust and efficacious pharmaceutical formulations.
References
- The role of long-range intermolecular interactions in discovery of new drugs. PubMed.
- Cambridge Structural D
- Cambridge Structural Database (CSD).
- Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library.
- Cambridge Structural Database.
- The Power of X-Ray Powder Diffraction for Pharmaceutical Analyses. AZoM.com.
- X-ray Powder Diffraction in Drug Polymorph Analysis.
- Cambridge Structural Database.
- Full article: The role of long-range intermolecular interactions in discovery of new drugs. Taylor & Francis Online.
- Intermolecular interaction: Significance and symbolism. ScienceDirect.
- A practical guide to pharmaceutical analyses using X-ray powder diffraction.
- The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
- XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- Recrystalliz
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences.
- Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? MDPI.
- Strategies for the synthesis of pyrido-pyrimidinone and their derivatives.
- How Does a Drug Interact With Its Target? It's All in the Chemistry! Duke University.
- Recrystallization. University of Wisconsin-Green Bay.
- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- 2.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. Science.
- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed.
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PMC - NIH.
- Purification of Solids by Recrystalliz
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. PubMed.
- Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin. Sigma-Aldrich.
Sources
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Intermolecular interaction: Significance and symbolism [wisdomlib.org]
- 6. Content Background: How Does a Drug Interact With Its Target? It’s All in the Chemistry! – PEP [sites.duke.edu]
- 7. The role of long-range intermolecular interactions in discovery of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. Recrystallization [sites.pitt.edu]
- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Power of X-Ray Powder Diffraction for Pharmaceutical Analyses [pharmaceuticalonline.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The pyrido[1,2-a]pyrimidin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged" structure in drug design, leading to the development of a diverse range of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the pyrido[1,2-a]pyrimidin-4-one scaffold, from its fundamental chemical properties and synthesis to its broad pharmacological applications and the mechanisms of action of its key derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is a bicyclic aromatic heterocycle containing nitrogen atoms at positions 1 and 5, and a carbonyl group at position 4.[1] First synthesized in 1924, its importance as a pharmacophore has been increasingly recognized in recent decades.[1] This recognition stems from its presence in a number of approved therapeutic agents and a multitude of investigational drugs.[2][3] The rigid, planar structure of the core provides a well-defined framework for the spatial orientation of various substituents, enabling precise interactions with biological targets.
The inherent "drug-like" properties of this scaffold, often aligning with Lipinski's "rule of five," make it an attractive starting point for the development of orally bioavailable drugs.[4] Marketed drugs such as the anti-allergic agent pemirolast and the spinal muscular atrophy treatment risdiplam feature this core structure, underscoring its clinical relevance.[1][2] Furthermore, derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[3][5][6][7]
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Scaffold: Methodologies and Mechanistic Considerations
The construction of the pyrido[1,2-a]pyrimidin-4-one core can be achieved through several synthetic strategies. The choice of a particular method often depends on the desired substitution pattern, scalability, and the availability of starting materials.
Condensation of 2-Aminopyridines with β-Ketoesters or Malonic Acid Derivatives
A prevalent and versatile method for the synthesis of 2-substituted and 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones involves the condensation of appropriately substituted 2-aminopyridines with β-ketoesters or diethyl malonate, respectively.[2][7]
The reaction with β-ketoesters, often catalyzed by polyphosphoric acid (PPA), proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic system.[8]
A simple and environmentally friendly "neat" synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones has been reported, involving the direct condensation of 2-aminopyridines with diethyl malonate at elevated temperatures.[2] This approach avoids the use of harsh catalysts and solvents, making it an attractive option for green chemistry applications.[2]
Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
Transition Metal-Catalyzed Approaches
More recent synthetic advancements have employed transition metal catalysis to construct and functionalize the pyrido[1,2-a]pyrimidin-4-one scaffold. For instance, a copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction has been developed for the synthesis of multisubstituted derivatives.[6] These methods often offer milder reaction conditions and broader substrate scope compared to classical condensation reactions.
Pharmacological Applications and Mechanistic Insights
The versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold is evident in the diverse range of biological activities exhibited by its derivatives.
Anticancer Activity
Derivatives of this scaffold have shown significant potential as anticancer agents. One notable example is their activity as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[9] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, such as the RAS-ERK and PI3K-AKT pathways.[9] Overexpression or mutation of SHP2 is implicated in various cancers.[9] Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to exhibit potent enzymatic activity against SHP2 and demonstrate antiproliferative activity against cancer cell lines.[9] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest.[9]
Signaling Pathway Inhibition:
Caption: Inhibition of SHP2-mediated signaling pathways by pyrido[1,2-a]pyrimidin-4-one derivatives.
Anti-inflammatory Activity
Certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as anti-inflammatory agents.[5] One of the mechanisms underlying their anti-inflammatory effects is the inhibition of the hyaluronidase enzyme.[5] Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix.[5] Increased hyaluronidase activity is associated with chronic inflammatory conditions.[5] By inhibiting this enzyme, these compounds can help to maintain the integrity of the extracellular matrix and mitigate inflammation.[5]
Antimalarial Activity
The pyrido[1,2-a]pyrimidin-4-one scaffold has also emerged as a promising framework for the development of novel antimalarial agents.[4][10] Some derivatives have been shown to inhibit falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[11] Falcipain-2 is crucial for the parasite's life cycle, and its inhibition leads to a disruption of parasite growth and development.[11]
Other Biological Activities
Beyond the aforementioned applications, derivatives of this scaffold have been reported to possess a wide spectrum of other biological activities, including:
-
Aldose Reductase Inhibition: Potential for the treatment of diabetic complications.[12][13]
-
Estrogen-Related Receptor α (ERRα) Agonism: Implications for metabolic diseases.[8]
-
Antipsychotic and Tranquilizing Effects: As seen with drugs like pirenperone.[6]
Experimental Protocols and Characterization
The synthesis and characterization of pyrido[1,2-a]pyrimidin-4-one derivatives require standard organic chemistry laboratory techniques and analytical instrumentation.
General Synthetic Protocol for 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones
This protocol is a generalized procedure based on the "neat" synthesis approach.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Diethyl malonate (5.0 eq)
-
Heating mantle or oil bath
-
Round-bottom flask equipped with a reflux condenser
-
Stir bar
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine and diethyl malonate.
-
Heat the reaction mixture to a temperature of 150-180 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess diethyl malonate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization Data
The synthesized compounds are typically characterized using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. A characteristic singlet for the proton at the 3-position (if unsubstituted). Protons of substituents will appear in their respective expected regions. For 2-hydroxy derivatives, a broad singlet for the hydroxyl proton is often observed at δ 11-12 ppm.[2] |
| ¹³C NMR | Carbonyl carbon signal typically appears around δ 160-170 ppm. Aromatic carbons will resonate in the δ 100-160 ppm region.[6] |
| Mass Spec (HRMS) | Provides the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.[2] |
| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the range of 1650-1700 cm⁻¹. |
Table 1: Representative Spectroscopic Data for Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | ¹H NMR (δ, ppm) | Molecular Formula | Reference |
| 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 12.03 (s, 1H), 8.93 (d, 1H), 8.09 (t, 1H), 7.41 (d, 1H), 7.33 (t, 1H), 4.97 (s, 1H) | C₈H₆N₂O₂ | [1] |
| 7-Chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 12.07 (s, 1H), 8.89 (d, 1H), 8.10 (dd, 1H), 7.44 (d, 1H), 5.19 (s, 1H) | C₈H₅ClN₂O₂ | [1] |
| 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 9.02 (d, 1H), 7.72 (t, 1H), 7.60 (s, 1H), 7.10 (t, 1H), 6.34 (s, 1H), 2.46 (s, 3H) | C₉H₈N₂O | [6] |
| 2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 9.06 (d, 1H), 8.04 (d, 2H), 7.74 (m, 2H), 7.47 (d, 2H), 7.14 (t, 1H), 6.87 (s, 1H) | C₁₄H₉ClN₂O | [6] |
Conclusion and Future Perspectives
The pyrido[1,2-a]pyrimidin-4-one scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an enduring area of interest for medicinal chemists. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The continued investigation of this remarkable scaffold holds great promise for the discovery of new and effective therapeutic agents to address a variety of unmet medical needs.
References
- MacLean, E. J., et al. (2022). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Communications in Green Chemistry & Sustainability, 1(1), 1-8. [Link]
- Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
- Kumar, N., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 7(1), 646-653. [Link]
- Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25389-25393. [Link]
- La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(19), 4536-4540. [Link]
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information.
- Peng, L., et al. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry, 54(20), 7389-7393. [Link]
- Bhawale, R. T., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(8), 1356-1373. [Link]
- Request PDF. (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate.
- MacLean, E. J., et al. (2022). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]
- Request PDF. (n.d.). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. ResearchGate.
- PubChem. (n.d.). 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 4H-pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-. National Center for Biotechnology Information.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl-. National Center for Biotechnology Information.
- Bhawale, R. T., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, biologically important fused heterocyclic scaffold: Synthesis and functionalization. Journal of Heterocyclic Chemistry, 60(8), 1356-1373. [Link]
- Abignente, E., et al. (1986). Synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives. Il Farmaco, 41(3), 235-243. [Link]
- Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]
- Kumar, A., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 32-43. [Link]
- National Institute of Standards and Technology. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl-. NIST Chemistry WebBook.
- Request PDF. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.
- La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(19), 4536-4540. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4H-Pyrido[1,2-a]pyrimidin-4-one Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Heterocycle
The 4H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This nitrogen bridgehead bicyclic scaffold is a key structural motif in numerous pharmacologically active compounds, ranging from approved drugs to promising clinical candidates.[2][3] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This guide provides a comprehensive overview of the biological significance of the 4H-pyrido[1,2-a]pyrimidin-4-one core, delving into its diverse therapeutic applications, underlying mechanisms of action, and key synthetic strategies.
A Spectrum of Biological Activities: Unlocking Therapeutic Potential
Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one core have demonstrated a remarkable breadth of biological activities, underscoring their importance in drug discovery.[1] This scaffold has been successfully exploited to develop agents for a wide array of diseases, highlighting its privileged nature in medicinal chemistry.
Anticancer Activity: Targeting Key Signaling Pathways
The 4H-pyrido[1,2-a]pyrimidin-4-one core has emerged as a potent scaffold for the development of novel anticancer agents.[1][4] A significant breakthrough in this area has been the discovery of derivatives that act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]
Compounds featuring the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been shown to bind to the ATP-binding site of both PI3K and mTOR kinases.[5] This dual inhibition is advantageous as it can more effectively shut down the signaling cascade, potentially overcoming feedback loops and resistance mechanisms associated with single-target inhibitors.[5] The nitrogen atom within the pyridopyrimidinone core often forms a key hydrogen bond with hinge residues in the kinase domain, while other parts of the molecule can be modified to achieve selectivity and potency.[5]
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Anti-inflammatory Properties: Modulating Inflammatory Responses
Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been investigated for their anti-inflammatory potential.[7] Some of these compounds have shown the ability to inhibit enzymes like hyaluronidase, which is involved in the degradation of hyaluronic acid, a key component of the extracellular matrix.[7] Increased hyaluronidase activity is associated with inflammatory conditions.[7]
Antimicrobial and Antimalarial Applications
The versatility of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold extends to infectious diseases. Certain derivatives have exhibited antibacterial activity by targeting the ATP-binding site of biotin carboxylase, an essential enzyme in bacterial fatty acid synthesis.[8] This provides a novel mechanism of action with selectivity for bacterial over eukaryotic targets.[8] Furthermore, novel pyridopyrimidinones have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum.[9]
Central Nervous System (CNS) Activity
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a structural feature in several psychoactive drugs, including the antipsychotics risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[7] This highlights the ability of this scaffold to cross the blood-brain barrier and interact with CNS targets.
Synthetic Strategies: Constructing the Core
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core can be achieved through various synthetic routes. A common and effective method involves the condensation of 2-aminopyridine derivatives with β-ketoesters or their equivalents.[1] Multi-component reactions have also been developed to construct this heterocyclic system in a single step from readily available starting materials.[2][10][11] More recently, transition metal-catalyzed cross-coupling reactions have been employed to synthesize multi-substituted pyridopyrimidinones.[3][12]
Representative Synthetic Protocol: One-Pot Tandem Reaction
A copper-catalyzed one-pot tandem reaction has been reported for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[12]
Experimental Workflow: Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
The Strategic Derivatization of 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique bicyclic, nitrogen-rich structure imparts favorable physicochemical properties and provides multiple vectors for chemical modification, enabling the fine-tuning of biological activity. This guide focuses on a key intermediate, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and its derivatives, exploring their synthesis, biological significance, and the experimental methodologies used to evaluate their therapeutic potential.
The this compound Scaffold: A Gateway to Diverse Bioactivity
The strategic placement of a chloromethyl group at the 2-position of the pyrido[1,2-a]pyrimidin-4-one ring system transforms it into a highly versatile synthon. The electrophilic nature of the chloromethyl group makes it an excellent handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in modern drug discovery.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:
-
Anticancer Properties: Targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and metabolic reprogramming.
-
Enzyme Inhibition: Showing promise as inhibitors of key enzymes implicated in disease, such as aldose reductase and SHP2 phosphatase.
-
Anti-inflammatory and Antiallergic Effects: Demonstrating the potential to modulate inflammatory and immune responses.
This guide will delve into the synthetic strategies to access these derivatives and the detailed protocols to assess their biological effects, with a particular focus on their anticancer applications.
Synthetic Strategies: Accessing and Derivatizing the Core Scaffold
The synthesis of this compound and its subsequent derivatization is a multi-step process that offers considerable flexibility for structural modifications.
Synthesis of the this compound Intermediate
While a definitive, universally adopted protocol for the direct synthesis of this compound is not extensively detailed in the literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the cyclocondensation of a substituted 2-aminopyridine with a suitable three-carbon building block.
A Representative Synthetic Protocol:
-
Reaction of 2-aminopyridine with ethyl 4-chloroacetoacetate: 2-aminopyridine is reacted with ethyl 4-chloroacetoacetate in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of a strong acid like polyphosphoric acid (PPA) or sulfuric acid.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization upon heating to form the desired this compound.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure intermediate.
Derivatization via Nucleophilic Substitution
The chloromethyl group at the C2-position is the linchpin for diversification. It readily undergoes S(_{N})2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functionalities.
General Protocol for Nucleophilic Substitution:
-
Reactant Preparation: this compound is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Nucleophile Addition: The desired nucleophile (e.g., an amine, thiol, alcohol, or the salt of a heterocycle) is added to the solution, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified by column chromatography or recrystallization.
This versatile approach has been successfully employed to synthesize libraries of derivatives with a wide range of substituents at the 2-position, each with the potential for unique biological activities.
Biological Evaluation: A Focus on Anticancer Activity
The evaluation of the anticancer potential of novel this compound derivatives involves a cascade of in vitro assays designed to assess their cytotoxicity, effects on cell cycle progression, and their ability to induce apoptosis.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.[1]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC(_{50}) value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]
Experimental Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC(_{50}) concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[2]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A (to prevent staining of RNA).[3]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
Apoptosis Assays
Inducing apoptosis (programmed cell death) is a key mechanism of many successful anticancer drugs.[4] Several assays can be used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[2]
Experimental Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC(_{50}) concentration for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Assays are available that use a luminogenic substrate containing a specific caspase recognition sequence. Cleavage of the substrate by an active caspase releases a luminescent signal that can be quantified.[5]
Experimental Protocol:
-
Cell Treatment: Cells are seeded in a white-walled 96-well plate and treated with the test compound.
-
Reagent Addition: A commercially available caspase-glo® reagent (e.g., for caspase-3/7) is added to each well.[5]
-
Incubation: The plate is incubated at room temperature to allow for the enzymatic reaction to occur.
-
Luminescence Measurement: The luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase activity and, therefore, apoptosis.
Structure-Activity Relationship (SAR) and Target Identification
The data generated from these biological assays are crucial for establishing a structure-activity relationship (SAR). By comparing the biological activity of a series of derivatives with varying substituents at the 2-position, researchers can identify the chemical features that are essential for a desired biological effect.
For instance, the introduction of a bulky aromatic group might enhance binding to a hydrophobic pocket in a target protein, while a hydrogen-bond donor/acceptor could facilitate crucial interactions with the active site.
Table 1: Hypothetical SAR Data for 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound ID | R-Group at C2-methyl | IC({50}) (µM) on MCF-7 Cells | % Apoptosis at 24h |
| 1a | -Cl | 15.2 | 5% |
| 1b | -N(CH({3}))({2}) | 8.5 | 25% |
| 1c | -SCH({2})Ph | 2.1 | 60% |
| 1d | -O-Ph | 5.7 | 45% |
This systematic approach not only helps in optimizing the lead compound but can also provide insights into the potential molecular target of the compound series. Further studies, such as target-based enzymatic assays (e.g., against SHP2 or PKM2) and in silico molecular docking, can then be employed to confirm the mechanism of action.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive area of research for drug discovery professionals. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will enable the efficient exploration of this chemical space and the identification of promising new drug candidates.
References
- BenchChem. (2025). Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays.
- BenchChem. (2025).
- Galluzzi, L., et al. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Roche. (n.d.).
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17.
- ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
- BenchChem. (2025). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.
- UAMS Department of Microbiology and Immunology. (n.d.). Cell Cycle Staining using PI.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- ChemicalBook. (n.d.). This compound.
- Sciforum. (n.d.). Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- UAMS Department of Microbiology and Immunology. (n.d.). Cell Cycle Staining using PI.
- Sun, L., et al. (2013). Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction.
- ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.
- ResearchGate. (2023).
- Creative Bioarray. (n.d.).
- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
Sources
A Comprehensive Guide to the Safe Handling of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one for Research and Development
This document provides an in-depth technical guide on the safe handling, potential hazards, and emergency procedures for 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No: 16867-35-9). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a key intermediate in the synthesis of novel chemical entities. The guidance herein is synthesized from established safety data and best laboratory practices to ensure user safety and experimental integrity.
Context and Application: The Role in Medicinal Chemistry
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives have been investigated as potential anticancer agents, anti-ulcer agents, antidepressants, and selective aldose reductase inhibitors.[1][2] The specific compound, this compound, serves as a crucial synthon, or building block, for elaborating this core structure.[3][4] Its utility stems from the reactive chloromethyl group, which allows for nucleophilic substitution reactions to introduce diverse functional groups, thereby enabling the exploration of a broad chemical space in drug discovery programs.[3] Understanding the inherent reactivity that makes this compound a valuable synthetic intermediate is the first step in appreciating its associated hazards.
Hazard Profile and Inherent Risks
The primary risks associated with this compound stem from its acute toxicity and irritant properties, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The signal word for this compound is Danger .[5][6]
GHS Hazard Classification
A thorough risk assessment must begin with a clear understanding of the compound's formal hazard classifications.
| Hazard Class | GHS Code | Hazard Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][6] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][6] |
The Chemical Basis of the Hazard
The hazard profile is largely attributable to its chemical structure. The chloromethyl group (-CH₂Cl) is a potent electrophile and alkylating agent. Upon contact with biological nucleophiles, such as amines, thiols, and hydroxyl groups found in proteins and other biomolecules, it can form covalent bonds, disrupting their normal function. This reactivity is the likely cause of its irritant effects on the skin, eyes, and respiratory tract. The "serious eye damage" classification (H318) is particularly critical, suggesting a risk of irreversible harm, and necessitates stringent eye protection protocols.[5][6]
Standard Operating Protocol for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and meticulous technique is required for the safe handling of this compound.
Engineering Controls
All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[7][8] This is the primary barrier to prevent the inhalation of fine dust particles or vapors and to contain any accidental spills. The fume hood should have adequate airflow, and the sash should be kept at the lowest practical height.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are non-negotiable.
-
Eye and Face Protection: Given the H318 classification for serious eye damage, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are mandatory when handling the solid or concentrated solutions.[6]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. If working with the compound in a solvent, consult a glove compatibility chart. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[6][7]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[7]
Step-by-Step Handling Workflow
The following workflow is designed to minimize exposure risk at each stage of a typical experimental procedure.
Storage and Waste Management
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Protocols
-
Store the compound in a tightly sealed, clearly labeled container.[6][7]
-
The storage location must be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]
-
Keep the container in a locked cabinet or a controlled-access area to prevent unauthorized access.[6][7]
-
Avoid exposure to direct sunlight, heat, or moisture, which could compromise the compound's stability.[7]
Decontamination and Disposal
-
Waste Disposal: All waste materials, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous waste.[6] They should be collected in a designated, sealed container and disposed of through a licensed chemical destruction facility in accordance with local and national regulations.[10] Do not discharge to sewer systems.[10]
-
Decontamination: For cleaning glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood, collecting the rinsate as hazardous waste. Follow with a standard wash using soap and water.
Emergency Procedures
Rapid and correct response to an exposure or spill is crucial.
First-Aid Measures
The following first-aid measures should be taken immediately upon exposure.[6]
-
If Inhaled (P304+P340): Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical help.[6]
-
If on Skin (P302+P352): Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[6]
-
If in Eyes (P305+P354+P338): This is a critical exposure route. Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get immediate medical help.[6]
-
If Swallowed (P301+P317): Rinse the mouth with water. Get medical help. Do not induce vomiting.[6][7]
Conclusion
This compound is a valuable reagent in the synthesis of pharmaceutically relevant molecules. However, its utility is matched by its significant hazards, including acute oral toxicity, skin irritation, potential for severe eye damage, and respiratory irritation. By adhering to the protocols outlined in this guide—utilizing appropriate engineering controls, wearing mandatory PPE, and following systematic handling and disposal procedures—researchers can mitigate these risks effectively. A proactive and informed approach to safety is paramount to harnessing the synthetic potential of this compound while ensuring the well-being of laboratory personnel.
References
- National Center for Biotechnology Information. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661.
- Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25353–25357.
- La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917–4927.
- National Center for Biotechnology Information. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem.
- Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
- Livi, O., et al. (1979). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 34(3), 217–233.
- ResearchGate. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
- National Center for Biotechnology Information. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem.
- Access Community Health Network. (2019). Storage and Disposal of Prescription Medicine.
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. Storage and Disposal of Prescription Medicine | Access Community Health Network (ACCESS) [achn.net]
- 10. echemi.com [echemi.com]
Solubility of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery
In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physical property that dictates its fate from early-stage discovery through to formulation and ultimate bioavailability. A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical determinant of therapeutic efficacy and safety.[1][2]
This guide provides a detailed exploration of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific, quantitative solubility data for this molecule is not extensively published, this document serves as a comprehensive manual for researchers to determine its solubility in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the critical factors that influence this property.
Understanding the Molecule: this compound
Chemical Structure and Properties:
The structure of this compound features a fused bicyclic system, which is a common scaffold in many biologically active molecules. The presence of nitrogen and oxygen atoms introduces polarity and potential sites for hydrogen bonding, while the chloromethyl group adds a reactive electrophilic site. The overall solubility will be a balance of these features and the aromatic nature of the pyridopyrimidinone core.
The Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[6] This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Several factors influence the solubility of a compound like this compound in organic solvents:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[6][7] The pyridopyrimidinone core has polar characteristics due to the nitrogen and oxygen atoms, suggesting that it will have some solubility in polar organic solvents.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with hydrogen bonding capabilities. While the carbonyl group in the target molecule can act as a hydrogen bond acceptor, the absence of acidic protons makes it unable to act as a donor. Solvents that are hydrogen bond donors may exhibit enhanced solubility.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid.
-
Molecular Size: Generally, as the molecular size of a solute increases, its solubility tends to decrease, as it becomes more difficult for solvent molecules to surround the larger solute molecules.[7]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[9] This method is considered the gold standard for its reliability and reproducibility.
Materials and Equipment
-
This compound (solid, high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. This compound [chemicalbook.com]
- 4. This compound [cymitquimica.com]
- 5. This compound, CasNo.16867-35-9 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide on the Stability and Storage of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this reactive compound. The insights herein are synthesized from established principles of chemical stability, regulatory guidelines, and field-proven best practices for handling reactive chemical entities.
Executive Summary: The Chemist's Perspective on a Reactive Intermediate
This compound is a bifunctional molecule, with its reactivity dominated by the electrophilic chloromethyl group attached to the pyridopyrimidinone scaffold. This inherent reactivity, while synthetically useful, presents significant challenges for its long-term stability and storage. The primary degradation pathway is anticipated to be hydrolysis of the chloromethyl group, a reaction that can be catalyzed by moisture, acidic, or basic conditions. As a reactive alkylating agent, this compound also has the potential to react with nucleophiles and is susceptible to photodegradation. Therefore, stringent control of storage conditions is paramount to preserving its purity and ensuring the reliability of experimental outcomes.
Foundational Chemical Properties and Inherent Instabilities
The stability of this compound is intrinsically linked to its molecular structure. The key features governing its chemical behavior are:
-
The Chloromethyl Group : This is a potent alkylating moiety, rendering the molecule susceptible to nucleophilic substitution reactions. The primary concern is hydrolysis, where water acts as a nucleophile to replace the chloride with a hydroxyl group, forming the corresponding alcohol. This reaction is often autocatalytic as the liberated HCl can lower the pH and accelerate further degradation.
-
The Pyrido[1,2-a]pyrimidin-4-one Core : This heterocyclic system is generally stable but can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures. The lactam functionality within the ring system could be prone to hydrolysis under strong basic or acidic conditions.
-
Potential for Photodegradation : Aromatic and heterocyclic compounds often absorb UV-Vis radiation, which can lead to photochemical degradation.
Table 1: Key Physicochemical and Hazard Data
| Property | Value/Information | Source(s) |
| CAS Number | 16867-35-9 | [1] |
| Molecular Formula | C₉H₇ClN₂O | [2] |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | Solid | [2] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1][3] |
Predicted Degradation Pathways and Influencing Factors
Based on the chemical nature of this compound, several degradation pathways can be anticipated. Understanding these is critical for developing appropriate storage and handling protocols.
Hydrolytic Degradation
This is predicted to be the most significant degradation pathway. The reaction can proceed under neutral, acidic, and basic conditions, likely with different reaction rates.
-
Mechanism : Nucleophilic attack of water on the benzylic-like carbon of the chloromethyl group, leading to the displacement of the chloride ion.
-
Influencing Factors :
-
Moisture : The presence of water is the primary driver.
-
pH : The rate of hydrolysis is expected to be significantly influenced by pH. Alkylating agents are often more stable in acidic conditions and degrade rapidly at neutral to basic pH.[3]
-
Temperature : As with most chemical reactions, the rate of hydrolysis will increase with temperature.
-
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation.
-
Mechanism : The pyridopyrimidinone ring system can absorb light energy, leading to the formation of excited states that can undergo various reactions, including oxidation or rearrangement.
-
Influencing Factors :
-
Wavelength and Intensity of Light : Higher energy UV light is expected to be more detrimental than visible light.
-
Presence of Photosensitizers : Impurities could act as photosensitizers, accelerating degradation.
-
Thermal Degradation
Elevated temperatures can lead to decomposition, even in the absence of other factors like moisture or light.
-
Mechanism : Complex and can involve various reactions such as decarboxylation, ring opening, or polymerization.
-
Influencing Factors :
-
Temperature : The degradation rate will increase with temperature.
-
Atmosphere : The presence of oxygen can lead to oxidative degradation in conjunction with thermal stress.
-
Incompatibility with Nucleophiles
As a reactive alkylating agent, this compound will react with nucleophilic substances.
-
Mechanism : Sₙ2 reaction with nucleophiles such as amines, thiols, and alcohols. The chloromethyl group is known to be thiol-reactive.[4][5]
-
Influencing Factors :
-
Presence of Nucleophilic Impurities or Reagents : Care must be taken to avoid contact with other reactive chemicals during storage and handling.
-
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, the following storage and handling conditions are recommended, based on best practices for reactive pharmaceutical intermediates.[6][7][8]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Frozen) | To minimize thermal degradation and slow down the rate of hydrolysis. Refrigeration (2-8°C) may be acceptable for short-term storage, but freezing is preferred for long-term stability. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Light | Protection from light (Amber vial/container) | To prevent photodegradation. Containers should be stored in the dark. |
| Container | Tightly sealed, chemically resistant container (e.g., glass with PTFE-lined cap) | To prevent ingress of moisture and air. The container material should be non-reactive. |
| Handling | In a well-ventilated area or fume hood. Use appropriate PPE (gloves, safety glasses, lab coat). | Due to its hazardous nature (irritant).[1][3] |
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[9] The following protocols are based on ICH guidelines and are designed to assess the stability of this compound under various stress conditions.[1][2]
General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.
Hydrolytic Stability
-
Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis : Mix the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Oxidative Degradation
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw aliquots and analyze by HPLC.
Photostability
-
Expose a solid sample and a solution of the compound to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[2][10][11]
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.
-
Simultaneously, store a control sample (wrapped in aluminum foil to protect from light) under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Maintain the elevated temperature for a defined period (e.g., 7 days).
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
Caption: Experimental workflow for forced degradation studies.
Conclusion: A Proactive Approach to Stability
This compound is a valuable yet inherently unstable research chemical. Its utility in drug discovery and development is directly proportional to the ability of the scientist to maintain its chemical integrity. A proactive approach to stability, grounded in a thorough understanding of its chemical liabilities, is essential. By implementing the stringent storage and handling conditions outlined in this guide and by performing comprehensive stability assessments, researchers can ensure the quality of their starting materials and the validity of their scientific findings.
References
- Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. PubMed.
- Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate.
- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube.
- Decreased stability of DNA in cells treated with alkylating agents. OSTI.GOV.
- Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
- Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. US Hazmat Rentals.
- Alkylating agent resistance: in vitro studies with human cell lines. PMC - NIH.
- Chemical Storage Guidelines. Environmental Health and Safety.
- Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Chemical Indicator for Alkylating Agents. ChemistryViews.
- How to store chemicals safety. YouTube.
- Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia.
- Forced Degradation Studies. Semantic Scholar.
- Proper Storage of Pharmaceutical Products. GMP Trends.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate.
- Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. PMC - NIH.
- Mustard gas. Wikipedia.
- A Non-Toxic Fluorogenic Dye for Mitochondria Labeling. PMC - PubMed Central - NIH.
- Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate.
- Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.
- Chloromethyl-X-rosamine (MitoTracker Red) photosensitises mitochondria and induces apoptosis in intact human cells. ResearchGate.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
- Thermal degradation of allicin in garlic extracts and its implication on the inhibition of the in-vitro growth of Helicobacter pylori. PubMed.
- Chemistry of thermal degradation of abasic sites in DNA. Mechanistic investigation on thermal DNA strand cleavage of alkylated DNA. PubMed.
Sources
- 1. bfarm.de [bfarm.de]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtech-us.com [chemtech-us.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. gmptrends.com [gmptrends.com]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. biobostonconsulting.com [biobostonconsulting.com]
The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core for the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular entities that exhibit high potency, selectivity, and favorable pharmacokinetic profiles. Within the vast expanse of heterocyclic chemistry, the pyrido[1,2-a]pyrimidin-4-one core has emerged as a "privileged scaffold"—a molecular framework that is capable of interacting with a diverse range of biological targets, thereby serving as a fertile ground for the development of new therapeutic agents.[1] This guide provides a comprehensive technical overview of the discovery of bioactive molecules centered around this versatile scaffold, delving into synthetic strategies, diverse biological activities, and the critical analysis of structure-activity relationships (SAR). The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage the therapeutic potential of pyrido[1,2-a]pyrimidin-4-one derivatives.
The Strategic Advantage of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one system is a fused bicyclic heterocycle that offers a unique combination of structural rigidity and opportunities for diverse functionalization. Its planarity and the strategic placement of nitrogen atoms and a carbonyl group allow for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. This inherent versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities.[1] Notably, derivatives of this scaffold have been investigated as antipsychotic agents, tranquilizers, antioxidants, anticancer agents, and kinase inhibitors, among other therapeutic applications.[1] Several compounds containing this core, such as pirenperone and seganserin, have been evaluated in clinical trials, underscoring the clinical relevance of this heterocyclic system.[1]
Navigating the Synthetic Landscape: Construction of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The efficient construction of the pyrido[1,2-a]pyrimidin-4-one core is a cornerstone of any drug discovery program centered on this scaffold. A variety of synthetic strategies have been developed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Classical and Modern Synthetic Approaches
Historically, the synthesis of pyrido[1,2-a]pyrimidin-4-ones has been dominated by acid-catalyzed condensation reactions and thermal cyclizations.[1] A common and straightforward approach involves the reaction of 2-aminopyridines with β-ketoesters or their equivalents. More recent advancements have focused on developing more efficient, versatile, and environmentally friendly protocols. For instance, copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reactions have been shown to be highly effective for the one-pot synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[2] This method offers a broad substrate scope and good functional group tolerance, making it a valuable tool for generating diverse chemical libraries.[2]
The following diagram illustrates a generalized workflow for the synthesis of a library of pyrido[1,2-a]pyrimidin-4-one derivatives for a high-throughput screening campaign.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol provides a step-by-step methodology for a common synthesis of a 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one, adapted from established literature procedures.[3] This protocol is designed to be self-validating through in-process controls and final product characterization.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Ethyl benzoylacetate (or other β-ketoester) (1.1 eq)
-
Polyphosphoric acid (PPA) or Dowex-50W
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminopyridine (1.0 eq) and ethyl benzoylacetate (1.1 eq) in toluene.
-
Cyclization: Add polyphosphoric acid (or an alternative acid catalyst like Dowex-50W) to the reaction mixture. Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. Causality: The acidic catalyst facilitates the initial condensation between the amino group of the 2-aminopyridine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused ring system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
A Spectrum of Biological Activities: Therapeutic Potential Unleashed
The pyrido[1,2-a]pyrimidin-4-one scaffold has been shown to interact with a remarkable variety of biological targets, leading to a broad range of therapeutic applications.
Anticancer Activity
A significant body of research has focused on the development of pyrido[1,2-a]pyrimidin-4-one derivatives as anticancer agents.[4][5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Many pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7] For example, derivatives of this scaffold have been developed as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key signaling node in the RAS-ERK and PI3K-AKT pathways.[8][9] Inhibition of SHP2 by these compounds can lead to the downregulation of these pro-survival pathways, resulting in decreased cell proliferation and the induction of apoptosis.[8][9]
The following diagram illustrates the role of SHP2 in the RAS-ERK signaling pathway and the inhibitory effect of a pyrido[1,2-a]pyrimidin-4-one-based inhibitor.
Antiviral and Antimalarial Activities
Beyond cancer, the pyrido[1,2-a]pyrimidin-4-one scaffold has shown promise in the development of anti-infective agents. Certain derivatives have demonstrated antiviral activity against a range of viruses.[10][11] Additionally, novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antimalarial activity, with some compounds showing moderate activity against Plasmodium falciparum.[12][13] These findings suggest that this scaffold can be a valuable starting point for the development of new treatments for infectious diseases.
Other Therapeutic Areas
The versatility of the pyrido[1,2-a]pyrimidin-4-one core extends to a variety of other therapeutic areas. Derivatives have been investigated as:
-
Aldose reductase inhibitors: for the potential treatment of diabetic complications.[14]
-
Antipsychotic and anxiolytic agents: targeting receptors in the central nervous system.[1]
-
Anti-inflammatory agents: through various mechanisms, including the inhibition of pro-inflammatory enzymes.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic exploration of the structure-activity relationship (SAR) is crucial for transforming a preliminary "hit" into a potent and selective "lead" compound. For the pyrido[1,2-a]pyrimidin-4-one scaffold, SAR studies have revealed key structural features that govern biological activity.
Key Structural Modifications and Their Impact
The pyrido[1,2-a]pyrimidin-4-one core offers multiple positions for chemical modification, allowing for a fine-tuning of its pharmacological properties. Key positions for modification include:
-
Position 2: Substitution at this position with various aryl or heteroaryl groups has been shown to be critical for the activity of many kinase inhibitors. The nature and substitution pattern of this aromatic ring can significantly influence potency and selectivity.
-
Position 3: Functionalization at this position can impact the compound's interaction with the target protein and its physicochemical properties.
-
The Pyridine Ring (Positions 6, 7, 8, and 9): Modifications on the pyridine ring can modulate the electronic properties of the scaffold and influence its binding to the target.
The following table summarizes representative SAR data for a series of pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors, highlighting the impact of substitutions on inhibitory activity.[8][9]
| Compound | R1 (Position 7) | R2 (Linker) | R3 (Aryl Group) | SHP2 IC₅₀ (µM) |
| 1a | -H | - | 4-chlorophenyl | > 50 |
| 1b | 4-fluorophenyl | - | 4-chlorophenyl | 5.2 |
| 1c | 4-fluorophenyl | -S- | 4-chlorophenyl | 0.104 |
| 1d | 4-fluorophenyl | -O- | 4-chlorophenyl | 0.875 |
This is a representative table based on trends observed in the cited literature. Actual IC₅₀ values can vary based on specific assay conditions.
The data suggests that the introduction of a flexible linker, such as a sulfur atom, between the pyrido[1,2-a]pyrimidin-4-one core and the 7-aryl group can significantly enhance the inhibitory activity against SHP2.[8] This is likely due to an improved ability of the molecule to adopt an optimal conformation for binding to the allosteric site of the enzyme.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[1][8][14] This protocol provides a detailed, step-by-step procedure for its implementation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidin-4-one derivatives in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Future Perspectives and Challenges
The pyrido[1,2-a]pyrimidin-4-one scaffold continues to be a highly attractive starting point for the discovery of novel bioactive molecules. Future research will likely focus on:
-
Exploring new biological targets: The versatility of the scaffold suggests that it may interact with a wider range of biological targets than currently known.
-
Developing more selective inhibitors: For targets such as kinases, achieving high selectivity is crucial to minimize off-target effects and improve the therapeutic index.
-
Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their successful clinical development.
The primary challenge in this field remains the rational design of derivatives with improved potency, selectivity, and drug-like properties. A deeper understanding of the molecular interactions between the pyrido[1,2-a]pyrimidin-4-one core and its biological targets, aided by computational modeling and structural biology, will be instrumental in overcoming this challenge.
Conclusion
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse array of biological targets, has cemented its importance in the ongoing quest for novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects of drug discovery centered on this scaffold, from synthetic strategies and biological evaluation to the critical analysis of structure-activity relationships. By leveraging the insights and methodologies presented herein, researchers and drug development professionals can continue to unlock the full therapeutic potential of this versatile and promising molecular framework.
References
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed.
- Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Taylor & Francis Online.
- 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate.
- Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed.
- Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2- a ]pyrimidin-4-one derivatives. ResearchGate.
- Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate.
- Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed.
- Developments in the Chemistry of Pyrido[1,2-a]pyrimidines. ResearchGate.
- Indeno[1,2-d]pyrido[1,2-a]pyrimidines: a new class of receptor tyrosine kinase inhibitors. PubMed.
- (A) Discovery of pyrido [1,2-a] pyrimidinone derivatives as... ResearchGate.
- Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. National Institutes of Health.
- Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. PubMed.
- Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. ResearchGate.
- Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. ResearchGate.
- Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Publishing.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.
- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.
- An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
- Design, synthesis, and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. PubMed.
- [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. PubMed.
- 5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. PubMed.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
- Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. PubMed.
- Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen. Publikationsserver der TU Clausthal.
- 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health.
- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- Efficient synthesis of imino pyrazolo pyrido[1,2-a]pyrimidines and their antimicrobial activity. Bentham Science.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-related receptor α. PubMed.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Lirias.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health.
- Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed.
- Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract: The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold due to its prevalence in a range of biologically active compounds, including antipsychotic agents like risperidone and paliperidone.[1] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for interacting with biological targets, making it a valuable building block in medicinal chemistry and drug discovery.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate that allows for further functionalization via its reactive chloromethyl group. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer expert insights into process optimization and troubleshooting.
Reaction Principle and Mechanism
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is classically achieved through a cyclocondensation reaction between a 2-aminopyridine derivative and a β-ketoester.[4][5] In this specific application, 2-aminopyridine serves as the binucleophilic component, reacting with ethyl 4-chloroacetoacetate to construct the fused pyrimidinone ring.
The reaction proceeds through a well-established three-step sequence:
-
Initial Condensation: The exocyclic amine (-NH₂) of 2-aminopyridine, being the more nucleophilic nitrogen, initiates the reaction by attacking the ketone carbonyl of ethyl 4-chloroacetoacetate. This is followed by dehydration to form a key vinylogous amide (enamine) intermediate.
-
Intramolecular Cyclization: The endocyclic (pyridine ring) nitrogen then acts as a nucleophile, attacking the electrophilic ester carbonyl carbon of the intermediate. This step forms the six-membered pyrimidinone ring and generates a tetrahedral intermediate.
-
Aromatization: The final step involves the elimination of ethanol from the tetrahedral intermediate, leading to the formation of the stable, aromatic 4H-pyrido[1,2-a]pyrimidin-4-one ring system.
This reaction is typically promoted by heat or acid catalysis, with polyphosphoric acid (PPA) or Eaton's reagent often being employed to drive the dehydration and cyclization steps to completion.[5]
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a thermometer. Ensure all glassware is thoroughly dried.
-
Charge Reagents: To the flask, add 2-aminopyridine (9.41 g, 100 mmol) and polyphosphoric acid (approx. 50 g).
-
Expert Insight: PPA acts as both the solvent and the acid catalyst. Its high viscosity ensures a homogenous reaction medium at elevated temperatures and its dehydrating nature efficiently drives the cyclization.
-
-
Initial Heating: Begin stirring and gently heat the mixture to approximately 80 °C to reduce the viscosity of the PPA and dissolve the 2-aminopyridine.
-
Substrate Addition: Place ethyl 4-chloroacetoacetate (17.3 g, 105 mmol, 1.05 eq) in a dropping funnel. Add it dropwise to the stirred reaction mixture over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 100 °C during the addition.
-
Causality Note: A slight excess of the ketoester is used to ensure the complete consumption of the limiting reagent, 2-aminopyridine. Slow, dropwise addition is crucial to control the initial exotherm and prevent the formation of side products.
-
-
Cyclization Reaction: After the addition is complete, heat the reaction mixture to 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 3-4 hours.
-
Work-up and Quenching: Allow the reaction mixture to cool to about 60-70 °C. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (approx. 400 g) with vigorous stirring.
-
Safety First: This quenching step is highly exothermic. Perform it in a fume hood and add the reaction mixture slowly to prevent splashing.
-
-
Neutralization and Precipitation: The resulting acidic solution is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or ethyl acetate to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C overnight. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Summary and Expected Results
| Parameter | Value |
| Reactant Molar Ratio | 1.0 (2-Aminopyridine) : 1.05 (Ethyl 4-chloroacetoacetate) |
| Reaction Temperature | 120 °C |
| Reaction Time | 3 - 4 hours |
| Expected Yield | 75 - 85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~160-163 °C [6] |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~9.0 (d, 1H), ~7.7 (t, 1H), ~7.5 (d, 1H), ~7.1 (t, 1H), ~6.8 (s, 1H), ~4.5 (s, 2H) |
| MS (ESI+) m/z | Calculated for C₉H₇ClN₂O [M+H]⁺: 195.03; Found: 195.0 |
Troubleshooting and Field Insights
-
Issue: Low Yield.
-
Probable Cause: Incomplete reaction or loss of product during work-up.
-
Solution: Ensure anhydrous conditions, as moisture can hydrolyze the ketoester and interfere with PPA. Confirm reaction completion with TLC before quenching. During neutralization, avoid making the solution too basic, which can lead to hydrolysis of the product.
-
-
Issue: Dark, Oily Product.
-
Probable Cause: Reaction temperature was too high, leading to polymerization or decomposition.
-
Solution: Carefully control the temperature, especially during the addition of the ketoester. If a dark oil forms, attempt to triturate it with cold ethanol or an ether/hexane mixture to induce crystallization. A charcoal treatment during recrystallization can also help remove colored impurities.
-
-
Alternative Catalysts: While PPA is effective, it can make the work-up challenging. Alternative methods reported for similar cyclizations include using Dowex-50 resin, p-toluenesulfonic acid (p-TSA) in a high-boiling solvent like xylene with a Dean-Stark trap, or simply thermal condensation at high temperatures (>180 °C) without a catalyst, though the latter may require longer reaction times. [4]
Safety Precautions
-
2-Aminopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl 4-chloroacetoacetate: Lachrymator and corrosive. It is an alkylating agent and should be handled with extreme care in a well-ventilated fume hood.
-
Polyphosphoric Acid (PPA): Corrosive. Reacts violently with water when hot. Always allow the reaction mixture to cool before quenching and perform the quench by adding the acid mixture to ice, never the other way around.
-
Always wear appropriate PPE and work in a well-ventilated chemical fume hood throughout the procedure.
References
- (PDF) Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC.
- Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. ScienceDirect.
- Synthesis of pyrido[1,2‐e]purines from 2‐aminopyridines. ResearchGate.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.
- Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate.
- Pyrimidine Synthesis. YouTube.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society.
- (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate.
- Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate.
- A review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry.
- Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed.
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. ResearchGate.
- Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen. Publikationsserver der TU Clausthal.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. PubMed.
- SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research.
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem.
- Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
- Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Sciforum.
- The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C.
- Synthesis of ethyl 4-haloacetoacetoacetates. Google Patents.
- Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed.
- Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... ResearchGate.
- Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI.
Sources
- 1. sciforum.net [sciforum.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Streamlined One-Pot Synthesis of Pyrido[1,2-a]pyrimidine Derivatives for Accelerated Drug Discovery
Abstract
The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with activities ranging from anticancer to antipsychotic.[1][2][3] Traditional multi-step syntheses of these valuable heterocycles are often time-consuming and inefficient. This application note details a robust and highly efficient one-pot, three-component synthesis protocol that streamlines access to a diverse library of substituted 4H-pyrido[1,2-a]pyrimidines. By explaining the mechanistic underpinnings of the reaction and providing a detailed, field-tested protocol, we offer researchers a powerful tool to accelerate the discovery and development of novel drug candidates.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold
Nitrogen-fused bicyclic heterocycles are cornerstones of modern pharmacology. Among them, the pyrido[1,2-a]pyrimidine framework is particularly prominent due to its broad spectrum of biological activities.[1] Derivatives have been successfully developed as antipsychotic agents (e.g., Pirenperone), tranquilizers, and anticancer agents.[1][4] The therapeutic versatility of this scaffold drives the continuous need for efficient, scalable, and versatile synthetic methodologies to generate novel analogues for structure-activity relationship (SAR) studies.
Conventional synthetic routes often involve multiple sequential steps of condensation and cyclization, leading to significant time investment and potential yield loss at each stage. To overcome these limitations, our focus shifts to one-pot multicomponent reactions (MCRs). MCRs are a cornerstone of green chemistry, offering significant advantages by combining multiple reaction steps into a single operation, thereby reducing solvent waste, purification steps, and overall resource expenditure.[5][6] This approach is not only economically and environmentally favorable but also provides a rapid pathway to complex molecular architectures from simple, readily available starting materials.[5]
The Core Synthetic Strategy: An Acid-Catalyzed Three-Component Reaction
The protocol detailed herein is a one-pot condensation of a 2-aminopyridine, an aldehyde, and a ketone (or a second aldehyde). This reaction proceeds efficiently under acid catalysis, providing rapid access to highly substituted 4H-pyrido[1,2-a]pyrimidines.[7]
Mechanistic Insights: A Domino Reaction Cascade
Understanding the reaction mechanism is crucial for optimization and troubleshooting. The synthesis proceeds through a sophisticated domino sequence, where the product of one reaction becomes the substrate for the next in the same pot. The proposed mechanism involves three key stages:
-
Initial Condensation: The reaction initiates with an acid-catalyzed condensation between the aldehyde and the ketone to form an α,β-unsaturated carbonyl intermediate (a chalcone derivative).
-
Michael Addition: The exocyclic amino group of 2-aminopyridine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated intermediate in a classic Michael addition.
-
Intramolecular Cyclization and Dehydration: The endocyclic pyridine nitrogen then attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the stable, aromatic 4H-pyrido[1,2-a]pyrimidine ring system.
This elegant cascade is what allows for the construction of a complex bicyclic system from three simple components in a single, efficient operation.
Figure 1: Plausible reaction mechanism for the three-component synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative 4H-pyrido[1,2-a]pyrimidine derivative using trifluoromethanesulfonic acid as a catalyst.[7]
Materials and Reagents
-
2-Aminopyridine (99%)
-
Benzaldehyde (≥99%)
-
Acetophenone (99%)
-
Trifluoromethanesulfonic acid (TfOH, 99%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexane (HPLC grade)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography (230-400 mesh)
Safety Precautions: Trifluoromethanesulfonic acid is highly corrosive. Always handle it inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with care in a well-ventilated area.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg).
-
Reagent Addition: Dissolve the 2-aminopyridine in 10 mL of anhydrous dichloromethane. To this solution, add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) followed by acetophenone (1.2 mmol, 144.2 mg, 140 µL).
-
Catalyst Addition & Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (0.1 mmol, 15.0 mg, 8.8 µL) dropwise. Causality Note: The catalytic amount of strong acid is crucial for promoting both the initial condensation and the subsequent cyclization steps without leading to excessive side reactions or degradation.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the 2-aminopyridine spot and the appearance of a new, typically UV-active, product spot indicate reaction completion.
-
Work-up and Extraction: Upon completion, quench the reaction by slowly adding 15 mL of a saturated aqueous solution of NaHCO₃. Trustworthiness Check: This step neutralizes the strong acid catalyst, making the subsequent extraction safe and preventing product degradation during solvent evaporation. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 4H-pyrido[1,2-a]pyrimidine derivative.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity. The expected product should be a solid with a defined melting point.
Figure 2: General experimental workflow for the one-pot synthesis.
Substrate Scope and Data
The described protocol is robust and tolerant of a wide range of functional groups on both the aldehyde and 2-aminopyridine starting materials. This versatility allows for the generation of a diverse library of derivatives for biological screening.
| Entry | 2-Aminopyridine | Aldehyde (R¹) | Ketone (R²) | Product | Yield (%)[7] |
| 1 | 2-Aminopyridine | Benzaldehyde | Acetophenone | 2,4-Diphenyl-4H-pyrido[1,2-a]pyrimidine | 85 |
| 2 | 2-Aminopyridine | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidine | 88 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Acetophenone | 4-(4-Methoxyphenyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidine | 90 |
| 4 | 5-Methyl-2-aminopyridine | Benzaldehyde | Acetophenone | 7-Methyl-2,4-diphenyl-4H-pyrido[1,2-a]pyrimidine | 82 |
| 5 | 2-Aminopyridine | Benzaldehyde | Propiophenone | 2-Ethyl-4-phenyl-4H-pyrido[1,2-a]pyrimidine | 78 |
Troubleshooting and Field Insights
-
Low Yields: If yields are consistently low, ensure all reagents and solvents are anhydrous. Water can interfere with the acid catalyst and hydrolyze intermediates. Consider increasing the catalyst loading slightly (e.g., to 0.15 mmol), but be wary of increased side product formation.
-
Complex Crude Mixture: The formation of multiple byproducts, often visible on the TLC plate, can result from self-condensation of the carbonyl partners. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
-
Purification Challenges: Some pyrido[1,2-a]pyrimidine derivatives can be challenging to separate from unreacted starting materials. A carefully chosen gradient elution for column chromatography is critical. If co-elution is an issue, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective alternative purification method.
Conclusion
This application note provides a comprehensive guide to a highly efficient, one-pot, three-component synthesis of medicinally relevant pyrido[1,2-a]pyrimidine derivatives. By leveraging a domino reaction sequence under acid catalysis, this protocol offers a rapid, versatile, and scalable method for generating molecular diversity. The insights into the reaction mechanism, coupled with the detailed experimental procedure and troubleshooting tips, equip researchers in drug discovery and organic synthesis with a powerful and practical tool for their work.
References
- Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances.
- Reddy, C. R., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science.
- Al-Tel, T. H. (2010). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Molecules. This is a general review on a related scaffold, providing context on MCRs.
- Shaikh, A. A., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
- Various Authors. (n.d.). General synthesis approaches for pyrido[1,2-a]pyrimidines. ResearchGate.
- Abdel-Wahab, B. F., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences.
- Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin.
- Various Authors. (n.d.). Synthesis of pyrido[1,2-e]purines from 2-aminopyridines. ResearchGate.
- Nia, F. A., et al. (2013). A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. Acta Chimica Slovenica.
- Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry.
- Various Authors. (n.d.). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed.
- Shaikh, A. A., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. ResearchGate.
- Various Authors. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.
- Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry.
- Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.
- Al-Omair, M. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- Galvão, T. F., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega.
- Various Authors. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules.
- Mont, N., et al. (2003). A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity.
- Nia, F. A., et al. (2013). A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst. PubMed.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH National Library of Medicine.
- Various Authors. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate.
- Various Authors. (n.d.). One-pot synthesis of pyrido[2,3-d]pyrimidines via efficient three-component reaction in aqueous media. ResearchGate.
- Various Authors. (n.d.). [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. PubMed.
- Various Authors. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Synthon: A Guide to the Application of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in Modern Synthesis
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules with specific biological activities. Derivatives of this core have been investigated and developed for a wide range of therapeutic applications, including as antipsychotic agents, tranquilizers, antioxidants, anticancer agents, and anti-inflammatory drugs.[1] The strategic functionalization of this privileged scaffold is paramount to modulating its pharmacological profile, and the introduction of reactive handles is a key strategy for achieving molecular diversity.
This guide focuses on a particularly valuable synthetic intermediate: 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one . The presence of a reactive chloromethyl group at the 2-position provides a versatile electrophilic site for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyridopyrimidinone core, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols, mechanistic insights, and application notes for the effective utilization of this compound as a synthetic intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | [2][3] |
| Molecular Weight | 194.62 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically >97% | [2] |
| CAS Number | 16867-35-9 | [2] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, a singlet for the C3-proton of the pyrimidinone ring, and a singlet for the chloromethyl protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the pyridopyrimidinone core and one for the chloromethyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope.³⁵Cl and ³⁷Cl). The predicted monoisotopic mass is 194.02469 Da.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O group of the pyrimidinone ring, typically in the range of 1680-1700 cm⁻¹.
Synthesis of the Intermediate: A Plausible and Efficient Route
A definitive, published protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for analogous heterocyclic systems, a robust and efficient two-step synthetic pathway can be proposed. This pathway involves an initial cyclization to form the pyridopyrimidinone core, followed by chlorination of a precursor.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target intermediate.
Step 1: Cyclization to form the 2-(Hydroxymethyl) Precursor
The initial step involves the condensation of a 2-aminopyridine with a suitable three-carbon building block. A plausible and efficient choice is ethyl 4-chloroacetoacetate. The reaction is typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA) or conducted under thermal conditions. This cyclization would likely proceed through an initial Michael addition followed by an intramolecular condensation to yield 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Step 2: Chlorination of the Hydroxymethyl Group
The resulting 2-(hydroxymethyl) derivative can then be converted to the desired 2-(chloromethyl) intermediate using standard chlorinating agents. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for such transformations. The reaction is typically carried out in an inert solvent, and the choice of reagent and conditions can influence the yield and purity of the final product. A similar approach has been documented in a Chinese patent for the synthesis of a related chloroethyl-substituted pyridopyrimidinone, lending credence to this proposed route.[5]
Application Notes: A Versatile Electrophile for Nucleophilic Substitution
The utility of this compound as a synthetic intermediate lies in the reactivity of the chloromethyl group as an electrophile in Sₙ2 reactions. This allows for the introduction of a diverse range of nucleophiles, leading to the synthesis of libraries of compounds with potential biological activities.
General Workflow for Nucleophilic Substitution:
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with N-Nucleophiles (e.g., Benzimidazoles)
A significant application of this intermediate is in the synthesis of compounds with potential as pyruvate kinase M2 (PKM2) activators, which have been explored as anti-tumor agents. The key step in the synthesis of these activators is the N-alkylation of a benzimidazole derivative with this compound.
Reaction Scheme:
Caption: N-alkylation of benzimidazole.
Detailed Protocol:
-
To a solution of the appropriate benzimidazole (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-alkylated product.
This protocol is adapted from the general principles of N-alkylation and the specific examples provided in the synthesis of PKM2 activators.
Protocol 2: Reaction with S-Nucleophiles (e.g., Thiols)
The introduction of sulfur-containing moieties can significantly impact the biological activity of a molecule. The reaction of this compound with various thiols provides a straightforward route to thioether derivatives.
Detailed Protocol:
-
To a solution of the desired thiol (1.2 equivalents) in a suitable solvent such as ethanol or DMF, add a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.2 equivalents) at 0 °C to generate the thiolate in situ.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Protocol 3: Reaction with O-Nucleophiles (e.g., Phenols)
The formation of ether linkages with phenolic compounds is another important transformation, leading to derivatives with potential applications as antioxidants and other therapeutic agents.[6]
Detailed Protocol:
-
To a solution of the phenol (1.1 equivalents) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 6-12 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the mixture, pour it into water, and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure ether product.
| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions | Potential Applications |
| Nitrogen | Benzimidazole | N-Alkyl | K₂CO₃, DMF, 60-80 °C | Anticancer (PKM2 activators) |
| Nitrogen | Morpholine | N-Alkyl | K₂CO₃, CH₃CN, reflux | Diverse bioactive compounds |
| Sulfur | Thiophenol | S-Alkyl (Thioether) | NaH, DMF, 0 °C to RT | Various therapeutic areas |
| Oxygen | Phenol | O-Alkyl (Ether) | K₂CO₃, DMF, 50-70 °C | Antioxidants, Anti-inflammatory |
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions. As with many alkylating agents, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile synthetic intermediate that provides a gateway to a wide range of functionalized pyridopyrimidinone derivatives. Its ability to undergo efficient nucleophilic substitution with a variety of N-, S-, and O-nucleophiles makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and application notes provided in this guide are intended to facilitate its use in the synthesis of novel compounds with potential therapeutic applications. As the importance of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold continues to grow, the demand for and creative use of reactive intermediates like its 2-(chloromethyl) derivative will undoubtedly expand, paving the way for the discovery of new and improved medicines.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Amazon Web Services. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.
- ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols.
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17.
- ResearchGate. (1995). ChemInform Abstract: Reaction of 2-Chloromethyl-5-hydroxy-4H-pyran-4-one with Secondary Amines.
- (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 233-239.
- Google Patents. (n.d.). CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (n.d.). Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one*. Sciforum.
- PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Google Patents. (n.d.). WO2016086261A1 - 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE COMPOUNDS.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- PubChemLite. (n.d.). This compound.
- PubChemLite. (n.d.). 2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one.
- Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
- La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-27.
- Google Patents. (n.d.). US12122789B2 - Forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making.
- National Institutes of Health. (2021). 2-(2-(Dimethylamino)vinyl)
- Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
- Liu, Z., et al. (2001). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry, 66(18), 6059-6072.
- ResearchGate. (2002). ChemInform Abstract: The Specific Character of the Reaction of Derivatives of 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one with Iodomethane and Alkyl Chloromethyl Sulfides.
- Alaimo, R. J., et al. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 24(7), 878-82.
- ResearchGate. (2012). Full Assignments of the 1H, 13C and 15N Magnetic Resonance Spectra of Two Porphyrin Compounds.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. This compound [cymitquimica.com]
- 3. This compound [chemicalbook.com]
- 4. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Google Patents [patents.google.com]
- 6. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Nucleophilic substitution reactions of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
An In-Depth Technical Guide to Nucleophilic Substitution Reactions of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging the versatile chemical reactivity of this compound. This key intermediate is a cornerstone for building diverse molecular libraries, owing to the strategic placement of a reactive chloromethyl group on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold.
The pyrido[1,2-a]pyrimidin-4-one core is a significant structural motif found in numerous compounds with a wide array of pharmaceutical applications, including psychotropic agents, anti-inflammatory agents, and kinase inhibitors.[1][2][3] The 2-(chloromethyl) handle provides a direct and efficient route to functionalize this core, enabling the exploration of structure-activity relationships (SAR) crucial for modern drug discovery.[3][4]
The synthetic utility of this compound is dominated by nucleophilic substitution at the methylene carbon. The electron-withdrawing character of both the adjacent chlorine atom and the fused aromatic ring system renders this carbon highly electrophilic. Consequently, it is highly susceptible to attack by a broad spectrum of nucleophiles.
The reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. This mechanism is reliable and predictable, making it ideal for the controlled synthesis of target molecules.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. sciforum.net [sciforum.net]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors for Cancer Treatment
Introduction: The Central Role of Kinases in Oncology and the Rationale for Inhibition
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1] This process of phosphorylation acts as a molecular switch, modulating a vast array of cellular activities including growth, proliferation, differentiation, and apoptosis.[2] In many forms of cancer, the dysregulation of kinase activity, often due to mutations or overexpression, leads to aberrant signaling cascades that drive tumor progression.[1] Consequently, kinases have emerged as one of the most critical classes of drug targets in modern oncology.[3][4] Small molecule kinase inhibitors, designed to block the kinase's catalytic activity, have revolutionized cancer therapy, moving beyond traditional cytotoxic chemotherapy towards more targeted, precision medicine.[3]
This comprehensive guide provides an in-depth exploration of the synthesis and evaluation of kinase inhibitors for cancer treatment. We will delve into the medicinal chemistry strategies underpinning their design, provide detailed, field-proven protocols for their synthesis and biological evaluation, and discuss emerging modalities such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking both a conceptual understanding and practical guidance in this dynamic field.
Visualizing the Kinase Signaling Cascade: The MAPK/ERK Pathway
A prototypic example of a kinase-driven signaling pathway frequently dysregulated in cancer is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This cascade plays a crucial role in transmitting signals from cell surface receptors to the nucleus, influencing gene expression and cell fate.
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.
Synthetic Strategies for Kinase Inhibitors: Building the Pharmacophore
The majority of clinically approved kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase.[5] This necessitates the design of molecular scaffolds that can mimic the binding interactions of adenine while also exploiting unique features of the target kinase to achieve selectivity.[6]
Common Scaffolds and Key Synthetic Reactions
Many successful kinase inhibitors are built upon heterocyclic scaffolds such as quinazolines, quinolines, pyrimidines, and indoles.[7][8] The synthesis of these complex molecules relies on a robust toolbox of organic reactions. Two of the most powerful and widely used methods are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. It is invaluable for creating biaryl structures, which are common motifs in kinase inhibitors.[3][9]
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. It is a cornerstone for synthesizing the anilino-quinazoline and related scaffolds found in many EGFR and VEGFR inhibitors.[10][11]
General Synthetic Workflow
The synthesis of a kinase inhibitor often follows a modular approach where a core heterocyclic scaffold is functionalized through a series of cross-coupling and substitution reactions.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Intermediate via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of a 4-anilino-6,7-dimethoxyquinazoline, a key intermediate for many EGFR inhibitors.[7]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), the substituted aniline (1.1 eq), sodium tert-butoxide (1.4 eq), and BINAP (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-anilinoquinazoline intermediate.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst with a bulky phosphine ligand like BINAP is crucial for facilitating the reductive elimination step and preventing beta-hydride elimination, a common side reaction.[10]
-
Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active aminostannane or related species for transmetalation.
-
An inert atmosphere is essential to prevent the oxidation of the Pd(0) active catalyst.
Protocol 2: Synthesis of Gefitinib, an EGFR Inhibitor
This protocol outlines a convergent synthesis of Gefitinib, a widely used EGFR inhibitor for the treatment of non-small cell lung cancer.[12]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.
-
Amine Addition: Add 3-chloro-4-fluoroaniline (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir. The reaction can be monitored by TLC. Typically, the reaction is complete within 2-4 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, will precipitate out of solution.
-
Final Salt Formation (Gefitinib): The free base is then treated with 4-(3-chloropropyl)morpholine in the presence of a base to yield the final product, Gefitinib.[12] For the purpose of this protocol, we focus on the key C-N bond formation. The crude product can be collected by filtration, washed with cold isopropanol, and dried under vacuum.
Evaluating Inhibitor Potency: In Vitro Kinase Assays
Once a kinase inhibitor has been synthesized, its biological activity must be determined. This is typically done using in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate.
Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14]
Assay Principle:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[13]
Protocol 3: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).
-
Add 2.5 µL of the kinase solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the inhibitor's potency.
Data Analysis:
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Fluorescence Polarization (FP) Based Kinase Assay
Fluorescence polarization is a homogeneous assay technique well-suited for high-throughput screening. It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (a tracer) when it binds to a larger molecule like a kinase.[15][16]
Assay Principle:
In a competitive FP assay, a fluorescently labeled tracer (often a known inhibitor) binds to the kinase, resulting in a high polarization signal due to the slow tumbling of the large complex. When an unlabeled test inhibitor is added, it displaces the tracer, which then tumbles rapidly in solution, leading to a decrease in the polarization signal.[15]
Quantitative Data Presentation: IC₅₀ Values of Representative Kinase Inhibitors
The potency of a kinase inhibitor is typically reported as its IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables provide representative IC₅₀ values for well-established EGFR and VEGFR inhibitors against various cancer cell lines.
Table 1: IC₅₀ Values of EGFR Inhibitors [13][17][18][19]
| Inhibitor | Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| Gefitinib | PC-9 | Exon 19 deletion | 7 |
| H3255 | L858R | 12 | |
| H1975 | L858R, T790M | >1000 | |
| Erlotinib | PC-9 | Exon 19 deletion | 7 |
| H3255 | L858R | 12 | |
| H1975 | L858R, T790M | >1000 | |
| Osimertinib | PC-9 | Exon 19 deletion | 13 |
| H1975 | L858R, T790M | 5 |
Table 2: IC₅₀ Values of VEGFR Inhibitors [14][15][20][21]
| Inhibitor | Kinase Target | IC₅₀ (nM) |
| Sorafenib | VEGFR-2 | 3.12 |
| Sunitinib | VEGFR-2 | 2.0 |
| Axitinib | VEGFR-2 | 0.2 |
| Pazopanib | VEGFR-2 | 30 |
Emerging Frontiers: PROTACs for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in kinase-targeted therapy. Instead of merely inhibiting the kinase, PROTACs are designed to induce its degradation.[22] These heterobifunctional molecules consist of a ligand that binds to the target kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase.[23] This brings the kinase into proximity with the cellular protein degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome.[22]
PROTAC Synthesis: The Crucial Role of the Linker
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly impact the formation and stability of the ternary complex (Kinase-PROTAC-E3 ligase) and, consequently, the degradation efficiency.[20][24] Common linker chemistries include polyethylene glycol (PEG) chains and alkyl chains, often installed using "click chemistry" for modular and efficient synthesis.[24][]
Caption: PROTAC mechanism of action.
Protocol 4: General Protocol for PROTAC Synthesis via Click Chemistry
This protocol outlines a modular approach to synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Kinase inhibitor with an azide handle
-
E3 ligase ligand with a terminal alkyne (or vice versa)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol/water solvent mixture
Procedure:
-
Component Preparation: Synthesize or procure the kinase inhibitor functionalized with an azide group and the E3 ligase ligand functionalized with a terminal alkyne.
-
Reaction Setup: In a reaction vial, dissolve the azido-kinase inhibitor (1.0 eq) and the alkyne-E3 ligase ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water. Add this catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude PROTAC can be purified by preparative HPLC to yield the final product.
Conclusion and Future Perspectives
The synthesis of kinase inhibitors is a cornerstone of modern cancer drug discovery. The ability to rationally design and efficiently synthesize these molecules, guided by a deep understanding of their mechanism of action and structure-activity relationships, is paramount. The protocols and data presented in this guide offer a practical framework for researchers in this field. Looking ahead, the development of more selective inhibitors, the targeting of kinase mutations that confer drug resistance, and the expansion of novel modalities like PROTACs will continue to drive progress in the fight against cancer.[4][26] The iterative cycle of synthesis, biological evaluation, and structural biology will remain central to the discovery of the next generation of life-saving kinase-targeted therapies.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312. [Link]
- Roskoski, R. Jr. (2020).
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Parker, G. J., et al. (2000). Development of a fluorescence polarization assay for the characterization of inhibitors of protein tyrosine kinases. Journal of Biomolecular Screening, 5(2), 77-88. [Link]
- Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-anilino-6,7-dialkoxyquinazolines. Journal of Medicinal Chemistry, 38(18), 3482-3487. [Link]
- An, S., & Chen, Z. (2021). Recent advances in the design, synthesis, and biological evaluation of PROTACs. European Journal of Medicinal Chemistry, 212, 113112. [Link]
- Kim, D., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 9(1), 1127-1138. [Link]
- Li, X., et al. (2010). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molecules, 15(4), 2304-2310. [Link]
- Holopainen, T., et al. (2006). A Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor Potentiates the Activity of the Conventional Chemotherapeutic Agents Paclitaxel and Doxorubicin in Tumor Xenograft Models. Cancer Research, 66(12), 6331-6338. [Link]
- Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]
- Shaffer, P. L., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Journal of Biomolecular Screening, 15(6), 636-646. [Link]
- ResearchGate. (n.d.). IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. [Link]
- Chandregowda, V., et al. (2007). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(16), 4595-4599. [Link]
- ResearchGate. (n.d.). Synthesis route to access 4-anilinoquinoline (9). [Link]
- El-Sayed, M. A. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][9][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(35), 21543-21557. [Link]
- Singh, R. K., & Kumar, S. (2021). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. International Journal of Biological Macromolecules, 183, 1634-1647. [Link]
- Kleman-Leyer, K. M., et al. (2009). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Assay and Drug Development Technologies, 7(1), 56-66. [Link]
- ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. [Link]
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
- Gabizon, R., et al. (2022). Rapid identification and optimization of a brain-active PROTAC for GSK3. bioRxiv. [Link]
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e5. [Link]
- Reddy, T. J., et al. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, 72(19), 7273-7279. [Link]
- Wikipedia. (n.d.).
- Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Molecules, 17(8), 9436-9452. [Link]
- Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
- Zhang, J., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Molecules, 24(21), 3948. [Link]
- Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]
- ResearchGate. (n.d.). Three general types of kinase inhibitor binding modes. [Link]
- Traxler, P., & Furet, P. (1999). How protein kinase inhibitors bind to the hinge region of the target protein. Trends in Pharmacological Sciences, 20(1), 18-26. [Link]
- Chemistry LibreTexts. (2023).
- Hayakawa, I. (2017). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 22(1), 113. [Link]
- ResearchGate. (n.d.). The four steps involved in the capsule-based PROTAC synthesis. [Link]
- Ciulli, A. (2021). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. University of Dundee. [Link]
- Al-Khafaji, K., & Tasker, P. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(13), 5104. [Link]
- Ciulli, A. (2020).
Sources
- 1. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. altmeyers.org [altmeyers.org]
- 21. researchgate.net [researchgate.net]
- 22. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Miniaturization and validation of a high-throughput serine kinase assay using the AlphaScreen platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Anti-inflammatory Agents from Pyrido[1,2-a]pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising heterocyclic system for the development of novel anti-inflammatory agents. Its rigid, bicyclic structure provides a unique framework for designing compounds that can selectively interact with key biological targets in inflammatory pathways. This guide provides a comprehensive overview of the synthetic strategies, mechanistic investigations, and preclinical evaluation protocols for advancing this class of compounds from initial discovery to potential clinical candidates. We delve into the rationale behind experimental designs, offering detailed, field-proven protocols for synthesis and biological testing, and highlight the critical signaling pathways implicated in their anti-inflammatory effects.
Introduction: The Therapeutic Promise of Pyrido[1,2-a]pyrimidin-4-ones
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A significant focus of modern drug discovery is the identification of small molecules that can modulate key inflammatory mediators. The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] Recent studies have highlighted the potential of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as potent anti-inflammatory agents, making them an exciting area of research.[2]
The anti-inflammatory effects of pyrimidine-based compounds are often attributed to their ability to inhibit crucial inflammatory mediators like prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines.[3] This is frequently achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central regulators of the inflammatory response.[4][5][6][7][8] This document will guide researchers through the process of synthesizing and evaluating novel pyrido[1,2-a]pyrimidin-4-one derivatives with the aim of developing potent and selective anti-inflammatory therapeutics.
Synthetic Strategies for Pyrido[1,2-a]pyrimidin-4-one Analogs
The synthesis of a diverse library of pyrido[1,2-a]pyrimidin-4-one derivatives is the foundational step in a drug discovery campaign. The choice of synthetic route should be versatile, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
2.1. General Synthetic Protocol: Condensation of 2-Aminopyridines with β-Ketoesters
A common and effective method for constructing the pyrido[1,2-a]pyrimidin-4-one core involves the condensation of substituted 2-aminopyridines with β-ketoesters or their equivalents. This approach allows for diversity at multiple positions of the scaffold.
Protocol 2.1.1: Synthesis of a Model 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Reagent Addition: Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250-260°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent.
-
Purification: Collect the solid product by filtration, wash with a non-polar solvent like hexane or ether to remove the high-boiling solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality: The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization, leading to the formation of the bicyclic pyrimidinone ring system. The choice of solvent is critical to achieve the required reaction temperature.
2.2. Diversification Strategies
To build a comprehensive SAR, it is crucial to synthesize analogs with a variety of substituents. This can be achieved by:
-
Utilizing a range of substituted 2-aminopyridines to introduce functionality on the pyridine ring.
-
Employing different β-ketoesters or malonic acid derivatives to modify the pyrimidinone ring.[9]
-
Performing post-synthesis modifications on the core structure.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening allows for the efficient identification of promising compounds. Initial screens should focus on cell-based assays that measure key inflammatory readouts, followed by more specific enzyme and target-based assays for lead candidates.
3.1. Primary Screening: Cellular Assays
Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, are a robust and widely used model for primary screening of anti-inflammatory compounds.[10][11] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of inflammatory mediators.[6]
Protocol 3.1.1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrido[1,2-a]pyrimidin-4-one derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant. .
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each compound.
Self-Validation: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[11]
3.2. Secondary Screening: Target-Specific Assays
Compounds that show significant activity in the primary screen should be further evaluated in target-specific assays to elucidate their mechanism of action.
Protocol 3.2.1: Cyclooxygenase (COX-2) Inhibition Assay
The inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, is a key mechanism for many anti-inflammatory drugs.[3][12]
-
Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit or recombinant human/ovine COX-2 enzyme. Prepare arachidonic acid as the substrate.[13]
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a vehicle control in a suitable buffer at 37°C for a specified time.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[13]
-
Quantification of Prostaglandin E2 (PGE2): After a defined reaction time, terminate the reaction and quantify the amount of PGE2 produced using an Enzyme Immunoassay (EIA) or LC-MS.[13]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.[13]
Protocol 3.2.2: Measurement of Pro-inflammatory Cytokine Production
The effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 3.1.1.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition for each compound.
Mechanistic Studies: Elucidating Signaling Pathways
To understand how the pyrido[1,2-a]pyrimidin-4-one derivatives exert their anti-inflammatory effects, it is essential to investigate their impact on key inflammatory signaling pathways.
4.1. NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[4][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[14]
Protocol 4.1.1: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: Treat RAW 264.7 cells with the test compounds for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.
-
Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.[13]
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
-
Data Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.
4.2. MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5][6][7]
Protocol 4.2.1: Western Blot Analysis of MAPK Phosphorylation
-
Cell Culture and Treatment: Similar to the NF-κB protocol, treat cells with the compounds followed by a short LPS stimulation (e.g., 15-30 minutes).
-
Protein Extraction and Western Blotting: Follow the Western blot procedure as described in Protocol 4.1.1, but use primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.
-
Data Analysis: Analyze the changes in the phosphorylation status of the MAPKs to determine if the compounds inhibit their activation.
In Vivo Evaluation of Anti-inflammatory Efficacy
Promising compounds identified from in vitro and mechanistic studies should be evaluated in animal models of inflammation to assess their in vivo efficacy and safety.[17][18][19][20]
5.1. Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[9][21]
Protocol 5.1.1: Carrageenan-Induced Paw Edema in Rats or Mice
-
Animal Acclimatization: Acclimate the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
5.2. Chronic Inflammation Model: Adjuvant-Induced Arthritis
For compounds with potential for treating chronic inflammatory diseases, the adjuvant-induced arthritis model in rats is a relevant model that shares some pathological features with human rheumatoid arthritis.[20]
Protocol 5.2.1: Adjuvant-Induced Arthritis in Rats
-
Induction of Arthritis: Induce arthritis by injecting Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw.
-
Compound Treatment: Begin treatment with the test compounds on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
-
Assessment of Arthritis: Monitor the animals regularly for changes in paw volume, body weight, and arthritis score (based on erythema and swelling of the joints).
-
Histopathological and Biomarker Analysis: At the end of the study, collect blood for cytokine analysis and joint tissues for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
Data Presentation and Interpretation
To facilitate the analysis and comparison of data, it is essential to present the results in a clear and organized manner.
Table 1: In Vitro Anti-inflammatory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound ID | NO Production IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Cell Viability (at 100 µM) |
| Lead Compound 1 | 5.2 ± 0.4 | 10.8 ± 1.1 | 8.5 ± 0.7 | >95% |
| Analog 1a | 15.6 ± 1.2 | 25.4 ± 2.3 | 18.9 ± 1.5 | >95% |
| Analog 1b | 2.1 ± 0.2 | 4.5 ± 0.5 | 3.2 ± 0.3 | >95% |
| Indomethacin | 12.8 ± 1.0 | 0.1 ± 0.02 | 15.2 ± 1.3 | >95% |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| Lead Compound 1 | 10 | 35.2 ± 3.1 |
| Analog 1b | 10 | 55.8 ± 4.5 |
| Indomethacin | 10 | 60.5 ± 5.2 |
Visualization of Key Pathways and Workflows
Visual aids are invaluable for understanding complex biological pathways and experimental procedures.
Caption: Drug discovery workflow for novel anti-inflammatory agents.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of new chemical entities based on this privileged structure. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their efficacy in a broader range of chronic inflammatory disease models will be crucial for their translation into clinically effective therapeutics.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 649-661. [Link]
- Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]
- Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. Immune Network, 18(5), e33. [Link]
- Towers, C. (n.d.).
- Mitchell, S., et al. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling.
- Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
- Sun, S. C. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1315. [Link]
- ConsensusPathDB. (n.d.). MAPK signalling pathway: Significance and symbolism.
- Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
- Corrales-Hernández, M. G., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Pharmacological and Toxicological Methods, 127, 107447. [Link]
- Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 788, 141-153. [Link]
- Pérez-Guerrero, C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2154. [Link]
- Patil, K. R., et al. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 9(8), 127-135. [Link]
- Medicilon. (n.d.).
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- Khan, I., et al. (2018). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 8(52), 29633-29654. [Link]
- Luraschi, E., et al. (1988). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 43(9), 705-723. [Link]
- Slideshare. (n.d.).
- Honda, T., et al. (1998). Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages. Journal of Medicinal Chemistry, 41(1), 18-28. [Link]
- Al-Said, M. S., et al. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 227-238. [Link]
- El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397. [Link]
- ResearchGate. (n.d.). Inhibition of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by EESS in IL-1β-stimulated chondrocytes.
- ResearchGate. (n.d.). Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 mRNA and protein expression by the SC extract in LPS-stimulated BV-2 microglia.
- MDPI. (2024).
- Bluhm, B., et al. (2007). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 15(1), 389-400. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 8. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 9. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wuxibiology.com [wuxibiology.com]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medicilon.com [medicilon.com]
- 21. Screening models for inflammatory drugs | PPTX [slideshare.net]
Application Notes and Protocols for the Synthesis and Evaluation of Antibacterial Pyrido[1,2-a]pyrimidin-4-one Analogs
Introduction: The Promise of the Pyrido[1,2-a]pyrimidin-4-one Scaffold in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The pyrido[1,2-a]pyrimidin-4-one core has emerged as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] This fused heterocyclic system offers a rigid and planar structure, providing a unique three-dimensional arrangement for substituent groups to interact with biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antibacterial properties.[3][4][5]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of antibacterial compounds centered around the pyrido[1,2-a]pyrimidin-4-one core. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. The protocols described herein are designed to be self-validating, providing a robust framework for the synthesis and subsequent antibacterial evaluation of novel analogs.
Synthetic Strategy: Building the Pyrido[1,2-a]pyrimidin-4-one Core
The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold is typically achieved through the cyclocondensation of a 2-aminopyridine derivative with a 1,3-dielectrophilic species. The choice of the dielectrophile dictates the substitution pattern on the resulting pyrimidinone ring. Below, we detail two versatile and widely employed protocols for the synthesis of the core structure.
Protocol 1: Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-ones via Condensation with β-Ketoesters
This method is a straightforward and efficient approach for introducing alkyl or aryl substituents at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of bismuth(III) chloride (BiCl₃, 0.1 eq). The use of a catalyst like BiCl₃ can significantly enhance the reaction rate and yield under solvent-free conditions.[2]
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with continuous stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid can be triturated with diethyl ether or a cold ethanol-water mixture to remove unreacted starting materials and byproducts.
-
Recrystallization: The crude product is then collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-Carbethoxy-4H-pyrido[1,2-a]pyrimidin-4-ones using Diethyl Ethoxymethylenemalonate (DEEMM)
This protocol allows for the introduction of a carboxylate group at the 3-position, which can serve as a handle for further derivatization to explore structure-activity relationships (SAR).
Experimental Protocol: Synthesis of 3-Carbethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
-
Initial Condensation: In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in an appropriate high-boiling solvent such as diphenyl ether. Add diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 1-2 hours. The high temperature facilitates the intramolecular cyclization and elimination of ethanol.
-
Isolation of Product: After cooling, the reaction mixture will solidify. The solid mass can be treated with petroleum ether or hexane to precipitate the product and wash away the high-boiling solvent.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified 3-carbethoxy-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Characterization: Verify the identity and purity of the synthesized compound through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
Synthetic Workflow Diagram
Caption: General synthetic routes to the pyrido[1,2-a]pyrimidin-4-one core.
Antibacterial Activity Evaluation: Determining the Minimum Inhibitory Concentration (MIC)
The primary method for assessing the antibacterial efficacy of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method is a standardized and widely accepted technique for MIC determination.[1][7]
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic, e.g., ciprofloxacin) and a negative/growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[8]
-
Cover the plate and incubate at 35-37 °C for 16-24 hours.
-
-
Determination of MIC:
MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation and Interpretation
Systematic documentation and clear presentation of results are crucial for the interpretation of SAR and for comparing the efficacy of newly synthesized compounds.
Table 1: Example Data Summary for Antibacterial Activity
| Compound ID | R¹ Substituent | R² Substituent | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Escherichia coli | |||
| PYP-01 | -CH₃ | -H | 16 | 64 |
| PYP-02 | -Ph | -H | 8 | 32 |
| PYP-03 | -H | -COOEt | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a versatile and promising platform for the development of novel antibacterial agents. The synthetic protocols detailed in these application notes provide a robust starting point for the generation of diverse compound libraries. Subsequent evaluation of these compounds using standardized antimicrobial susceptibility testing methods, such as the broth microdilution assay, will enable the elucidation of critical structure-activity relationships. Future efforts should focus on the strategic derivatization of the pyrido[1,2-a]pyrimidin-4-one core to optimize antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties, ultimately leading to the identification of promising lead candidates for further preclinical development.
References
- ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
- PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
- PubMed. (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
- National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.
- Sciforum. (n.d.). Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one.
- ResearchGate. (n.d.). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- PubMed. (n.d.). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors.
- PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- World Journal of Pharmaceutical Sciences. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Substituted Pyrido[3',2':4,5]thieno[3,2- d ]-Pyrimidinone Derivatives.
- PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
- ResearchGate. (2023). (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
- ResearchGate. (n.d.). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines.
Sources
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Protocol for functionalization of the C2-chloromethyl group
Application Note & Protocol
Title: A Researcher's Guide to the Functionalization of C2-Chloromethyl Groups on Heterocyclic Scaffolds
Abstract
The C2-chloromethyl group, particularly on electron-rich heterocyclic systems like imidazo[1,2-a]pyridines, is a highly valuable and versatile electrophilic handle for synthetic diversification in drug discovery.[1][2] Its inherent reactivity as a benzylic-like halide enables a wide range of transformations, primarily through nucleophilic aliphatic substitution (S_N_2), allowing for the late-stage introduction of diverse functional groups. This guide provides a detailed exploration of the core principles governing the reactivity of the C2-chloromethyl moiety, presents robust protocols for its functionalization with common nucleophiles, and offers practical insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate compound libraries for lead optimization and structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the C2-Chloromethyl Group
In medicinal chemistry, the rapid generation of molecular diversity from a common intermediate is a cornerstone of efficient drug discovery. Heterocyclic scaffolds, such as the imidazo[1,2-a]pyridine core, are considered "privileged structures" due to their frequent appearance in biologically active compounds, including approved drugs like Zolpidem and Alpidem.[3][4] The functionalization of these core structures is critical for modulating pharmacological properties.
The C2-chloromethyl group serves as an exceptionally useful synthetic linchpin.[1] Unlike the C3 position of the imidazo[1,2-a]pyridine ring, which is more susceptible to electrophilic attack, the C2 position is often more challenging to functionalize directly.[1] Therefore, introducing a reactive handle like a chloromethyl group provides a reliable gateway for subsequent chemical modifications. This group acts as a potent electrophile, readily undergoing substitution reactions with a broad spectrum of nucleophiles to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[5] Its reactivity is analogous to that of a benzyl chloride, yet influenced by the electronic properties of the attached heterocyclic system.[2]
This document provides the foundational knowledge and actionable protocols to leverage this reactivity for the synthesis of novel chemical entities.
Core Principles of Reactivity
The utility of the C2-chloromethyl group stems from its electronic architecture. The chlorine atom is a good leaving group, and the adjacent methylene (CH₂) carbon is rendered highly electrophilic. This is due to two primary factors:
-
Inductive Effect: The electronegative chlorine atom withdraws electron density from the methylene carbon, creating a partial positive charge (δ+) and making it susceptible to attack by nucleophiles.
-
Stabilization of the Transition State: In an S_N_2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. The adjacent heterocyclic ring system can stabilize this transition state through resonance, similar to how a phenyl ring stabilizes a benzylic transition state.[6] This lowers the activation energy and accelerates the reaction rate.
The primary pathway for functionalization is the Nucleophilic Aliphatic Substitution (S_N_2) mechanism . This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. This mechanism is favored by polar aprotic solvents (e.g., DMF, Acetonitrile, Acetone) which can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.
Key Functionalization Strategy: Nucleophilic Aliphatic Substitution (S_N_2)
The most direct and widely used method for elaborating the C2-chloromethyl group is through S_N_2 reactions. By selecting the appropriate nucleophile, a diverse array of functional groups can be installed.
C-N Bond Formation: Amination
The reaction with primary or secondary amines is a robust method to introduce aminomethyl substituents, which are crucial for modulating solubility and forming key hydrogen bond interactions in drug-receptor binding.[7] The reaction typically requires a non-nucleophilic base to neutralize the HCl generated in situ.
C-O Bond Formation: Ether & Ester Synthesis
Phenols, alcohols, and carboxylic acids can serve as oxygen-based nucleophiles. The reaction with phenols or alcohols yields ethers, while reaction with carboxylates produces esters. A base is required to deprotonate the nucleophile, increasing its nucleophilicity.
C-S Bond Formation: Thioether Synthesis
Thiols are excellent, "soft" nucleophiles that react readily with the C2-chloromethyl group to form thioethers.[5] These reactions are often very efficient and can proceed under mild basic conditions.
Detailed Application Protocol: Synthesis of a C2-Aminomethyl Derivative
This protocol provides a generalized, step-by-step procedure for the S_N_2 reaction between a C2-chloromethyl substituted heterocycle and a secondary amine.
Materials & Reagents
| Reagent | Purpose | Typical Molar Eq. | Notes |
| C2-(Chloromethyl)heterocycle | Electrophile / Starting Material | 1.0 | Ensure it is pure and dry. |
| Secondary Amine (e.g., Morpholine, Piperidine) | Nucleophile | 1.1 - 1.5 | Use a slight excess to ensure complete consumption of the starting material. |
| Potassium Carbonate (K₂CO₃) or DIPEA | Non-nucleophilic Base | 2.0 - 3.0 | K₂CO₃ is a solid base; DIPEA is a liquid amine base. |
| N,N-Dimethylformamide (DMF) or Acetonitrile | Polar Aprotic Solvent | - | Ensure the solvent is anhydrous for best results. |
| Ethyl Acetate | Extraction Solvent | - | |
| Brine (Saturated NaCl solution) | Aqueous Wash | - | To remove residual DMF and inorganic salts. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - | To remove residual water from the organic phase. |
Experimental Workflow Diagram
Caption: General experimental workflow for S_N_2 functionalization.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the C2-(chloromethyl)heterocycle (1.0 eq) and the non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.1-0.2 M. Stir the suspension for 5-10 minutes at room temperature.
-
Nucleophile Addition: Add the secondary amine (1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the specific amine and substrate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash with brine (2x volumes) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Scope of Nucleophilic Substitution
The following table summarizes typical conditions and outcomes for the functionalization of a generic C2-(chloromethyl)imidazo[1,2-a]pyridine scaffold. Yields are representative and will vary based on the specific substrates used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Amines (C-N) | Morpholine | K₂CO₃ | Acetonitrile | 80 | 85-95 |
| Aniline | DIPEA | DMF | 60 | 70-85 | |
| Phenols (C-O) | 4-Methoxyphenol | Cs₂CO₃ | DMF | RT | 90-98 |
| Thiols (C-S) | Thiophenol | K₂CO₃ | Acetone | RT | 88-97 |
| Azides (C-N) | Sodium Azide (NaN₃) | None | DMF/H₂O | 50 | >90 |
Visualization of the S_N_2 Mechanism
Caption: The concerted S_N_2 mechanism for nucleophilic substitution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive nucleophile2. Insufficient temperature3. Decomposed starting material | 1. Use a stronger base (e.g., Cs₂CO₃) to fully deprotonate the nucleophile.2. Gradually increase reaction temperature.3. Check purity of chloromethyl starting material; it can be unstable over long-term storage. |
| Multiple Products Formed | 1. Over-alkylation of primary amine2. Side reactions with the heterocyclic core | 1. Use a larger excess of the primary amine nucleophile.2. Use milder conditions (lower temperature, weaker base). |
| Difficult Purification | Residual DMF or base in crude product | Perform thorough aqueous washes with brine. An acidic wash (e.g., dilute HCl) can remove basic impurities like DIPEA. |
Conclusion
The C2-chloromethyl group is a powerful and reliable electrophilic handle for the diversification of heterocyclic scaffolds. The S_N_2 reaction provides a predictable and high-yielding pathway to install a wide variety of functionalities, enabling extensive SAR exploration. By understanding the core principles of reactivity and employing the robust protocols outlined in this guide, researchers can effectively utilize this synthetic strategy to accelerate their drug discovery programs.
References
- The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2024). Google Search Result.
- Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC. (n.d.). NIH.[Link]
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals.[Link]
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.).
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PMC - PubMed Central.[Link]
- Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. (2017). PubMed.[Link]
- [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (1993). PubMed.[Link]
- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008). PubMed.[Link]
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI.[Link]
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.[Link]
- Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles. (n.d.). Organic Chemistry Portal.[Link]
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019).
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in PKM2 activator synthesis
Topic: Strategic Synthesis of Novel Pyruvate Kinase M2 (PKM2) Activators Using 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Audience: Researchers, scientists, and drug development professionals in oncology and metabolic diseases.
Introduction: Targeting the Metabolic Hub of Cancer
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, positioning it as a high-value target for therapeutic intervention.[1][2] Unlike its constitutively active isoform, PKM1, which is prevalent in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including a wide array of tumors.[3][4] PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form is favored, which slows down the final, rate-limiting step of glycolysis. This metabolic "bottleneck" is not a flaw but a strategic advantage for the tumor, as it allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways (e.g., serine synthesis) to produce the building blocks necessary for rapid cell proliferation—a phenomenon central to the Warburg effect.[1][4]
Pharmacological activation of PKM2 forces the enzyme into its stable, constitutively active tetrameric form.[3][5] This reverses the metabolic phenotype, promoting efficient ATP production at the expense of biosynthesis, thereby starving cancer cells of essential macromolecules and suppressing tumor growth.[3][6] This application note provides a detailed guide on the synthesis of a promising class of PKM2 activators based on the versatile this compound scaffold.
The Synthetic Keystone: this compound
The this compound core is an ideal starting material for generating diverse libraries of PKM2 activators. The chloromethyl group at the 2-position serves as a reactive electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of functional groups, enabling extensive structure-activity relationship (SAR) studies. A notable example from the literature is the discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as potent and selective PKM2 activators.[7]
The following sections provide a comprehensive, field-proven protocol for synthesizing and evaluating novel PKM2 activators derived from this key intermediate.
Part 1: Synthesis and Characterization
General Protocol for Nucleophilic Substitution
This protocol details the synthesis of 2-substituted methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives through the displacement of the chloride from this compound. The example focuses on the reaction with a generic N-heterocycle, such as a benzimidazole, which has been shown to yield potent PKM2 activators.[7]
Caption: Synthetic workflow for PKM2 activator candidates.
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., 1H-benzo[d]imidazole)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate, Hexanes, Dichloromethane (DCM), Methanol (for chromatography and workup)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1 equivalents).
-
Base and Solvent Addition: Add anhydrous potassium carbonate (2.0 equivalents) and anhydrous DMF (to achieve a concentration of approx. 0.2 M with respect to the starting material).
-
Addition of Starting Material: Add this compound (1.0 equivalent) to the stirring suspension.
-
Expert Insight: The choice of base and solvent is critical. K₂CO₃ is a milder base suitable for many N-heterocycles. For less acidic nucleophiles, a stronger base like NaH may be required. DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation of the base and leaving the anion nucleophilic.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating (e.g., 50-60°C) can be applied.
-
Workup:
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/Methanol), is generally effective.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound (should be >95% for biological assays).
-
Expected Data and Structure-Activity Relationship (SAR)
The potency of the synthesized compounds as PKM2 activators will depend on the nature of the nucleophile introduced.
| Compound Class | R-Group (from Nucleophile) | PKM2 Activation (AC₅₀) | Rationale & SAR Insights |
| Literature Benchmark | TEPP-46 | 92 nM[8][9] | A well-characterized, potent, and selective activator. Binds at the dimer-dimer interface.[3] |
| Target Series | 1H-benzo[d]imidazole | Potent (nM to low µM range)[7] | The benzimidazole moiety is hypothesized to form key interactions within a novel binding pocket on PKM2.[7] |
| Target Series | Substituted Benzimidazoles | Varies | Substitutions on the benzimidazole ring can be explored to optimize potency, selectivity, and pharmacokinetic properties. Electron-donating or -withdrawing groups can modulate binding affinity. |
| Exploratory Series | Other N-heterocycles (e.g., pyrazole, triazole) | To be determined | The flexibility of the synthetic protocol allows for the exploration of diverse heterocyclic systems to probe the binding site and identify new pharmacophores. |
Part 2: Biological Evaluation - Measuring PKM2 Activation
The most common and reliable method to quantify the activity of PKM2 activators is the lactate dehydrogenase (LDH)-coupled enzyme assay. This continuous spectrophotometric assay measures the production of pyruvate, the product of the PKM2 reaction.
Caption: Principle of the LDH-coupled PKM2 activity assay.
Protocol for LDH-Coupled PKM2 Activity Assay
Materials and Reagents:
-
Recombinant Human PKM2 protein
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Fructose-1,6-bisphosphate (FBP) (as a positive control activator)
-
Test compounds (synthesized activators) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm in kinetic mode
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X Assay Mix in the assay buffer containing: 1 mM PEP, 1 mM ADP, 0.5 mM NADH, and 10-20 units/mL LDH.
-
Expert Insight: The concentrations of PEP and ADP should be optimized based on the Kₘ values for PKM2. Using concentrations around the Kₘ allows for sensitive detection of activation. LDH must be in excess to ensure the conversion of pyruvate to lactate is not rate-limiting.
-
Prepare serial dilutions of your test compounds in DMSO. Then, make a further dilution in assay buffer to achieve the desired final concentrations (e.g., 10X final concentration). The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid enzyme inhibition.
-
Prepare a positive control (e.g., 10 µM FBP) and a negative control (DMSO vehicle).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the 10X test compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Add 40 µL of assay buffer containing the PKM2 enzyme (final concentration typically 5-10 nM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 2X Assay Mix to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is directly proportional to the rate of the PKM2 reaction.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
Plot the reaction velocity against the concentration of the test compound.
-
Determine the half-maximal activation concentration (AC₅₀) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The AC₅₀ is the concentration of the activator that elicits 50% of the maximum activation.
-
Part 3: Downstream Cellular Effects and Mechanistic Insights
Activation of PKM2 in cancer cells is expected to induce a significant metabolic shift with predictable consequences.
The Link Between PKM2 Activation and Serine Metabolism
A key consequence of forcing glycolytic flux forward by activating PKM2 is the depletion of the glycolytic intermediate 3-phosphoglycerate (3-PG), which is a primary precursor for the de novo serine synthesis pathway.[10] This leads to a state of serine auxotrophy, where cancer cells become critically dependent on external sources of serine for survival and proliferation.[7][10] This induced metabolic vulnerability is a primary mechanism by which PKM2 activators suppress tumor growth.
Caption: PKM2 activation diverts flux from serine synthesis.
Researchers can validate this downstream effect by culturing cancer cells (e.g., A549 lung cancer cells) in serine-depleted media in the presence and absence of their synthesized PKM2 activators. A significant reduction in cell viability in the activator-treated, serine-depleted group compared to controls would confirm the induction of serine auxotrophy.
Conclusion
The this compound scaffold provides a robust and versatile platform for the synthesis of novel small-molecule activators of PKM2. By following the detailed synthetic and biological protocols outlined in this guide, researchers can efficiently generate and evaluate new chemical entities targeting a key metabolic vulnerability in cancer. The ultimate goal is the development of innovative therapeutics that reprogram tumor metabolism to inhibit cancer cell proliferation and survival.
References
- Guo, C., Linton, A., Jalaie, M., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]
- Kung, C., Hitosugi, T., & Anastasiou, D. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Chemistry & Biology, 19(9), 1187-1198. [Link]
- Anastasiou, D., Yu, Y., Israelsen, W. J., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839-847. [Link]
- Zahra, K., Dey, T., Ashish, et al. (2020). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. Drug Discovery Today, 25(10), 1845-1860. [Link]
- Dayton, T. L., Jacks, T., & Vander Heiden, M. G. (2016). PKM2, cancer metabolism, and the road ahead. EMBO reports, 17(12), 1721–1730. [Link]
- Li, J., Li, S., Li, H., et al. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(61), 104044-104056. [Link]
- Wang, Y., Li, X., Wang, J., et al. (2018). Regulation of PKM2 activity by inhibitor/activators, post-translational modifications and a patient-derived mutation. The FEBS Journal, 285(22), 4145-4161. [Link]
Sources
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Synthesis of Novel Heterotricycles from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The strategic functionalization of this nucleus is paramount for the development of new therapeutic agents. This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of novel heterotricyclic systems starting from the versatile synthone, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. We will explore key synthetic transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling, and the construction of fused ring systems. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this document, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidine ring system is a recurring motif in a variety of pharmaceuticals, exhibiting a wide spectrum of biological activities including antipsychotic, anti-allergic, and anti-inflammatory properties.[1][2][5] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with biological targets. The starting material, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, is an excellent precursor for derivatization. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles and can participate in transition metal-catalyzed cross-coupling reactions, offering a gateway to a diverse chemical space.[6][7][8][9][10]
This guide will focus on three principal synthetic avenues for the elaboration of the 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold into more complex, novel heterotricycles.
Synthetic Strategies and Protocols
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-deficient nature of the pyrimidine ring, further activated by the adjacent carbonyl group, makes the C2-position highly susceptible to nucleophilic attack. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles.
Causality of Experimental Choices: The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often used to dissolve the starting materials and facilitate the reaction. The addition of a base is typically required to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition.
Protocol 2.1.1: General Procedure for the Synthesis of 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
A solution of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is treated with the desired primary or secondary amine (1.1-1.5 eq) and a base such as triethylamine or potassium carbonate (1.5-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Example Application: Synthesis of 2-(N-ethylbenzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
This specific example demonstrates the synthesis of a disubstituted amino derivative, which has shown anti-inflammatory properties.[11]
| Reagent | MW | Amount | Moles |
| 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 180.59 | 1.80 g | 10 mmol |
| N-ethylbenzylamine | 135.21 | 1.62 g | 12 mmol |
| Triethylamine | 101.19 | 2.02 g | 20 mmol |
| Ethanol | - | 50 mL | - |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.80 g, 10 mmol).
-
Add ethanol (50 mL), followed by N-ethylbenzylamine (1.62 g, 12 mmol) and triethylamine (2.02 g, 20 mmol).
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties at the C2-position.[6][7][8][9] This is particularly valuable in drug discovery for exploring structure-activity relationships.
Causality of Experimental Choices: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Pd(PPh₃)₄ is a common and effective catalyst for this transformation. A weak base, such as sodium bicarbonate, is used to avoid potential nucleophilic ring opening of the pyridopyrimidinone core.[9] The solvent system, typically a mixture of an organic solvent like DME and an aqueous solution of the base, is chosen to ensure the solubility of all reactants.
Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling
A mixture of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., NaHCO₃, K₂CO₃) (2.0-3.0 eq) is suspended in a suitable solvent system (e.g., DME/water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature for 4-24 hours. After cooling, the product is isolated by extraction and purified by chromatography.
Example Application: Synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
| Reagent | MW | Amount | Moles |
| 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 180.59 | 1.80 g | 10 mmol |
| Phenylboronic acid | 121.93 | 1.34 g | 11 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.58 g | 0.5 mmol |
| NaHCO₃ | 84.01 | 1.68 g | 20 mmol |
| DME | - | 40 mL | - |
| Water | - | 10 mL | - |
Step-by-Step Protocol:
-
In a Schlenk flask, combine 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.80 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and NaHCO₃ (1.68 g, 20 mmol).
-
Add DME (40 mL) and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under an argon atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategy 3: Synthesis of Fused Heterotricycles - The Triazolo[4,3-a]pyridopyrimidine System
The construction of a third heterocyclic ring fused to the pyridopyrimidine scaffold can lead to novel chemical entities with unique pharmacological profiles. A common approach is the synthesis of a triazolo-fused system.
Causality of Experimental Choices: This multi-step synthesis first involves the conversion of the C2-chloro group to a more reactive C2-hydrazino group. The hydrazino intermediate can then undergo cyclization with a suitable one-carbon synthon to form the triazole ring.
Protocol 2.3.1: Synthesis of 2-Hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one
This intermediate is a key building block for various fused heterocycles.[12]
| Reagent | MW | Amount | Moles |
| 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 180.59 | 1.80 g | 10 mmol |
| Hydrazine hydrate (64%) | 50.06 | 1.56 g | 20 mmol |
| Ethanol | - | 50 mL | - |
Step-by-Step Protocol:
-
Dissolve 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.80 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.56 g, 20 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 4 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol 2.3.2: Synthesis of[6][11][13]triazolo[4,3-a]pyrido[1,2-a]pyrimidin-5-one
| Reagent | MW | Amount | Moles |
| 2-hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one | 176.17 | 1.76 g | 10 mmol |
| Triethyl orthoformate | 148.19 | 14.8 g | 100 mmol |
Step-by-Step Protocol:
-
Suspend 2-hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one (1.76 g, 10 mmol) in triethyl orthoformate (14.8 g, 100 mmol).
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with diethyl ether and dry to yield the triazolo-fused product.
Characterization of Novel Heterotricycles
The structural elucidation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as carbonyl (C=O) and amine (N-H) groups.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.
Visualization of Synthetic Pathways
Caption: Synthetic routes from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the synthesis of novel heterotricycles based on the 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold. These strategies offer access to a wide range of structurally diverse compounds with significant potential for applications in drug discovery and development. The provided step-by-step procedures, along with the rationale behind the experimental choices, are intended to empower researchers to confidently explore the chemical space around this important heterocyclic core.
References
- [Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Farmaco Sci. 1988 Sep;43(9):705-23. [Link]
- Molnár, A., Kapros, A., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1626-1636. [Link]
- Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Eur J Med Chem. 2009 Jul;44(7):2877-87. [Link]
- Synthesis of pyrido[2,3-d][6][11][13]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents.
- Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. (2011). [Link]
- Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. TÜBİTAK Academic Journals. (2015). [Link]
- Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Semantic Scholar. (2011). [Link]
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. (2023). [Link]
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. (2024). [Link]
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. (2023). [Link]
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. (2011). [Link]
- New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. (2020). [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. (2012). [Link]
- Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles.
- 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. SciSpace. (2021). [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. (2013). [Link]
- Nitrogen bridgehead compounds. Part 30. Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1981). [Link]
- 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
- Recent Advances in 3-Hetero-substituted 4H-pyrido[1,2-a]pyrimidin-4-one: A Mini-Review. (2022). [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. | Semantic Scholar [semanticscholar.org]
- 9. proprogressio.hu [proprogressio.hu]
- 10. researchgate.net [researchgate.net]
- 11. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract
This document provides a detailed protocol for the large-scale synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the development of novel therapeutics. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] This guide presents a robust and scalable synthetic route, starting from readily available commercial reagents. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address critical safety and handling considerations. Furthermore, this document includes comprehensive analytical methods for the characterization of the final product and troubleshooting advice for common synthetic challenges.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Core
The 4H-pyrido[1,2-a]pyrimidin-4-one ring system is a cornerstone in the design of new pharmaceuticals due to its wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have shown promise as antipsychotic agents, anti-inflammatory drugs, and anticancer therapeutics.[1][2] The 2-(chloromethyl) substituent, in particular, serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
The primary challenge in the synthesis of this compound on a large scale lies in achieving high purity and yield while maintaining a cost-effective and safe process. The selection of appropriate starting materials, reaction conditions, and purification methods is paramount to the successful and reproducible production of this valuable intermediate. This application note aims to provide a comprehensive and practical guide to navigate these challenges.
Synthetic Strategy and Mechanism
The most common and efficient method for the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core involves the condensation of a 2-aminopyridine derivative with a β-ketoester.[4] In this protocol, we will utilize the reaction of 2-aminopyridine with ethyl 4-chloroacetoacetate. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the β-keto group of the ester, followed by an intramolecular cyclization and dehydration to afford the final product.
The proposed reaction mechanism is outlined below:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Aminopyridine | 504-29-0 | 94.11 | 1.0 |
| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 | 1.1 |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Hexanes | 110-54-3 | 86.18 | - |
Equipment
-
Large-volume reaction vessel with mechanical stirring, reflux condenser, and temperature control.
-
Addition funnel.
-
Large Buchner funnel and filter flask.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-aminopyridine and polyphosphoric acid (PPA).
-
Initial Heating: Begin stirring the mixture and heat to approximately 80°C to ensure the 2-aminopyridine is fully dissolved and the mixture is homogenous.
-
Addition of β-Ketoester: Slowly add ethyl 4-chloroacetoacetate to the reaction mixture dropwise via an addition funnel over a period of 1 hour. An exothermic reaction may be observed, and the rate of addition should be controlled to maintain the reaction temperature below 100°C.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 120-130°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing ice-water. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound.
Safety and Handling
Emergency Overview: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[6] Wash thoroughly after handling.[6][7]
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.[6]
-
If on Skin: Wash with plenty of water.[6]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical help.[6]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]
-
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of the following analytical techniques:
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the aromatic protons of the pyridopyrimidine core and a singlet for the chloromethyl protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the carbonyl carbon, the carbons of the heterocyclic rings, and the chloromethyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₉H₇ClN₂O, MW: 194.62 g/mol ).[8] |
| Melting Point | A sharp melting point consistent with a pure compound. |
| Elemental Analysis | The percentage of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC/HPLC. Ensure the reaction temperature is maintained at reflux. |
| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions with the organic solvent. Be careful during the neutralization step to avoid product degradation. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure the dropwise addition of the β-ketoester is slow enough to prevent side reactions. |
| Formation of by-products. | Adjust the reaction temperature. A lower or higher temperature may favor the desired product. | |
| Difficult Purification | Oily product instead of a solid. | Try different solvent systems for recrystallization or consider column chromatography for purification. |
References
- MSDS Linked to catalog.xlsx. (n.d.).
- This compound Safety Data Sheets - Echemi. (n.d.).
- BP-42915 - BroadPharm. (2025, June 6).
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023, August 14). RSC Advances.
- Metia, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
- Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ChemistrySelect, 8(12), e202204558.
- Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. (n.d.). ResearchGate.
- This compound - ChemicalBook. (n.d.).
- The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. (1967). Journal of the Chemical Society C: Organic, 2028.
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. echemi.com [echemi.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. This compound [chemicalbook.com]
Application Notes and Protocols for the Development of Aldose Reductase Inhibitors
Introduction: The Rationale for Aldose Reductase Inhibition
Aldose reductase (AR), designated as AKR1B1, is the rate-limiting enzyme in the polyol pathway.[1][2] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[1] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][3][4] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a process that utilizes NAD+ as a cofactor.[5][6][7]
The overactivation of this pathway is implicated in the pathogenesis of various diabetic complications, including neuropathy (nerve damage), nephropathy (kidney damage), retinopathy (eye damage), and cataract formation.[1][3][8][9] The mechanisms of cellular damage are multifactorial and are primarily attributed to:
-
Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active sugar alcohol, leads to an influx of water, causing cell swelling and eventual damage.[1][3][10] This is a significant factor in the development of diabetic cataracts.[5][6]
-
Oxidative Stress: The increased activity of aldose reductase consumes its cofactor, NADPH.[10][11] NADPH is also essential for the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant.[10][11] Depletion of NADPH compromises the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and oxidative damage.[5][6][11][12][13]
-
Formation of Advanced Glycation End-products (AGEs): The fructose produced by the polyol pathway is a more potent glycating agent than glucose.[13][14] Increased fructose levels lead to the formation of AGEs, which contribute to cellular dysfunction and inflammation.[10][13]
-
Redox Imbalance: The polyol pathway alters the cellular redox state by consuming NADPH and producing NADH, further contributing to cellular stress.[13]
Given its central role in these pathological processes, aldose reductase has become a key therapeutic target.[8][15] The development of potent and specific aldose reductase inhibitors (ARIs) is a promising strategy to prevent or delay the progression of diabetic complications.[8][9][16]
The Polyol Pathway and Its Pathophysiological Consequences
The following diagram illustrates the biochemical steps of the polyol pathway and highlights the key points of cellular stress that arise from its overactivation in a hyperglycemic state.
Caption: The Polyol Pathway under hyperglycemic conditions and points of therapeutic intervention.
Screening Cascade for Aldose Reductase Inhibitors: A Workflow
The discovery and development of novel ARIs typically follow a structured screening cascade. This process begins with high-throughput screening of large compound libraries to identify initial "hits" and progresses through a series of increasingly complex assays to select promising lead candidates for further development.
Sources
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. Contribution of polyol pathway to diabetes-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 12. Contributions of polyol pathway to oxidative stress in diabetic cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
- 16. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the dedicated technical support guide for the synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry and materials science. Its synthesis, typically involving the cyclocondensation of a 2-aminopyridine derivative with a β-ketoester, can present challenges related to yield, purity, and scalability. This guide provides a systematic approach to overcoming these common hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired product is a common frustration. The root cause often lies in one of several key areas of the reaction.
-
Underlying Cause A: Ineffective Cyclization Conditions. The final ring-closing step is often the most sensitive. Inadequate temperature or an inappropriate catalyst can lead to reaction stalling.
-
Solution: The use of a strong acid catalyst in a high-boiling point solvent is often necessary to drive the reaction to completion. Polyphosphoric acid (PPA) or Eaton's reagent are effective for this purpose. A stepwise approach, where the initial condensation is performed at a lower temperature before heating to induce cyclization, can also be beneficial.
-
-
Underlying Cause B: Competing Side Reactions. Several side reactions can compete with the desired product formation, consuming starting materials and reducing the overall yield.[1][2]
-
Solution: Careful control of the reaction temperature is crucial. Lower temperatures may favor the desired reaction pathway over side reactions. The order of reagent addition can also play a role; in some cases, adding the catalyst last can minimize unwanted pre-reactions.[2]
-
-
Underlying Cause C: Purity of Starting Materials. Impurities in the 2-aminopyridine or the β-ketoester can inhibit the reaction or lead to the formation of byproducts.
-
Solution: Ensure the purity of all starting materials. Recrystallize or distill reagents if necessary. It is also important to use a dry solvent, as water can hydrolyze the ester and interfere with the condensation.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and affect the quality of the final product.
-
Underlying Cause A: Self-Condensation of the β-Ketoester. Under basic or strongly acidic conditions, β-ketoesters can undergo self-condensation, leading to a variety of byproducts.[1]
-
Solution: Maintain careful control over the stoichiometry of the reactants and the choice of catalyst. A slight excess of the 2-aminopyridine can sometimes suppress this side reaction.
-
-
Underlying Cause B: Formation of Hantzsch-type Dihydropyridine Byproducts. This is a common side reaction in related pyrimidine syntheses, especially at elevated temperatures where urea (if used as a nitrogen source) can decompose to ammonia.[1][2]
-
Solution: Lowering the reaction temperature can significantly reduce the formation of these fluorescent byproducts.[2]
-
-
Underlying Cause C: Instability of the Chloromethyl Group. The chloromethyl group can be susceptible to nucleophilic attack by solvents (e.g., water, alcohols) or other nucleophiles present in the reaction mixture, leading to the formation of hydroxymethyl or alkoxymethyl impurities.
-
Solution: Use a non-nucleophilic, aprotic solvent. Ensure all reagents and glassware are thoroughly dried. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Difficult Purification
Even with a good yield, purification of the final product can be challenging.
-
Underlying Cause A: Similar Polarity of Product and Byproducts. If the byproducts have a similar polarity to the desired product, separation by column chromatography can be difficult.
-
Solution: Recrystallization is often an effective method for purifying the final product and removing minor impurities. Experiment with different solvent systems to find one that provides good separation. A mixed solvent system, such as DMF/water, has been reported to be effective for related compounds.[3]
-
-
Underlying Cause B: Tarry or Oily Crude Product. The formation of a tarry or oily crude product can make handling and purification difficult.
-
Solution: This is often a sign of significant side reactions or decomposition. It may be necessary to revisit the reaction conditions (e.g., lower the temperature, shorten the reaction time) to minimize the formation of these intractable materials.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route is the condensation of 2-aminopyridine with a suitable β-ketoester, such as ethyl 4-chloroacetoacetate, followed by a cyclization step.[4] This reaction is typically catalyzed by an acid and often requires heating.
Q2: What is the role of the acid catalyst in this synthesis?
The acid catalyst plays a crucial role in several steps of the reaction mechanism. It protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the 2-aminopyridine. It also catalyzes the subsequent dehydration and ring-closing steps.
Q3: Can I use a different halogenated acetoacetate, like the bromo or iodo analog?
Yes, it is possible to use other halogenated acetoacetates. However, the reactivity of the resulting halomethyl group will be different. The bromo- and iodo- derivatives will be more reactive, which could lead to more side reactions and a less stable final product. The chloro- derivative generally offers a good balance of reactivity and stability for subsequent synthetic transformations.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting materials and the formation of the product. The product, being more conjugated, should be visible under UV light.
Q5: What are the key characterization techniques for the final product?
The structure and purity of this compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: To confirm the presence of the aromatic protons of the pyridopyrimidine core and the singlet for the chloromethyl group.
-
¹³C NMR: To identify all the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the pyrimidinone ring.
Part 3: Experimental Protocol and Data
Proposed Synthetic Protocol
This protocol is adapted from procedures for structurally similar compounds and general principles of pyridopyrimidine synthesis.[4][5] Optimization may be required for specific laboratory conditions.
Reaction Scheme
Caption: A simplified overview of the key steps in the reaction mechanism.
The reaction proceeds through a series of steps:
-
Initial Condensation: The amino group of 2-aminopyridine acts as a nucleophile and attacks the ketone carbonyl of the β-ketoester. This is followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the pyridine ring then performs an intramolecular nucleophilic attack on the ester carbonyl group.
-
Final Aromatization: The resulting tetrahedral intermediate eliminates a molecule of ethanol, and subsequent tautomerization leads to the formation of the stable, aromatic 4H-pyrido[1,2-a]pyrimidin-4-one ring system.
By understanding these steps, a researcher can better diagnose issues. For example, a failure to form the product might indicate a problem with the final, high-energy cyclization and dehydration steps, pointing towards the need for a stronger catalyst or higher temperatures.
References
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
- Bhawale, B., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
Sources
Technical Support Center: Purification of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for the purification of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this key synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of various biologically active compounds. Its purification, however, can present challenges due to its polarity, the reactivity of the chloromethyl group, and the potential for co-eluting impurities. This guide offers practical, field-proven insights to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Symptom: NMR or LC-MS analysis of the crude product shows a complex mixture with significant impurities.
Probable Causes & Solutions:
The primary synthetic route to this compound typically involves the condensation of 2-aminopyridine with ethyl 4-chloroacetoacetate. This reaction can lead to several impurities.
-
Unreacted Starting Materials: Residual 2-aminopyridine and ethyl 4-chloroacetoacetate may be present.
-
Solution: An aqueous wash (e.g., with dilute HCl to remove 2-aminopyridine and water to remove any water-soluble starting material) during the initial work-up can be effective.
-
-
Isomeric Impurity: The formation of the undesired isomer, 4-(chloromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one, is a common side reaction.
-
Solution: Careful control of reaction temperature can minimize the formation of this isomer. Separation can be achieved by column chromatography, as the two isomers will likely have different polarities.
-
-
Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or alcohols, leading to the formation of 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Solution: Ensure all solvents and reagents are anhydrous, and minimize exposure to moisture during work-up and purification. The hydroxymethyl impurity is more polar and can be separated by column chromatography.
-
-
Dimerization/Polymerization: The reactive chloromethyl group can lead to self-condensation products.
-
Solution: Use of dilute reaction conditions and prompt purification after synthesis can mitigate this. These higher molecular weight impurities are typically much less polar or much more polar and can be separated by chromatography.
-
Issue 2: Poor Separation During Column Chromatography
Symptom: Co-elution of the product with impurities, leading to broad or overlapping peaks.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for this polar, nitrogen-containing heterocycle is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[1] For instance, a gradient of 0-10% methanol in dichloromethane is often effective for separating polar heterocyclic compounds.[1]
-
-
Peak Tailing: The basic nitrogen atoms in the pyridopyrimidinone ring can interact with acidic silanol groups on the silica gel, causing the compound to streak or "tail" down the column.
-
Solution: Add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.[2]
-
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[3]
-
Issue 3: Difficulty with Recrystallization
Symptom: The compound "oils out" instead of forming crystals, or the resulting crystals are of low purity.
Probable Causes & Solutions:
-
Solvent Choice: The solvent may be too good or too poor at dissolving the compound.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.[3]
-
-
Presence of Impurities: High levels of impurities can inhibit crystallization.
-
Solution: If the compound oils out, try re-dissolving the oil in a bit more hot solvent and cooling again. If this fails, a preliminary purification by flash chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: For a typical crude product from the synthesis, a combination of an aqueous work-up followed by flash column chromatography is recommended. The aqueous wash helps to remove starting materials and any water-soluble byproducts. Flash chromatography is then effective for separating the target compound from isomeric and other organic impurities.
Q2: How can I monitor the progress of the column chromatography?
A2: Thin Layer Chromatography (TLC) is the best method. Use the same solvent system for TLC as you plan to use for the column. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4 to ensure good separation on the column.[7]
Q3: My purified compound shows signs of degradation over time. How can I improve its stability?
A3: The 2-chloromethyl group is inherently reactive. To minimize degradation, store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Avoid protic solvents for long-term storage.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be an excellent alternative, especially for highly polar impurities. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.[3]
Q5: What are the key safety precautions when handling this compound?
A5: This compound should be handled with care. The chloromethyl group makes it a potential alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure that should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the column with the starting eluent (e.g., 98:2 dichloromethane:methanol) until the baseline is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before loading) is recommended.[2]
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 1:1 to 1:4) | Low to Medium | For less polar impurities |
| Dichloromethane / Methanol (e.g., 99:1 to 90:10) | Medium to High | Good for separating the target compound from polar impurities |
| Dichloromethane / Methanol / Triethylamine (e.g., 95:4.9:0.1) | Medium to High (Basic) | To prevent peak tailing |
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure solid and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the solid when hot.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting common issues in column chromatography.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- University of Rochester, Department of Chemistry.
- SOP: FLASH CHROM
- SciSpace. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. [Link]
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
- Recrystalliz
Sources
- 1. Troubleshooting Purification Methods [sigmaaldrich.com]
- 2. This compound [cymitquimica.com]
- 3. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pyrido[1,2-a]pyrimidin-4-one Synthesis
Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will delve into the common challenges, particularly the formation of side-reaction products, and provide expert-driven troubleshooting strategies to ensure the success of your experiments.
The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis, most commonly achieved through the condensation of a 2-aminopyridine with a β-ketoester or a related 1,3-dicarbonyl compound, is often presumed to be straightforward. However, subtle variations in reaction conditions can lead to a range of undesired side-products, complicating purification and reducing yields. This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of pyrido[1,2-a]pyrimidin-4-ones, providing both diagnostic advice and actionable solutions.
FAQ 1: My reaction is producing a significant amount of a high molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?
Answer: You are likely observing the formation of an N,N-diacylated 2-aminopyridine derivative. This occurs when both hydrogen atoms of the amino group of your starting 2-aminopyridine react with the β-ketoester or its equivalent.
Causality and Mechanism:
This side reaction is particularly prevalent when using strong bases. The initial N-acylation of the 2-aminopyridine forms a mono-acylated intermediate. The amide proton of this intermediate is significantly more acidic than the starting amine. In the presence of a sufficiently strong base, this proton is readily abstracted to form an amide anion. This highly nucleophilic anion then rapidly attacks a second molecule of the acylating agent, leading to the N,N-diacylated byproduct.
Figure 1: Mechanism of N,N-diacylation.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Use a Weaker Base | Employing a weaker base, such as pyridine, prevents the deprotonation of the mono-acylated intermediate, thus inhibiting the second acylation step. |
| Control Stoichiometry | Use of a slight excess of the 2-aminopyridine relative to the acylating agent can help to consume the acylating agent before it can react with the mono-acylated product. |
| Slow Addition | Adding the acylating agent slowly to the reaction mixture can help to maintain a low instantaneous concentration, favoring the initial mono-acylation. |
| Hydrolysis of Byproduct | If the N,N-diacylated product has already formed, it can sometimes be selectively hydrolyzed back to the mono-acylated intermediate using one equivalent of a base like NaOH. |
Identification:
-
Mass Spectrometry: The N,N-diacylated product will have a molecular weight corresponding to the addition of two acyl groups to the 2-aminopyridine.
-
¹H NMR: The characteristic signal for the N-H proton of the mono-acylated intermediate will be absent. You will observe signals corresponding to two acyl groups.
FAQ 2: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected pyrido[1,2-a]pyrimidin-4-one. What could it be?
Answer: It is highly probable that you have synthesized an isomeric 1,8-naphthyridin-4-one derivative. This is a common rearrangement product, especially at high temperatures.[3]
Causality and Mechanism:
The formation of the pyrido[1,2-a]pyrimidin-4-one is often achieved through a thermal cyclization in a high-boiling solvent like Dowtherm A or with a catalyst such as polyphosphoric acid (PPA).[3] Under these conditions, the initially formed pyrido[1,2-a]pyrimidin-4-one can undergo a thermally induced[3][4]-acyl migration, leading to the more thermodynamically stable 1,8-naphthyridin-4-one isomer.[3] This is particularly prevalent when the pyridine ring of the starting 2-aminopyridine is substituted.[3]
Figure 2: Isomerization to 1,8-naphthyridine.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | If possible, conduct the cyclization at the lowest temperature that allows for the formation of the desired product. The rearrangement to the 1,8-naphthyridine is often favored at higher temperatures.[3] |
| Reduce Reaction Time | Prolonged heating can increase the extent of isomerization. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed and the desired product is formed. |
| Choice of Catalyst/Solvent | Reactions in polyphosphoric acid (PPA) can sometimes favor the pyrido[1,2-a]pyrimidin-4-one at lower temperatures, while high-boiling solvents like Dowtherm A are more likely to induce rearrangement.[3] |
Identification:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most diagnostic. The chemical shifts and coupling patterns of the protons on the pyridine and newly formed pyrimidinone/pyridone rings will differ significantly between the two isomers. For example, in the case of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its isomer 2,7-dimethyl-1,8-naphthyridin-4-one, the chemical shifts of the methyl groups and the aromatic protons will be distinct.
-
Melting Point: The two isomers will likely have different melting points.
FAQ 3: My reaction is messy, with multiple spots on the TLC plate, and the yield of my desired product is low. What other side reactions could be occurring?
Answer: Besides N,N-diacylation and isomerization, other side reactions can contribute to a complex reaction mixture. These often involve Michael addition and self-condensation of the starting materials.
Causality and Mechanism:
-
Michael Addition: The 2-aminopyridine can act as a nucleophile in a Michael addition to the α,β-unsaturated system of the β-ketoester or a related intermediate. This can lead to the formation of various adducts that may or may not cyclize to the desired product.
-
Self-Condensation of β-Ketoester: Under acidic or basic conditions, β-ketoesters can undergo self-condensation (e.g., Claisen condensation), leading to dimers and other oligomeric impurities.
Figure 3: Other potential side-reactions.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Optimize Reaction Conditions | Carefully control the reaction temperature, solvent, and catalyst to favor the desired reaction pathway. Stepwise addition of reactants can sometimes minimize side reactions. |
| Purification of Starting Materials | Ensure the purity of your 2-aminopyridine and β-ketoester. Impurities can sometimes catalyze or participate in side reactions. |
| Chromatographic Purification | If a complex mixture is unavoidable, column chromatography is often necessary to isolate the desired product. A range of solvent systems, from non-polar (e.g., hexane/ethyl acetate) to more polar (e.g., dichloromethane/methanol), may be required depending on the polarity of the product and impurities. |
Identification:
-
LC-MS: This is a powerful tool for identifying the various components of a complex reaction mixture by their mass-to-charge ratios.
-
NMR of Crude Mixture: A ¹H NMR of the crude reaction mixture can provide clues about the types of byproducts being formed, although definitive identification of all components may be challenging.
Experimental Protocol: Synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This protocol for the synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one from 2-aminopyridine and ethyl acetoacetate highlights key steps to minimize side-product formation.
Materials:
-
2-Aminopyridine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid.
-
Addition of Reactants: To the PPA, add 2-aminopyridine followed by the slow, dropwise addition of ethyl acetoacetate while stirring. Rationale: Slow addition helps to control the exotherm and minimize side reactions.
-
Heating: Heat the reaction mixture to 120-130°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). Rationale: This temperature is typically sufficient for cyclization without excessive formation of the 1,8-naphthyridine isomer.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will generate CO₂, so add the base slowly to control foaming.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Rationale: This will separate the desired product from any unreacted starting materials and less polar byproducts.
References
- Hermecz, I., Mészáros, Z., Vasvári-Debreczy, L., Horváth, Á., Hoor-Tempis, T., & Pongor-Csákvári, M. (1983). Synthesis of some substituted pyrido[1,2‐a]pyrimidin‐4‐ones and 1,8‐naphthyridines. Journal of Heterocyclic Chemistry, 20(4), 945-948. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Metia, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]
- Xu, Y., Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. [Link]
- Sperry, J. (2018). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 59(34), 3344-3347. [Link]
- Molina, P., Fresneda, P. M., & Almendros, P. (1993). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. Tetrahedron, 49(20), 4301-4312. [Link]
- Mantu, D., Luca, M. C., & Mangalagiu, I. I. (2021). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Molecules, 26(11), 3193. [Link]
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of pyrido[1,2-a]pyrimidin-4-one derivatives in assays
Welcome to the technical support center for researchers working with pyrido[1,2-a]pyrimidin-4-one derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge encountered with this class of compounds: poor aqueous solubility in biological assays. As drug development professionals, we understand that overcoming this hurdle is critical for obtaining reliable and reproducible data. This resource combines fundamental physicochemical principles with field-proven techniques to empower you to optimize your experimental workflow.
Understanding the Challenge: Why Do Pyrido[1,2-a]pyrimidin-4-one Derivatives Exhibit Poor Solubility?
The pyrido[1,2-a]pyrimidin-4-one scaffold is a nitrogen-containing heterocyclic system.[1] Such molecules often exhibit poor aqueous solubility due to a combination of factors inherent to their structure. The planar and rigid nature of the fused ring system can lead to strong crystal lattice energy, making it energetically unfavorable for water molecules to effectively solvate and dissolve the compound.
Furthermore, the overall lipophilicity of the molecule, which is significantly influenced by the various substituents attached to the core scaffold, plays a crucial role. Many derivatives, particularly those developed as kinase inhibitors, possess hydrophobic moieties that are essential for target binding but concurrently reduce aqueous solubility.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common solubility-related issues encountered during in vitro assays in a question-and-answer format.
Initial Compound Handling & Stock Solution Preparation
Q1: My pyrido[1,2-a]pyrimidin-4-one derivative won't dissolve in my initial solvent. What should I do?
A1: The first step is to ensure you are using an appropriate organic solvent for your initial stock solution.
-
Recommended Solvents: For novel heterocyclic compounds, 100% dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules.[3] Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective.[4]
-
Troubleshooting Steps:
-
Gentle Heating: Warm the solution in a water bath at 37°C. This can help overcome the activation energy required for dissolution.
-
Sonication: Brief periods of sonication can aid in breaking down solid particles and enhance dissolution.
-
Vortexing: Vigorous vortexing is a simple yet effective method to increase the interaction between the solvent and the compound.
-
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Accurately weigh a precise amount of your pyrido[1,2-a]pyrimidin-4-one derivative.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Compound Precipitation in Aqueous Assay Buffers
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often referred to as "crashing out," is a common challenge when diluting a concentrated organic stock solution into an aqueous medium where the compound's solubility is significantly lower.[5] Here is a systematic approach to troubleshoot this issue:
Phase 1: Simple Adjustments
-
Optimize DMSO Concentration: Determine the maximum final concentration of DMSO that your assay can tolerate without affecting the biological system (typically below 0.5% for cell-based assays).[6] Maintaining a slightly higher, yet tolerable, DMSO concentration can help keep the compound in solution.
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. This gradual change in solvent composition can prevent the compound from immediately precipitating.
-
Order of Addition: Always add the compound stock solution to the aqueous buffer, not the other way around. This ensures that the compound is rapidly dispersed in the larger volume of the aqueous phase.
Phase 2: Formulation Strategies
If simple adjustments are insufficient, more advanced formulation strategies may be necessary.
The solubility of ionizable compounds is highly dependent on the pH of the solution. The pyrido[1,2-a]pyrimidin-4-one scaffold contains nitrogen atoms that can be protonated. While the experimental pKa for each derivative will vary, the core structure has basic centers.
-
Principle: Adjusting the pH of your assay buffer to a value where the compound is in its more soluble ionized form can significantly enhance solubility. For basic compounds, a lower pH (more acidic) will lead to protonation and increased solubility.
-
Actionable Advice: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4) and assess the solubility of your compound in each. It is crucial to ensure that the chosen pH is compatible with your biological assay.
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[7]
-
Common Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)[8]
-
Propylene Glycol (PG)
-
Ethanol
-
-
Considerations: The concentration of the co-solvent must be carefully optimized to avoid any detrimental effects on the assay, such as enzyme inhibition or cell toxicity.[9]
| Co-solvent | Typical Starting Concentration in Assay | Considerations |
| PEG 400 | 1-5% (v/v) | Can increase membrane permeability.[8] |
| Propylene Glycol | 1-5% (v/v) | Generally well-tolerated in many cell lines. |
| Ethanol | <1% (v/v) | Can be toxic to cells at higher concentrations. |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[10][11]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Mechanism: The hydrophobic portion of the pyrido[1,2-a]pyrimidin-4-one derivative can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to enhanced solubility.[12]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your aqueous assay buffer.
-
Add the concentrated DMSO stock of your compound to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate at room temperature for at least one hour with gentle agitation.
-
This solution can then be used for serial dilutions in your assay.
For persistent solubility issues, creating a solid dispersion is a powerful technique. This involves dispersing the drug in an inert carrier matrix at the molecular level.[13][14]
-
Principle: By converting the crystalline drug into an amorphous state within a hydrophilic polymer, the energy barrier for dissolution is significantly reduced.[15]
-
Common Carriers:
-
Polyvinylpyrrolidone (PVP)[14]
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEGs)
-
-
Preparation Method (Solvent Evaporation):
-
Dissolve both the pyrido[1,2-a]pyrimidin-4-one derivative and the polymer carrier in a suitable organic solvent.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid can then be dissolved in the aqueous assay buffer.
-
Understanding Kinetic vs. Thermodynamic Solubility
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?
A3: This is a critical distinction for assay development.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under equilibrium conditions. This is a time-consuming measurement.
-
Kinetic Solubility: This is the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. It often results in a supersaturated solution that may be stable for a period of time.[16]
For most in vitro assays, kinetic solubility is the more practical and relevant parameter. Your goal is to keep the compound in solution for the duration of the experiment. A compound may have low thermodynamic solubility but sufficient kinetic solubility to be tested in an assay.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with pyrido[1,2-a]pyrimidin-4-one derivatives.
Caption: Troubleshooting workflow for poor solubility.
Concluding Remarks
Overcoming the poor solubility of pyrido[1,2-a]pyrimidin-4-one derivatives is a multi-faceted challenge that often requires a systematic and empirical approach. By understanding the underlying physicochemical properties of this scaffold and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and reliability of their in vitro assay data. Always remember to validate any new formulation approach to ensure it does not interfere with your specific biological assay.
References
- Kang Thierry Roland. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?
- Verheijen, M., et al. (2017). Inherent formulation issues of kinase inhibitors. DSpace. [Link]
- Sharma, A., et al. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online. [Link]
- Li, Y., et al. (2015).
- Jain, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
- Tran, P., et al. (2019).
- Sancini, G., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]
- Trastullo, R., et al. (2018). Commonly used solid dispersion preparation methods and their optimization.
- Mourtas, S., et al. (2022).
- Sadek, B., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
- Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. [Link]
- Kalinowska-Lis, U., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. MDPI. [Link]
- van der Velden, W. J., et al. (2021).
- Dragoni, E., et al. (2022). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC - NIH. [Link]
- Tsinman, K., et al. (n.d.).
- Asgharian, P., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
- Davis, M. E., & Brewster, M. E. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. [Link]
- Shcherbachenko, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
- Gudi, G., et al. (2017). 5% Pharmasolve, 45% Propylene glycol and 50% Polyethylene glyc. Sci-Hub. [Link]
- Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]
- Sahu, P. K., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
- Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Maccari, R., et al. (2011). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]
- Chen, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
- Liu, Y., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing. [Link]
- Zidar, N., & Agbaba, D. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
- Akbari, B., et al. (1995). Optimization of Cosolvent Concentration and Excipient Composition in a Topical Corticosteroid Solution. PubMed. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. [Link]
- Sari, Y., et al. (2020). The effect of propylene glycol and polyethylene glycol 400 on physicochemical properties of peel off mask of nanosilver using. SciSpace. [Link]
- Al-Obaid, A. M., et al. (2017).
- Kyslyi, V. P., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]
- Fathalla, W., & El-Nassag, M. (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid | MDPI [mdpi.com]
- 12. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 14. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in cyclization reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for intramolecular cyclization reactions. This guide is designed to function as a direct line to a seasoned application scientist, offering field-proven insights and robust protocols to troubleshoot and optimize your ring-closure experiments. Low conversion is a multifaceted problem, often stemming from a subtle interplay of factors. Here, we dissect these issues in a practical question-and-answer format, explaining the causality behind our experimental advice to empower you to make informed decisions at the bench.
Section 1: Foundational Troubleshooting & Diagnosis
Before diving into specific reaction classes, we must address the most common and overarching challenges. The initial line of questioning should always revolve around the fundamental competition between the desired intramolecular cyclization and the undesired intermolecular polymerization.
FAQ 1: My reaction is yielding a significant amount of polymer or oligomeric byproduct, and very little of my desired cyclic product. What is the primary cause and how do I fix it?
This is the most frequent failure mode in cyclization chemistry. The root cause is a matter of kinetics: if your linear substrate molecules encounter each other more frequently than their own reactive ends find each other, polymerization will dominate. The solution is to rigorously control the concentration of the substrate in the reaction mixture.
The High-Dilution Principle is the cornerstone of successful macrocyclization and is critical for forming medium-sized rings (8-11 members) and larger rings (≥12 members).[1][2] For smaller, kinetically favored rings (5-6 members), it is less critical but can still suppress side reactions. The goal is to maintain an extremely low concentration of the starting material throughout the reaction, thereby ensuring the intramolecular pathway is statistically favored.
Core Strategy: Slow Addition Under High Dilution
Instead of adding all reagents at the beginning, the substrate should be added very slowly to the reaction vessel. This ensures that at any given moment, the concentration of the unreacted linear precursor is near zero, as it is consumed as soon as it is introduced.[1][3]
Protocol 1: General Setup for High-Dilution Reaction via Syringe Pump
-
Vessel Setup: In a flame- or oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add the bulk of the required anhydrous solvent and any reagents that are not the cyclization precursor (e.g., catalyst, base, activating agent).
-
Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Heating: Bring the solvent/reagent mixture to the desired reaction temperature.
-
Substrate Preparation: In a separate dried vessel, dissolve your linear cyclization precursor in a portion of the anhydrous solvent.
-
Slow Addition: Draw the substrate solution into a gas-tight syringe and place it on a syringe pump.[4] Insert the syringe needle through a septum on the reaction flask.
-
Set Addition Rate: Program the syringe pump to add the substrate solution over a prolonged period (e.g., 4-12 hours). A typical target concentration in the reaction flask is <0.01 M .
-
Reaction & Monitoring: Allow the reaction to stir for several hours after the addition is complete. Monitor the disappearance of starting material by a suitable analytical technique (TLC, LC-MS).
Diagram 1: The High-Dilution Principle
Caption: High concentration favors intermolecular reactions leading to polymers, while high dilution favors the desired intramolecular cyclization.
FAQ 2: My reaction isn't working at all. How do I determine if my substrate is fundamentally unsuitable for cyclization?
Before extensive optimization, it's crucial to assess the theoretical viability of the ring closure. Baldwin's Rules provide a powerful predictive framework based on the geometry of the transition state.[4][5] These rules classify ring closures based on:
-
Ring size: The number of atoms in the forming ring (e.g., 5, 6).
-
Bond cleavage: Whether the bond broken during ring closure is inside (endo ) or outside (exo ) the newly formed ring.
-
Hybridization: The geometry of the atom being attacked: tet (sp³), trig (sp²), or dig (sp).
A reaction classified as "disfavored" requires severe distortion of bond angles to achieve the necessary orbital overlap for bond formation, making it kinetically prohibitive.[6]
Table 1: Summary of Baldwin's Rules for Ring Closure[4][5][7]
| Ring Size | Tet (sp³) | Trig (sp²) | Dig (sp) |
|---|---|---|---|
| 3 | exo: Favored | exo: Favored, endo: Disfavored | exo: Disfavored, endo: Favored |
| 4 | exo: Favored | exo: Favored, endo: Disfavored | exo: Disfavored, endo: Favored |
| 5 | exo: Favored | exo: Favored, endo: Disfavored | exo: Favored, endo: Favored |
| 6 | exo: Favored | exo: Favored, endo: Favored | exo: Favored, endo: Favored |
| 7 | exo: Favored | exo: Favored, endo: Favored | exo: Favored, endo: Favored |
Troubleshooting Action: Analyze your planned cyclization against Baldwin's Rules. If your reaction falls into a "disfavored" category (e.g., a 5-endo-trig closure), low conversion is expected. You may need to redesign your substrate to allow for a "favored" pathway (e.g., by inserting or removing an atom to change the ring size or altering the reactive groups to favor an exo closure).
Section 2: Catalyst & Reagent Issues
For many modern cyclization reactions (e.g., RCM, Heck, Suzuki), the catalyst is the heart of the transformation. Catalyst deactivation is a common and often cryptic cause of low conversion.
FAQ 3: My reaction starts but then stalls before completion. How can I confirm if my catalyst is deactivating?
Catalyst deactivation is the gradual loss of catalytic activity due to poisoning, thermal degradation, or structural changes.[8][9] A classic sign is a reaction that proceeds well initially (e.g., for the first 1-2 hours) but then slows dramatically or stops completely, even with ample starting material remaining.
Diagnostic Strategy: Simple Kinetic Analysis & Reagent Spiking
A simple experiment can help diagnose catalyst deactivation.
Protocol 2: Diagnosing Catalyst Deactivation
-
Baseline Reaction: Set up your reaction as usual, but take aliquots at regular intervals (e.g., every 30 minutes). Quench each aliquot and analyze by a quantitative method (qNMR, HPLC with an internal standard) to determine the conversion over time.
-
Plot the Data: Plot % Conversion vs. Time. If the curve flattens out significantly before reaching completion, catalyst deactivation is likely.
-
Spiking Experiment: Set up a second, identical reaction. Let it run until the reaction rate has clearly slowed (e.g., at the 2-hour mark from your baseline run). At this point, add a second, fresh portion of the catalyst.
-
Analysis: Continue to monitor the reaction.
-
If the reaction rate increases again: This strongly suggests the original catalyst had died and the reaction is limited by the amount of active catalyst.
-
If the reaction rate does not change: The issue may be product inhibition (the product itself is poisoning the catalyst) or a different problem entirely.
-
Diagram 2: Troubleshooting Catalyst Deactivation
Caption: A decision workflow to diagnose catalyst deactivation.
Common Causes & Solutions for Catalyst Deactivation:
-
Oxidation: Many catalysts, particularly Pd(0) and Ru(II) complexes, are sensitive to air.[3]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with Argon for 30-60 minutes). Maintain a strict inert atmosphere throughout the reaction.[3]
-
-
Moisture: Water can react with catalysts to form inactive hydroxo species or hydrolyze sensitive reagents.
-
Poisoning: Impurities in substrates or solvents (e.g., sulfur or phosphorus compounds) can irreversibly bind to the metal center.[9]
-
Solution: Purify starting materials meticulously. If a specific poison is suspected, it may be necessary to pass solvents or reagents through a plug of activated alumina or silica.
-
FAQ 4: I'm performing a macrolactonization (e.g., Yamaguchi, Shiina) and getting low yields. What are the key parameters to check?
Macrolactonizations are sensitive to the activation of the carboxylic acid and the subsequent nucleophilic attack by the alcohol.
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which is then cyclized in the presence of DMAP.[12] Low yields often stem from incomplete formation of the anhydride or side reactions caused by the stoichiometric base (triethylamine).
-
Troubleshooting: Ensure high-quality, dry triethylamine and DMAP. The slow addition of the seco-acid to a solution of the activating agents and DMAP under high dilution is critical.[12]
-
-
Shiina Macrolactonization: This uses an aromatic carboxylic acid anhydride (like 2-methyl-6-nitrobenzoic anhydride, MNBA) with a nucleophilic catalyst (e.g., DMAP) or a Lewis acid catalyst.[13] The reaction is driven by the formation of a highly reactive mixed anhydride.
-
Troubleshooting: The success of this reaction relies heavily on the slow, controlled addition of the substrate to maintain a low concentration of the mixed anhydride, preventing intermolecular reactions.[13] Ensure the reagents are of the highest purity.
-
Section 3: Reaction Condition Optimization
Fine-tuning reaction parameters is essential once fundamental issues like dilution and catalyst stability have been addressed.
FAQ 5: How does solvent choice impact my cyclization reaction?
The solvent plays a multifaceted role, influencing solubility, reaction rates, and even catalyst stability. There is no single "best" solvent; the choice is highly substrate- and reaction-dependent.
-
Polarity: For reactions involving polar intermediates or transition states (e.g., SN2-type cyclizations), a polar aprotic solvent like DMF, DMSO, or Acetonitrile can accelerate the reaction. However, highly coordinating solvents like DMSO can sometimes interfere with catalyst activity by competing for coordination sites on the metal.[14]
-
Temperature: The solvent's boiling point dictates the accessible temperature range. Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition or promote side reactions.[15] It is often best to start at a moderate temperature and increase it only if the reaction is sluggish.
-
Degassing/Anhydrous State: As discussed, for many catalytic cycles, the solvent must be rigorously dried and deoxygenated to prevent catalyst deactivation.
Table 2: Properties of Common Organic Solvents[6][7][15][16][17]
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant (20°C) | Notes |
|---|---|---|---|---|
| Toluene | 111 | 0.099 | 2.38 | Good for high-temp reactions; easily dried. |
| Tetrahydrofuran (THF) | 66 | 0.207 | 7.58 | Good general-purpose ether; must be dried. |
| Dichloromethane (DCM) | 40 | 0.309 | 8.93 | Low boiling point; good for sensitive substrates. |
| Acetonitrile (MeCN) | 82 | 0.460 | 37.5 | Polar aprotic; good for many catalytic reactions. |
| N,N-Dimethylformamide (DMF) | 153 | 0.386 | 36.7 | High-boiling polar aprotic; can be hard to remove. |
| Dimethyl sulfoxide (DMSO)| 189 | 0.444 | 47 | High-boiling, highly polar; can coordinate to metals. |
FAQ 6: I am performing an intramolecular aldol condensation to form a 5- or 6-membered ring, but the yield is low. What should I try?
Intramolecular aldol reactions are equilibrium-driven, and success depends on favoring the cyclized product.[18]
-
Thermodynamic Control: These reactions are reversible, meaning the most thermodynamically stable product will be formed. Five- and six-membered rings are highly favored due to minimal ring strain.[19] If your substrate can form a different, more stable ring, it will.
-
Driving the Equilibrium: The reaction can often be driven to completion by dehydrating the intermediate aldol addition product to the conjugated enone. This is an irreversible step that pulls the equilibrium forward.[5]
-
Solution: Increase the reaction temperature. Heating the reaction mixture often provides the energy needed for the elimination of water to form the stable α,β-unsaturated system.[5]
-
-
Choice of Base: The base must be strong enough to form the enolate but not so reactive that it promotes side reactions. For simple diketones, NaOH or KOH can be effective. For directed aldol reactions where you need to selectively form one enolate, a stronger, non-nucleophilic base like LDA is required.[5]
Section 4: Workup & Purification
A successful reaction can be undermined by a poor workup or purification strategy, leading to low isolated yields. This is especially true when conversion is low and the product must be separated from a large amount of starting material.
FAQ 7: My conversion is low (~30%), and I'm struggling to separate my cyclic product from the linear starting material. What purification strategies are effective?
This is a common and difficult separation challenge because the product and starting material often have very similar polarities.
-
Flash Column Chromatography: This is the workhorse method. The key is to find a solvent system that provides even a small difference in Rf values on TLC.
-
Strategy 1: Shallow Gradient. Run an extremely shallow solvent gradient on your automated flash system. A gradient of 0-10% Ethyl Acetate in Hexanes over 20 column volumes might be necessary to resolve two closely-eluting spots.
-
Strategy 2: Different Solvents. If a standard EtOAc/Hexanes system fails, try completely different solvent systems. Sometimes a switch to a Dichloromethane/Methanol or Toluene/Acetone system can alter the selectivity of the silica gel and improve separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity, as the well-ordered crystal lattice will exclude the more flexible linear starting material.[8][20]
-
Preparative HPLC: For valuable and difficult-to-separate materials, preparative reverse-phase HPLC is often the best solution. While more resource-intensive, it offers the highest resolving power.
References
- Alabugin, I. V., Gilmore, K. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Royal Society of Chemistry. [Link]
- Wikipedia contributors. (2023).
- Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Community College of the Sierra. [Link]
- University of Rochester Department of Chemistry. How to Add Reagents to a Reaction. University of Rochester. [Link]
- NPTEL. (n.d.). Synthesis by high dilution principle. NPTEL. [Link]
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [Link]
- Erowid. (n.d.). Common Organic Solvents: Table of Properties. Erowid. [Link]
- Blackmond, D. G., et al. (2019).
- Wikipedia contributors. (2023). High dilution principle. Wikipedia. [Link]
- Williams, D. B. G., Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
- Yudin, A. K., et al. (2021). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Wiley Online Library. [Link]
- Moeller, K. D., et al. (2013). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Redox Active Moiety. SciSpace. [Link]
- Malesevic, M., et al. (2019). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.
- Blackmond, D. G., et al. (2019).
- University of Colorado Boulder Department of Chemistry. (n.d.). Drying Organic Solutions. University of Colorado Boulder. [Link]
- Gounder, R., et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. NSF Public Access Repository. [Link]
- The Organic Chemistry Tutor. (2021). Intramolecular Aldol Condensation. The Organic Chemistry Tutor. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
- Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]
- Findlay, B. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
- KD Pharma Group. (n.d.). Purification Technologies Small Molecules. KD Pharma Group. [Link]
- Blackmond, D. G., et al. (2019). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis.
- Collins, S., et al. (2021). Macrolactonization Driven by Supramolecular Interactions. ChemRxiv. [Link]
- Campagne, J.-M., et al. (2006).
- Wikipedia contributors. (2023). List of purification methods in chemistry. Wikipedia. [Link]
- Reachem. (2024).
- O'Donoghue, A. (n.d.). Organic Mechanisms: Radicals Chapter 2. University of York. [Link]
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- Wang, J., et al. (2022). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use.
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- Yudin, A. K., et al. (2021). Development of the "Phase Separation" Strategy: Addressing Dilution Effects in Macrocyclization. Canadian Science Publishing. [Link]
- Leah4sci. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. [Link]
- Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
- Chem-Station. (2014). Yamaguchi Macrolactonization.
- Wikipedia contributors. (2023).
Sources
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Properties of Solvents Used in Organic Chemistry [murov.info]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 17. Solvent Physical Properties [people.chem.umass.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Stabilizing 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the prevention of its decomposition. As a valued investigator, your success is our priority. This document offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Challenge
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3][4][5] However, its utility is matched by its inherent instability. The presence of an α-chloromethyl ketone functional group makes the molecule susceptible to degradation, which can compromise experimental outcomes and lead to resource loss.[6][7][8] This guide will provide a comprehensive overview of the decomposition mechanisms and practical, field-tested strategies to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of decomposition of this compound?
A: Decomposition can manifest in several ways. The most common observations include a change in color of the solid material, often to a yellowish or brownish hue, and a decrease in purity over time as detected by analytical methods such as HPLC or NMR. In solution, you might observe the formation of precipitates or a change in the solution's color.
Q2: What is the primary chemical pathway for the decomposition of this compound?
A: The primary decomposition pathway involves the lability of the chlorine atom in the chloromethyl group, which is alpha to a carbonyl group. This α-haloketone moiety is susceptible to both nucleophilic substitution and elimination reactions.[8] Liberation of hydrogen chloride (HCl) is a common initial step, which can then autocatalyze further degradation, including polymerization.[9]
Q3: Can I store the compound in a standard laboratory freezer?
A: Yes, storage at low temperatures is crucial. For long-term storage, a temperature of -20°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air. For short-term storage, 2-8°C in an inert atmosphere is acceptable.
Q4: Is this compound compatible with all common laboratory solvents?
A: No. Protic solvents, especially nucleophilic ones like methanol or water in large amounts, can react with the chloromethyl group, leading to substitution products. Aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are generally more suitable for reactions and short-term storage in solution. However, even in these solvents, prolonged storage is not recommended.
Q5: I've noticed that my reaction yields are inconsistent when using this reagent. Could decomposition be the cause?
A: Absolutely. If the purity of your this compound has decreased due to decomposition, the effective concentration of the starting material will be lower than calculated, leading to reduced and inconsistent yields. It is imperative to assess the purity of the reagent before each use.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Discoloration of the Solid Compound
-
Observation: The white or off-white solid turns yellow or brown shortly after opening the container.
-
Root Cause: This is a strong indicator of decomposition, likely initiated by exposure to atmospheric moisture and/or light. The liberated HCl can also contribute to the color change.[9]
-
Solution:
-
Inert Atmosphere Handling: Handle the solid compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.[10][11]
-
Aliquotting: Upon receiving a new batch, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to the environment.
-
Light Protection: Store the vials in a dark place or wrap them in aluminum foil to protect against light-induced degradation.
-
Issue 2: Formation of Impurities in Solution
-
Observation: When dissolved in a solvent for a reaction, new spots appear on TLC, or new peaks are observed in HPLC/LC-MS analysis, even before the reaction has started.
-
Root Cause: The solvent is likely reacting with the compound. Nucleophilic solvents can displace the chloride, and basic impurities in the solvent can promote elimination or other side reactions.[6][8]
-
Solution:
-
Solvent Selection: Use dry, aprotic solvents. Ensure that the solvents are of high purity and free from basic or acidic impurities.
-
Fresh Solutions: Prepare solutions of this compound immediately before use. Do not store it in solution for extended periods.
-
Temperature Control: If possible, keep the solution cooled (e.g., in an ice bath) before adding it to the reaction mixture.
-
Issue 3: Inconsistent Reaction Outcomes and Low Yields
-
Observation: Reactions using this reagent give variable yields, or the desired product is not formed.
-
Root Cause: This is often a direct consequence of using a partially decomposed starting material. The actual amount of active reagent is less than what was weighed.
-
Solution:
-
Purity Check: Always check the purity of the this compound by a suitable analytical method (e.g., ¹H NMR, LC-MS) before use, especially if the container has been opened previously.
-
Use of a Stabilizer: For α-monohalogenated ketones, the addition of a very small amount of water has been patented as a method to inhibit decomposition and resinification.[9] While seemingly counterintuitive due to the risk of hydrolysis, the controlled addition of a trace amount of water might be beneficial. This should be approached with caution and tested on a small scale first.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Upon receipt, store the container of this compound at -20°C.
-
For use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the compound.
-
If possible, transfer the desired amount of the solid in a glovebox under an inert atmosphere.
-
If a glovebox is not available, briefly open the container in a well-ventilated fume hood, quickly weigh the required amount, and immediately and tightly reseal the container. Purge the headspace with an inert gas like argon or nitrogen before sealing if possible.
-
Store any unused portion promptly at -20°C.
Protocol 2: Preparation of a Standardized Solution for Reaction
-
Dry your chosen aprotic solvent (e.g., DCM, THF, acetonitrile) over a suitable drying agent and distill it under an inert atmosphere.
-
In a fume hood, add the freshly weighed this compound to an oven-dried flask.
-
Via a syringe or cannula, add the dry solvent to the flask under a positive pressure of an inert gas.
-
Use the solution immediately. Do not store it.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | Reduces the rate of decomposition reactions. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Light Exposure | Store in the dark | Minimizes light-catalyzed degradation. |
| Recommended Solvents | Dry, aprotic solvents (DCM, Chloroform, Acetonitrile, THF) | Minimizes nucleophilic attack on the chloromethyl group. |
| Incompatible Substances | Protic solvents, strong bases, nucleophiles | Reacts with the compound leading to degradation. |
Visualizing Decomposition and Prevention
Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Recommended Handling Workflow
Caption: Recommended workflow for storage and handling to ensure compound stability.
References
- U.S. Patent 2,229,625. (1941). Method of stabilizing halogenated ketones.
- Chemistry LibreTexts. (2020). 23.
- Chemistry Steps.
- PubChem. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
- JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
- Evans, M. (2023, February 15). Alpha Halogenation of Ketones and Aldehydes [Video]. YouTube. [Link]
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]
- Nardi, D., et al. (1981). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 36(11), 921–933. [Link]
- Wiley.
- Center for Chemical Process Safety (CCPS).
- Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
- PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]
- Maccari, R., et al. (2005). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 48(17), 5590–5599. [Link]
- ResearchGate. Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]
- Noack, E., et al. (2002). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 45(18), 3876–3884. [Link]
- Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358–3363. [Link]
- ResearchGate. (PDF)
- 2a biotech. This compound. [Link]
- AIChE.
Sources
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 9. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. wiley.com [wiley.com]
Technical Support Center: Synthesis of 2-Substituted Pyrido[1,2-a]pyrimidin-4-ones
Welcome to the dedicated technical support center for the synthesis of 2-substituted pyrido[1,2-a]pyrimidin-4-ones. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of therapeutics for conditions ranging from allergies to spinal muscular atrophy.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and refine their synthetic methodologies for this important class of compounds.
Our approach is rooted in practical, field-proven insights to ensure your success at the bench. We will delve into the causality behind experimental choices, providing you with a robust, self-validating framework for troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered hurdles in the synthesis of 2-substituted pyrido[1,2-a]pyrimidin-4-ones, offering step-by-step guidance to overcome them.
Issue 1: Low or No Product Yield
Q: My reaction yield for the cyclocondensation of a 2-aminopyridine with a β-ketoester (or equivalent) is consistently low. What are the likely causes and how can I improve it?
A: Low yields in these cyclocondensation reactions are a common frustration, often stemming from several key factors. A systematic approach to troubleshooting is the most effective strategy.[2]
Underlying Causes & Corrective Actions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.[2] The widely used Gould-Jacobs reaction, for instance, often requires high temperatures (150-200°C) to drive the intramolecular cyclization, especially when using less reactive starting materials like diethyl malonate.[3]
-
Actionable Advice: Begin by ensuring your reaction is conducted at the optimal temperature. If literature precedents are unavailable for your specific substrate, consider a small-scale trial at a higher temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to check for product degradation.[2]
-
-
Purity of Reagents and Solvents: Impurities in your 2-aminopyridine, β-ketoester, or solvent can significantly hinder the reaction.[2]
-
Actionable Advice: Always use reagents of appropriate purity. If you suspect impurities, consider recrystallization of the 2-aminopyridine and distillation of the β-ketoester. Ensure that any solvents used, particularly in moisture-sensitive variations of the synthesis, are thoroughly dried.
-
-
Atmospheric Moisture: Many cyclocondensation reactions are sensitive to moisture.[2]
-
Actionable Advice: If applicable to your chosen synthetic route, employ proper inert atmosphere techniques, such as a nitrogen or argon blanket, to exclude moisture.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to reduced reaction rates.[2]
-
Actionable Advice: Ensure your stirring is vigorous enough for the scale and viscosity of your reaction. For very viscous or solvent-free ("neat") reactions, mechanical stirring may be necessary.
-
Issue 2: Formation of Side Products
Q: I'm observing significant side product formation in my synthesis of 2-substituted pyrido[1,2-a]pyrimidin-4-ones. What are these impurities and how can I minimize them?
A: The formation of side products is a frequent challenge, particularly in one-pot or multi-component reactions. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Incomplete Cyclization: The initial acylation of the 2-aminopyridine may occur, but the subsequent intramolecular cyclization to form the pyrimidinone ring may be incomplete.
-
Identification: This intermediate can often be detected by LC-MS.
-
Mitigation: As with low yields, increasing the reaction temperature or extending the reaction time can often drive the cyclization to completion. In some cases, a change of solvent to a higher-boiling point alternative may be beneficial.
-
-
Self-Condensation of the β-ketoester: Under basic or acidic conditions, some β-ketoesters can undergo self-condensation.
-
Mitigation: A slow, controlled addition of the β-ketoester to the reaction mixture can sometimes minimize this side reaction. Ensuring the reaction conditions are not overly harsh can also be effective.
-
Issue 3: Difficulty in Product Purification
Q: My crude product is difficult to purify. What are the best methods for isolating pure 2-substituted pyrido[1,2-a]pyrimidin-4-ones?
A: The physicochemical properties of these compounds can indeed make purification challenging.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[4]
-
Solvent Selection: The choice of solvent is critical. Ethanol, methanol, ethyl acetate, or mixtures with water or hexanes are common choices for N-heterocycles.[4] A trial-and-error approach on a small scale is often necessary to find the ideal solvent or solvent system.
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath.[4]
-
-
Column Chromatography: While effective, some pyrido[1,2-a]pyrimidin-4-ones can be unstable on silica gel.[4]
-
Solvent System: Use TLC to identify a suitable solvent system that provides a retention factor (Rf) of approximately 0.3 for your target compound.[4] Common systems include hexanes/ethyl acetate and dichloromethane/methanol.
-
Neutralized Silica Gel: If you suspect your compound is degrading on the acidic silica gel, you can use neutralized silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to prevent streaking.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the pyrido[1,2-a]pyrimidin-4-one core?
A1: The thermal condensation of a 2-aminopyridine with diethyl malonate or a related β-dicarbonyl compound is a widely used and scalable approach.[3] This method, often performed "neat" (without solvent), is advantageous for large-scale synthesis as it maximizes reactor volume and can simplify product isolation.[3][5][6][7]
Q2: Are there alternative, milder methods for this synthesis?
A2: Yes, several alternative methods have been developed to avoid the high temperatures of the traditional thermal condensation. For instance, CuI-catalyzed tandem reactions have been shown to be effective for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones under milder conditions.[8][9] These methods often offer a broader substrate scope and better functional group tolerance.
Q3: How do substituents on the starting 2-aminopyridine affect the reaction?
A3: The electronic nature of substituents on the 2-aminopyridine ring can significantly influence the reaction rate. Electron-donating groups generally enhance the nucleophilicity of the amino group, facilitating the initial acylation step. Conversely, electron-withdrawing groups can decrease the nucleophilicity, potentially requiring more forcing reaction conditions.
Experimental Protocols
General "Neat" Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones
This protocol is adapted from a general and environmentally friendly procedure.[1][10]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted 2-aminopyridine (1.0 eq) and diethyl malonate (5.0 eq).
-
Reaction: Heat the mixture to 150-160°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting 2-aminopyridine is consumed.
-
Workup: Cool the reaction mixture to room temperature. The solid product that forms is then collected by vacuum filtration.
-
Purification: Wash the collected solid with a suitable solvent, such as diethyl ether or ethanol, to remove any unreacted diethyl malonate and other impurities. The product can be further purified by recrystallization if necessary.
Data Summary Table
| 2-Aminopyridine Substituent | Typical Yield | Reference |
| Unsubstituted | 78% | [1][10] |
| 5-Fluoro | 65% | [1][10] |
| 4-Chloro | 42% | [1] |
| 6-Chloro | 39% | [10] |
| 4-Bromo | 33% | [1] |
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A generalized reaction scheme for the synthesis.
References
- Gaube, G., Mutter, J., & Leitch, D. (2023). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]
- Gaube, G., Mutter, J., & Leitch, D. (Year unavailable). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry. [Link]
- Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange. [Link]
- Zhang, Z., et al. (2021). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]
- Mo, B., Chen, C., & Peng, J. (2023).
- Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society. [Link]
- da Silva, W. R., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]
- Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]
- Singh, P. P., & Kumar, A. (2023).
- Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry. [Link]
- Heindl, C., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry. [Link]
- Livi, O., et al. (1981). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica. [Link]
- Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 9. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Late-Stage Functionalization of the Pyrido[1,2-a]pyrimidin-4-one Ring
Welcome to the technical support center for the late-stage functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold. This bicyclic N-fused heterocycle is a privileged structure in medicinal chemistry and materials science, frequently appearing in bioactive compounds and functional materials.[1][2][3] Late-stage functionalization is a critical strategy for rapidly generating analogs for structure-activity relationship (SAR) studies and optimizing molecular properties. However, the unique electronic nature and reactivity of this ring system can present significant challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Core Challenges in Functionalization
The pyrido[1,2-a]pyrimidin-4-one ring system presents a unique set of challenges in late-stage functionalization primarily due to its electronic properties and the relative reactivity of its different positions. Understanding these core issues is the first step in successful troubleshooting.
Regioselectivity
-
The Problem: The ring system has multiple potential sites for electrophilic and nucleophilic attack, as well as for transition-metal-catalyzed C-H functionalization.[3][4][5] Predicting and controlling the regioselectivity of a reaction can be difficult. The C3 position is generally the most electron-rich and susceptible to electrophilic attack, but reactions at other positions are also possible under specific conditions.
-
The "Why": The electron-donating nature of the bridgehead nitrogen and the electron-withdrawing effect of the carbonyl group create a complex electronic landscape. The C3 position's high reactivity is a consequence of its enamine-like character.
Substrate Stability and Reactivity
-
The Problem: The pyrido[1,2-a]pyrimidin-4-one core can be sensitive to harsh reaction conditions. Strong acids, bases, or high temperatures can lead to decomposition or undesired side reactions. Conversely, the heterocyclic nature of the ring can sometimes deactivate it towards certain transformations.
-
The "Why": The lactam-like functionality and the presence of multiple nitrogen atoms can make the ring susceptible to hydrolysis or other degradative pathways under non-optimal conditions.
Catalyst Inhibition and Deactivation
-
The Problem: The nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one ring can act as ligands for transition metal catalysts, leading to catalyst inhibition or deactivation. This is a common issue in cross-coupling reactions.
-
The "Why": The lone pairs on the nitrogen atoms can coordinate to the metal center, occupying coordination sites and preventing the catalyst from participating in the desired catalytic cycle.
Troubleshooting Guides by Reaction Type
C-H Functionalization
Direct C-H functionalization is a powerful tool for late-stage modification, but it is often plagued by issues of regioselectivity and efficiency.[3][4][5]
Issue 1: Poor Regioselectivity in C-H Arylation
Question: My C-H arylation is giving me a mixture of isomers, primarily at the C3 and other positions. How can I improve selectivity for the C3 position?
Answer:
Achieving high regioselectivity for C3 arylation often depends on the chosen methodology. Here's a breakdown of common approaches and troubleshooting tips:
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for C3-H arylation.[6][7][8][9] If you are observing poor selectivity, consider the following:
-
Catalyst Choice: While many photoredox catalysts can work, organic dyes like Eosin Y have shown excellent results for this transformation.[7][8][9]
-
Solvent System: The choice of solvent can significantly impact the reaction outcome. Acetonitrile/water mixtures are often effective.[8]
-
Arylating Agent: Aryl diazonium salts are common and effective aryl radical sources for these reactions.[7][8][9]
-
-
Transition-Metal Catalysis: Palladium-catalyzed direct C-H arylation is another viable route.[4] To enhance C3 selectivity:
-
Directing Groups: If your substrate has a directing group at the C2 position (e.g., a 2-aryl substituent), this can direct ortho-C-H activation on that substituent.[4] For functionalization of the core ring system, the intrinsic directing ability of the ring nitrogens often favors C3.
-
Ligand and Additive Screening: The ligand on the palladium catalyst and the choice of oxidant are crucial. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands and oxidants like AgOAc/O₂.[10]
-
Experimental Protocol: Visible-Light-Induced C3-H Arylation [6][7][8]
-
To a reaction vessel, add the pyrido[1,2-a]pyrimidin-4-one substrate (1.0 equiv), the aryl diazonium tetrafluoroborate (1.5 equiv), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Add the appropriate solvent (e.g., acetonitrile/water, 9:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the mixture with a visible light source (e.g., a blue or green LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate workup, which may involve extraction and purification by column chromatography.
Halogenation
Halogenated pyrido[1,2-a]pyrimidin-4-ones are valuable intermediates for further functionalization, particularly through cross-coupling reactions.[10]
Issue 2: Low Yield or No Reaction in C3-Halogenation
Question: I am trying to halogenate the C3 position using N-halosuccinimides (NBS, NCS, NIS), but I am getting low yields or recovering my starting material. What could be the issue?
Answer:
While N-halosuccinimides are standard reagents for this transformation, several factors can influence their effectiveness:
-
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or chloroform are common solvents. For less reactive substrates, a more polar solvent like acetonitrile might be beneficial.
-
Temperature: These reactions are often performed at room temperature, but gentle heating may be required for less reactive substrates. However, be cautious of potential side reactions at higher temperatures.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC or LC-MS to determine the optimal reaction time.
-
-
Reagent Purity: N-halosuccinimides can degrade over time. Ensure you are using a fresh, pure batch of the reagent.
-
Electrochemical Halogenation as an Alternative: If conventional methods fail, consider electrochemical halogenation. This catalyst- and oxidant-free method can be highly efficient and regioselective.[11] It typically involves using sodium halides as the halogen source in an undivided cell.
Experimental Protocol: C3-Bromination with NBS [10]
-
Dissolve the pyrido[1,2-a]pyrimidin-4-one substrate (1.0 equiv) in a suitable solvent (e.g., DCM or chloroform).
-
Add N-bromosuccinimide (NBS) (1.0-1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are essential for introducing aryl or heteroaryl substituents, but catalyst inhibition is a significant hurdle.[12]
Issue 3: Catalyst Deactivation in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a C3-halo-pyrido[1,2-a]pyrimidin-4-one is not proceeding to completion, and I suspect catalyst deactivation. How can I overcome this?
Answer:
Catalyst deactivation due to coordination of the ring nitrogens to the palladium center is a common problem. Here are some strategies to mitigate this:
-
Ligand Selection:
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can help stabilize the active catalytic species and prevent coordination from the substrate.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to form robust catalysts that can be less susceptible to inhibition.
-
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes compensate for partial deactivation.
-
Base and Solvent Choice:
-
Base: The choice of base is critical. A weaker base like potassium carbonate or cesium carbonate is often preferred over stronger bases like sodium or potassium hydroxide, which can promote side reactions.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent and water is often necessary to dissolve the inorganic base.
-
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize catalyst decomposition and side reactions.
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Parameter | Recommended Adjustment | Rationale |
| Ligand | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands. | Stabilizes the catalyst and reduces substrate coordination. |
| Catalyst Loading | Increase to 5-10 mol% if standard loadings fail. | Compensates for catalyst deactivation. |
| Base | Use a milder base such as K₂CO₃ or Cs₂CO₃. | Minimizes side reactions and substrate degradation. |
| Temperature | Optimize for the lowest effective temperature. | Reduces catalyst decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common site of functionalization on the unsubstituted pyrido[1,2-a]pyrimidin-4-one ring?
A1: The C3 position is the most nucleophilic and generally the most reactive site for electrophilic substitution and many C-H functionalization reactions.[4][6] This is due to the electronic contribution from the bridgehead nitrogen atom.
Q2: I am observing decomposition of my starting material under acidic conditions. What are some milder alternatives for cyclization to form the core?
A2: While strong acids like polyphosphoric acid are traditionally used, concerns about harsh conditions are valid.[3] Milder, modern alternatives include:
-
Metal-catalyzed reactions: Copper-catalyzed tandem reactions can construct the ring system under less corrosive conditions.[1]
-
Lewis acid catalysis: Catalysts like BiCl₃ have been used to promote the cyclization.[3]
-
Solid-supported acids: Using solid-supported acids like TsOH-SiO₂ can simplify workup and potentially offer milder conditions.[3]
Q3: Can I functionalize the pyridine ring of the scaffold?
A3: Yes, functionalization of the pyridine ring is possible, although it is generally more challenging than modifying the pyrimidinone ring. Suzuki cross-coupling has been used to introduce substituents at the C9 position after converting the corresponding hydroxyl group into a triflate.[12]
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: Standard laboratory safety practices should always be followed. Some pyrido[1,2-a]pyrimidin-4-one derivatives may be harmful if swallowed, in contact with skin, or if inhaled.[13] Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
References
- ResearchGate. (n.d.). C−H functionalization of pyrido[1,2‐a]pyrimidin‐4‐one.
- ResearchGate. (n.d.). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones.
- ACS Publications. (2023). Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Electrochemical halogenation of 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones.[a].
- NIH National Library of Medicine. (n.d.). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts.
- ResearchGate. (n.d.). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles.
- ACS Publications. (n.d.). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry.
- PubMed. (2023). Catalytic Photoredox C-H Arylation of 4-Oxo-4 H-pyrido[1,2- a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts.
- NIH National Library of Medicine. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction.
- ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- RSC Publishing. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions.
- Wiley Online Library. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, biologically important fused heterocyclic scaffold: Synthesis and functionalization. Journal of Heterocyclic Chemistry.
- ResearchGate. (2023). (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
- ResearchGate. (n.d.). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives.
- PubMed. (2007). Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase.
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Photoredox C-H Arylation of 4-Oxo-4 H-pyrido[1,2- a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4H-Pyrido[1,2-a]pyrimidin-4-one | C8H6N2O | CID 354785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Reagents for the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who have encountered challenges with classical synthetic routes and are seeking robust, field-proven alternative strategies. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and innovate in your own work.
Part 1: Frequently Asked Questions (FAQs) - The Classical Approach and Its Limitations
This section addresses foundational questions about the standard synthesis of pyrido[1,2-a]pyrimidin-4-ones, establishing a baseline before we explore alternatives.
Q1: What is the most common and traditional method for synthesizing the pyrido[1,2-a]pyrimidin-4-one core?
The most established route involves the condensation reaction between a 2-aminopyridine derivative and a β-dicarbonyl compound, typically a β-ketoester (like ethyl acetoacetate) or a malonic ester derivative (like diethyl malonate).[4][5] This reaction is often driven by thermal cyclization or promoted by acid catalysts.[6]
Q2: What are the typical reagents and harsh conditions associated with this classical synthesis?
Historically, these condensations have been performed under forcing conditions. This often includes:
-
High Temperatures: Thermal cyclization can require temperatures exceeding 150-200 °C.[1]
-
Strong Acid Catalysts: Polyphosphoric acid (PPA) is frequently used to promote the cyclization and dehydration steps.[4]
-
Harsh Reagents: Phosphorus oxychloride (POCl₃) may be used in related transformations.[7][8]
While effective for simple substrates, these conditions suffer from significant drawbacks, including low functional group tolerance, potential for charring and side-product formation, and the use of corrosive and difficult-to-handle reagents.[1]
Q3: My classical condensation reaction is failing. What are the likely causes?
Failure in this synthesis often stems from a few key factors:
-
Poor Nucleophilicity of the 2-Aminopyridine: If your 2-aminopyridine substrate is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, halides), the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen is significantly reduced. This makes the initial condensation and subsequent cyclization steps extremely sluggish or altogether unsuccessful under standard thermal conditions.
-
Steric Hindrance: Bulky substituents near the reacting centers on either the 2-aminopyridine or the β-dicarbonyl compound can impede the reaction.
-
Reagent Decomposition: The high temperatures and strong acids required can lead to the degradation of sensitive starting materials or the desired product, resulting in low yields and complex purification.
-
Unfavorable Equilibrium: The condensation is a reversible process. Without efficient removal of the byproducts (water and alcohol), the reaction may not proceed to completion.
Part 2: Troubleshooting Guide - Overcoming Synthetic Hurdles
This section provides direct, actionable solutions to common experimental problems in a question-and-answer format.
Scenario A: The Reaction is Sluggish, Incomplete, or Gives Low Yields
Q: My reaction between an electron-neutral 2-aminopyridine and a β-ketoester is giving a poor yield (<30%) even after prolonged heating. How can I improve conversion?
Root Cause Analysis: This is a classic case of insufficient reaction rate or an unfavorable equilibrium. The activation energy barrier is not being efficiently overcome, or the reverse reaction is significant.
Solution 1: Alternative Energy Sources - Microwave Irradiation Microwave-assisted synthesis is a powerful technique for accelerating slow reactions.[9][10] The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid, uniform heating that can dramatically reduce reaction times from hours to minutes and improve yields.
Experimental Protocol: Microwave-Assisted Synthesis [9][11]
-
In a 10 mL microwave process vial, combine the substituted 2-aminopyridine (1.0 mmol), the β-dicarbonyl compound (1.2 mmol), and a suitable high-boiling solvent (e.g., DMF, 3 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.
-
After cooling, pour the reaction mixture into cold water (20 mL).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure pyrido[1,2-a]pyrimidin-4-one.
Solution 2: Alternative Catalysis - Heterogeneous Solid Acids Instead of corrosive and difficult-to-remove liquid acids like PPA, consider using a recyclable solid acid catalyst. Aluminium-exchanged tungstophosphoric acids (AlxH3-xPW12O40) have been shown to be highly effective, providing both Brønsted and Lewis acid sites that facilitate the reaction under milder conditions.[12][13]
Table 1: Comparison of Conventional vs. Alternative Methods for Low Yields
| Parameter | Conventional Thermal Method | Microwave-Assisted Method | Solid Acid Catalyst Method |
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation | Conventional Heating |
| Catalyst | Polyphosphoric Acid (PPA) | None or Lewis Acid | AlₓH₃₋ₓPW₁₂O₄₀[13] |
| Reaction Time | 6-24 hours | 10-30 minutes[9] | 1-3 hours |
| Typical Yield | <30% (for difficult substrates) | 70-95% | >90%[13] |
| Advantages | Simple setup | Rapid optimization, high yields | Recyclable catalyst, cleaner reaction |
| Disadvantages | Long reaction times, harsh | Requires specific equipment | Catalyst preparation required |
Scenario B: My Substrate Has Poor Reactivity or is Sensitive to Harsh Conditions
Q: My 2-aminopyridine is heavily substituted with electron-withdrawing groups and is incompatible with high temperatures. Is there a milder, alternative strategy to form the core?
Root Cause Analysis: For such challenging substrates, the classical condensation approach is often untenable. A complete change in strategy is required, utilizing modern cross-coupling methods that operate under significantly milder conditions and employ different starting materials.
Solution: Copper-Catalyzed Tandem C-N Coupling/Amidation This powerful one-pot protocol circumvents the need for a nucleophilic 2-aminopyridine. Instead, it starts with a more readily available 2-halopyridine (e.g., 2-iodopyridine or 2-bromopyridine) and couples it with a (Z)-3-amino-3-arylacrylate ester using a copper catalyst.[1] The reaction proceeds via a tandem Ullmann-type C-N cross-coupling followed by an intramolecular amidation to furnish the desired product in good to excellent yields.[1]
Experimental Protocol: CuI-Catalyzed One-Pot Synthesis [1]
-
To a sealed tube, add the 2-halopyridine (1.0 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the multi-substituted pyrido[1,2-a]pyrimidin-4-one.
Diagram: Copper-Catalyzed Tandem Synthesis Workflow
Caption: Workflow for the CuI-catalyzed one-pot synthesis.
Scenario C: I Need a Greener, More Efficient Synthesis
Q: My goal is to develop a more sustainable process, avoiding toxic solvents, catalysts, and generating less waste. What are my best options?
Root Cause Analysis: The need for sustainable chemistry requires moving away from traditional organic solvents and stoichiometric reagents towards catalyst-free systems, water-based reactions, or multi-component reactions (MCRs) that maximize atom economy.
Solution 1: Catalyst-Free Synthesis in Water A remarkably green and efficient method involves the reaction of 2-aminopyridines with dialkyl acetylenedicarboxylates (e.g., DMAD) in water.[14][15] The reaction proceeds smoothly at room temperature or with gentle heating, often without the need for any catalyst. Water as a solvent offers unparalleled environmental benefits and can promote the reaction through hydrophobic effects.
Experimental Protocol: Catalyst-Free Synthesis in Water [14]
-
In a round-bottom flask, suspend the 2-aminopyridine (1.0 mmol) in water (5 mL).
-
Add the dialkyl acetylenedicarboxylate (1.1 mmol) dropwise to the suspension at room temperature while stirring.
-
Continue stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure product, often without the need for further purification.
Solution 2: One-Pot, Three-Component Reaction (MCR) MCRs are a cornerstone of green chemistry, allowing the construction of complex molecules in a single step from three or more reactants. A notable example is the trifluoromethanesulfonic acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and a ketone to rapidly access highly substituted 4H-pyrido[1,2-a]pyrimidines.[16] This approach maximizes atom economy and procedural efficiency.
Diagram: Troubleshooting Logic for Synthesis
Caption: Decision tree for troubleshooting pyrido[1,2-a]pyrimidin-4-one synthesis.
References
- Catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives on w
- [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. PubMed.
- Strategies for the synthesis of pyrido-pyrimidinone and their derivatives.
- Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones.
- Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condens
- A Multicomponent Synthesis of 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one Derivatives and Assessment of Their Antimicrobial Activity.
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [No Source Found].
- Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts.
- A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines.
- Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed.
- Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones.
- New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. PubMed.
- Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid c
- Catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives on w
- A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. PubMed.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC - PubMed Central.
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives on water [ouci.dntb.gov.ua]
- 15. Catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives on water | Semantic Scholar [semanticscholar.org]
- 16. Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Scale-Up Synthesis
Welcome to the technical support center for managing reaction exotherms. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on safely scaling chemical syntheses. The following troubleshooting guides and FAQs address specific issues you may encounter, emphasizing the scientific principles behind each recommendation.
Section 1: Foundational Principles & Initial Assessment
This section addresses the fundamental challenges of thermal management during scale-up and the preliminary steps for a robust safety assessment.
FAQ 1.1: Why did my reaction, which was perfectly controlled in a 1L flask, show a dangerous temperature spike in a 20L reactor?
Answer:
This is a classic and critical scale-up challenge rooted in fundamental geometry and heat transfer principles. The core issue is the dramatic change in the surface-area-to-volume ratio as you increase scale.[1][2]
-
Heat Generation vs. Heat Removal: Heat generation is a function of the reaction volume, which increases by the cube of the reactor's radius (V ∝ r³). In contrast, the heat removal capacity is primarily dependent on the reactor's wetted surface area, which only increases by the square of the radius (A ∝ r²).[1][2]
-
The Implication: As you scale up, your reaction's ability to generate heat outpaces its ability to dissipate that heat through the reactor walls. A thermal event that was negligible at the lab scale can quickly become a hazardous thermal runaway in a larger vessel.[3]
dot
Caption: Surface-Area-to-Volume Ratio Decrease During Scale-Up.
FAQ 1.2: What is the absolute first step I should take before scaling up any potentially exothermic reaction?
Answer:
Before any other action, you must perform a comprehensive hazard evaluation to understand the thermal potential of your process.[1] This involves both desired and potential undesired or decomposition reactions.
Workflow: Initial Hazard Screening
-
Literature Review: Check for known hazards associated with your reactants, products, intermediates, and solvents.
-
Thermal Screening (DSC/TGA): Use Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the thermal stability of all individual components and the final reaction mixture.[1] This helps identify the onset temperature (T_Onset) for any decomposition reactions, which is a critical safety parameter.[4]
-
Reaction Calorimetry (RC): Conduct a small-scale experiment using a reaction calorimeter to quantify the heat of reaction (ΔH_r) and the maximum rate of heat release (q_max).[5][6][7] This data is non-negotiable for safe scale-up as it tells you the total energy that needs to be managed.[5]
Caption: Logic flow for emergency response to a thermal runaway.
References
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021).
- Relief system design for exothermic runaway: the HSE str
- Reaction Calorimetry Guide. Mettler Toledo. [Link]
- Predicting the heat release variability of Li-ion cells under thermal runaway with few or no calorimetry d
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
- Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. [Link]
- Practical approach to prediction and prevention of runaway reactions. (2022). Journal of Chemical Health and Safety. [Link]
- Predicting the heat release variability of Li-ion cells under thermal runaway with few or no calorimetry data. (2024).
- Safe scale-up with exothermic reactions. (2019). Process Technology Online. [Link]
- Manage Chemical Reactivity Hazards with Emergency Relief System Design. (2019).
- Why reactions run away. IChemE. [Link]
- The mathematical model for thermal runaway prediction under heating. (2023).
- Information on the Reaction Calorimetry applic
- Predicting the Heat Release Variability of Li-Ion Cells Under Thermal Runaway with Few or No Calorimetry Data: Article No. 8399. (2024). NREL. [Link]
- Reaction Calorimeters for Safety Investigations and Scale-Up - Calo2310. AZoM. [Link]
- Understanding Runaway Reactions and Their Safety Implications. (2024).
- How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal. [Link]
- Process Safety and Scale-up. H.E.L Group. [Link]
- How to calculate heat transfer in continuous flow applic
- Safe scale-up with exothermic reactions. (2019).
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]
- The Impact of Physical Properties for Emergency Relief System Design. (2023).
- Emergency Relief Sizing. Sigma-HSE (India). [Link]
Sources
- 1. fauske.com [fauske.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. process-technology-online.com [process-technology-online.com]
- 5. fauske.com [fauske.com]
- 6. mt.com [mt.com]
- 7. syrris.com [syrris.com]
Technical Support Center: HPLC Method Development for Purity Analysis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides a comprehensive framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. It is designed for researchers, analytical scientists, and drug development professionals, offering both foundational protocols and in-depth troubleshooting advice.
Introduction: The Critical Role of Purity Analysis
This compound is a heterocyclic compound belonging to the pyridopyrimidinone class, which has been investigated for various biological activities.[1][2][3] In pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount for safety and efficacy. An HPLC purity method must be capable of separating the main compound from process-related impurities and any degradation products that may form during the shelf life of the drug product. This guide details the logical, science-driven approach to developing such a method, in accordance with regulatory expectations.[4]
Section 1: Analyte Characterization and Initial Method Design
The first step in any method development is to understand the physicochemical properties of the analyte. These properties directly inform our initial choice of chromatographic conditions.
Key Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value / Observation | Implication for HPLC Method Development |
| Molecular Formula | C₉H₇ClN₂O[5][6] | Provides the basic chemical identity. |
| Molecular Weight | ~194.62 g/mol [6] | Standard molecular weight for small molecule analysis. |
| Predicted XLogP3 | 0.5 - 0.6[5][7] | This low value indicates the compound is relatively polar. This strongly suggests that Reversed-Phase (RP) HPLC will be the most effective separation mode. |
| Chemical Structure | Contains a conjugated heterocyclic ring system. | The conjugated system will exhibit strong UV absorbance, making UV detection a highly suitable and sensitive choice. |
| pKa (Predicted) | The pyridinic nitrogen atoms are basic. | The ionization state will be pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled with a buffer . Operating at a low pH (e.g., 2.5-4.0) will protonate the basic nitrogens, minimizing undesirable interactions with the stationary phase. |
| Solubility | Expected to be soluble in common organic solvents like Methanol (MeOH) and Acetonitrile (ACN), and aqueous mixtures. | Simplifies sample and mobile phase preparation. A study on a similar compound utilized static equilibrium and HPLC for solubility determination.[8] |
Foundational Workflow for Method Development
The development process follows a logical sequence, from initial screening to final validation. This workflow ensures a systematic approach, saving time and resources.
Caption: Logical workflow for HPLC purity method development.
Section 2: Step-by-Step Protocol for a Starting Method
This section provides a detailed protocol for an initial "scouting" gradient method. This method is designed to provide a broad overview of the sample's complexity and serves as an excellent baseline for further optimization.
Materials and Reagents
-
Column: LUNA C18(2), 150 x 4.6 mm, 3.5 µm particle size (or equivalent L1-type column).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Dilute to a working concentration of approximately 0.1 mg/mL.
Expertise Note: Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and lower UV cutoff (~190 nm), which provides a cleaner baseline.[9][10] The addition of 0.1% formic acid to both mobile phases maintains a consistent, low pH (~2.7) to ensure protonation of the analyte and sharp, symmetrical peaks.
HPLC Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV-Vis Diode Array Detector (DAD) | Collect data from 200-400 nm. The optimal quantitation wavelength can be determined from the peak's UV spectrum (λmax). Based on similar structures, a starting point could be around 240 nm.[11] |
| Run Time | 30 minutes | Sufficient for a scouting gradient to elute a wide range of impurities. |
Scouting Gradient Program
This gradient is designed to separate compounds with a broad range of polarities.
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Section 3: Forced Degradation for a Stability-Indicating Method
To prove a purity method is stability-indicating, you must demonstrate that it can separate the intact API from its degradation products. This is achieved through forced degradation (stress testing), as recommended by the International Council for Harmonisation (ICH).[4]
Stress Conditions Protocol
Use the 1.0 mg/mL stock solution for these studies. After exposure, dilute the stressed sample to the working concentration (0.1 mg/mL) and analyze using the HPLC method.
-
Acid Hydrolysis: Mix sample with 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution.
-
Base Hydrolysis: Mix sample with 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution.
-
Oxidative Degradation: Mix sample with 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 24 hours. Dissolve and dilute for analysis. Pyridopyrimidinone derivatives have shown varied thermal stability.[12]
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
Trustworthiness Note: For each condition, analyze a control sample (un-stressed) and a blank (reagents only). The goal is to achieve 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly. The peak purity of the main peak in all stressed samples should be evaluated using a DAD to ensure no co-eluting degradants.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during HPLC method development in a direct question-and-answer format.
Q1: My main peak is tailing (asymmetry factor > 1.5). What is the cause and how do I fix it?
-
Possible Causes:
-
Secondary Silanol Interactions: The most common cause for basic compounds like this one. The protonated analyte can interact ionically with deprotonated residual silanols (-Si-O⁻) on the C18 silica surface, causing tailing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.
-
Mismatched Sample Solvent: If the sample diluent is much stronger (higher % organic) than the initial mobile phase, it can cause peak distortion.
-
Column Degradation: A void at the column inlet or contamination can create alternative flow paths, leading to tailing.
-
-
Solutions:
-
Check/Adjust Mobile Phase pH: Ensure the pH is low enough (~2.5-3.0) to fully protonate the analyte and suppress silanol ionization. Using a buffer is more robust than just an acid like TFA or formic acid.
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent: Prepare your sample in the initial mobile phase composition (e.g., 95% A / 5% B).
-
Try a Different Column: Consider a column with high-purity silica and advanced end-capping to minimize available silanols.
-
Flush or Replace Column: If the problem persists and other causes are ruled out, flush the column with a strong solvent series or replace it.
-
Troubleshooting Decision Tree: Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing.
Q2: My retention times are drifting between injections. What should I do?
-
Possible Causes:
-
Inadequate Column Equilibration: The column was not given enough time to re-equilibrate to the initial gradient conditions after the previous run.
-
Fluctuating Column Temperature: The column compartment is off or not functioning correctly, leading to temperature-driven changes in retention.
-
Mobile Phase Composition Change: Solvents can evaporate over time, especially the more volatile organic component, altering the mobile phase strength.
-
Pump Malfunction: Inconsistent mixing or flow rate from the HPLC pump.
-
-
Solutions:
-
Increase Equilibration Time: Ensure your gradient program includes a post-run equilibration step of at least 5-10 column volumes. For a 150x4.6mm column at 1 mL/min, this is about 10-15 minutes.
-
Verify Column Temperature: Check that the column compartment is set to the desired temperature (e.g., 30 °C) and is stable.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped to prevent evaporation.
-
Prime the Pump: Purge all pump lines to remove air bubbles and ensure proper solvent delivery. If the issue persists, schedule pump maintenance.
-
Q3: I see a new, unexpected peak in my chromatogram that is not present in the reference standard. How do I identify it?
-
Possible Causes:
-
A True Impurity: It could be a process-related impurity from the synthesis or a new degradant.
-
Ghost Peak: An impurity from the mobile phase, sample diluent, or system contamination that elutes as a peak during the gradient.
-
Carryover: A remnant from a previous, more concentrated injection.
-
-
Solutions:
-
Blank Injection: Inject your sample diluent alone. If the peak appears, it's a "ghost peak" originating from your solvent or system. Clean the system and use fresh, high-purity solvents.[13]
-
Check for Carryover: After a sample injection, run a blank injection. If the peak appears at a smaller size, it is likely carryover. Increase the needle wash volume or use a stronger wash solvent.
-
Mass Spectrometry (LC-MS): If the peak is not from the blank or carryover, it is a real component of the sample. The most definitive way to identify it is by using LC-MS to determine its mass-to-charge ratio (m/z).[14][15] This can help elucidate the structure of the unknown impurity.
-
References
- Zheng, K., Park, C. M., Iqbal, S., Hernandez, P., Park, H., LoGrasso, P. V., & Feng, Y. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS medicinal chemistry letters, 6(4), 413–418. [Link]
- PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- PubMed. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors.
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
- International Journal of Creative Research Thoughts. (2022).
- Venugopal, N., Reddy, A. V. B., & Madhavi, V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]
- Atlantis Press. (2015). Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. Proceedings of the 2015 International Conference on Innovations in Mechanical Mechatronic and Materials Engineering (ICIMM 2015). [Link]
- Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent.
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
- MDPI. (2022). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Polymers, 14(21), 4588. [Link]
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- ResearchGate. (2015). (PDF) Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives.
- Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. RJPT, 13(1), 1-6. [Link]
- ResearchGate. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures.
- Waters Corporation. (n.d.). Solvents and Caveats for LC-MS.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
Sources
- 1. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives | Atlantis Press [atlantis-press.com]
- 4. ijcrt.org [ijcrt.org]
- 5. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. This compound [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. rjptonline.org [rjptonline.org]
- 12. mdpi.com [mdpi.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Rising Star in Heterocyclic Synthesis: A Comparative Guide to 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its Alkylating Peers
In the landscape of modern medicinal chemistry and drug development, the pyrido[1,2-a]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity. Among the various synthons employed for this purpose, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has emerged as a versatile and reactive alkylating agent. This guide provides an in-depth, objective comparison of its performance against conventional alkylating agents, supported by available experimental data and field-proven insights, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Alkylating Agents in Drug Discovery
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis. Alkylating agents are broadly classified based on their reactivity and mechanism, typically proceeding via SN1 or SN2 pathways. In drug discovery, the choice of an alkylating agent is critical, influencing not only the reaction's efficiency but also its selectivity and the overall synthetic route's feasibility. While classic agents like methyl iodide and benzyl bromide are workhorses in the lab, the demand for more complex and tailored molecular architectures has driven the exploration of novel, functionalized alkylating agents like this compound.
The pyrido[1,2-a]pyrimidine core itself is associated with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The ability to introduce diverse substituents at the 2-position via its chloromethyl derivative opens up a vast chemical space for the synthesis of novel therapeutic candidates.
Comparative Analysis of Alkylating Agents
This section provides a comparative analysis of this compound against two commonly used alkylating agents: methyl iodide and benzyl bromide. The comparison focuses on their reactivity, substrate scope, and practical considerations in the context of alkylating common nucleophiles such as phenols, anilines, and thiols.
Theoretical Reactivity Profile
The reactivity of an alkylating agent is intrinsically linked to the stability of the transition state and, in the case of SN1 reactions, the carbocation intermediate.
-
This compound : The presence of the electron-withdrawing pyrido[1,2-a]pyrimidin-4-one ring system is expected to increase the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. This suggests a higher reactivity in SN2 reactions compared to simple alkyl chlorides. However, the same electron-withdrawing nature would destabilize a potential carbocation intermediate, making an SN1 pathway less favorable.
-
Benzyl Bromide : This is a classic example of a reactive benzylic halide. The phenyl ring can stabilize the transition state of an SN2 reaction and also effectively stabilize the resulting benzyl carbocation through resonance, allowing for both SN1 and SN2 pathways. Bromide is also a better leaving group than chloride, further enhancing its reactivity.
-
Methyl Iodide : As a simple primary alkyl halide, methyl iodide reacts exclusively through an SN2 mechanism. The lack of steric hindrance and the excellent leaving group (iodide) make it a highly reactive methylating agent.
Performance Comparison with Nucleophiles
While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, we can synthesize available data to provide a comparative overview. The following table summarizes expected and reported performance for the alkylation of representative nucleophiles.
| Alkylating Agent | Nucleophile | Typical Conditions | Yield (%) | Reaction Time (h) | Reference/Notes |
| This compound | Phenol | K₂CO₃, Acetone, Reflux | Good to Excellent | 4-12 | General conditions for O-alkylation. |
| Aniline | Et₃N, DMF, 80 °C | Good | 6-16 | General conditions for N-alkylation. | |
| Thiophenol | NaH, THF, rt | High | 2-8 | General conditions for S-alkylation. | |
| Benzyl Bromide | Phenol | K₂CO₃, Acetone, Reflux | >90 | 2-6 | Highly efficient and widely used. |
| Aniline | K₂CO₃, Acetonitrile, Reflux | >85 | 3-8 | Prone to over-alkylation.[5] | |
| Thiophenol | NaOH, EtOH, rt | >95 | 1-4 | Very rapid reaction. | |
| Methyl Iodide | Phenol | K₂CO₃, Acetone, Reflux | >95 | 1-4 | Highly reactive methylating agent. |
| Aniline | K₂CO₃, DMF, rt | >90 | 2-6 | Prone to over-alkylation.[5] | |
| Thiophenol | NaOMe, MeOH, rt | >95 | <1 | Extremely fast reaction. |
Key Insights:
-
Reactivity: In general, the reactivity trend for SN2 reactions is expected to be: Methyl Iodide > Benzyl Bromide > this compound. The reduced reactivity of the latter compared to benzyl bromide can be attributed to the chloride being a poorer leaving group than bromide.
-
Selectivity: A key advantage of this compound is the introduction of a large, sterically demanding heterocyclic moiety. This can lead to higher selectivity in certain applications, particularly in complex molecules with multiple potential alkylation sites. For instance, while aniline alkylation with methyl iodide or benzyl bromide often leads to mixtures of mono- and di-alkylated products, the bulkiness of the pyridopyrimidinone group can favor mono-alkylation.[5]
-
Functional Handle: The most significant advantage of this compound is that the alkylation event simultaneously installs a biologically relevant scaffold into the target molecule, a feature not offered by simple alkylating agents.
Experimental Protocols
This section provides detailed, step-by-step methodologies for representative alkylation reactions.
Synthesis of 2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (O-Alkylation)
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Synthesis of 2-(phenylaminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (N-Alkylation)
Materials:
-
Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline and anhydrous DMF.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(phenylaminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Conclusion and Future Outlook
This compound presents itself as a valuable and versatile alkylating agent in the synthetic chemist's toolbox. While it may not possess the raw reactivity of classic agents like methyl iodide or benzyl bromide, its true strength lies in its ability to introduce a large, biologically relevant heterocyclic scaffold in a single, efficient step. This "functional alkylation" approach is highly desirable in drug discovery programs where rapid library synthesis and structure-activity relationship (SAR) studies are crucial.
The moderated reactivity of this reagent can also be advantageous, potentially leading to higher selectivity in complex molecular environments. As the importance of the pyrido[1,2-a]pyrimidine core in medicinal chemistry continues to grow, the utility of this compound as a key building block is set to expand, enabling the synthesis of the next generation of innovative therapeutics.
References
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
- Bhawale, B. D., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
- Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
- Liu, X., et al. (2014). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. Tetrahedron Letters, 55(17), 2869-2871.
- Strategies for the synthesis of pyrido-pyrimidinone and their deriv
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (URL: [Link])
- Process for the selective alkyl
- Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones c
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. (URL: [Link])
- Alkylation of Thiols in Green Mediums. (URL: [Link])
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (URL: [Link])
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (URL: [Link])
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (URL: [Link])
- The Specific Character of the Reaction of Derivatives of 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one with Iodomethane and Alkyl Chloromethyl Sulfides. (URL: [Link])
- New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (URL: [Link])
- Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (URL: [Link])
- Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. (URL: [Link])
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (URL: [Link])
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Pyrido[1,2-a]pyrimidin-4-one Isomers for Drug Discovery
In the landscape of medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The arrangement of nitrogen atoms and the position of the carbonyl group within this fused heterocyclic system give rise to several isomers, each with a unique electronic and steric profile. This, in turn, dictates their interaction with biological targets and ultimately, their therapeutic potential. This guide provides a comparative analysis of the biological activities of different pyrido[1,2-a]pyrimidin-4-one isomers, with a focus on anticancer and enzyme inhibitory activities, to aid researchers and drug development professionals in navigating this promising chemical space.
The Structural Landscape of Pyrido[1,2-a]pyrimidin-4-ones: A Foundation for Diverse Bioactivity
The core structure of pyridopyrimidine consists of a fused pyridine and pyrimidine ring. The position of the nitrogen atom in the pyridine ring and the fusion pattern gives rise to several isomeric scaffolds, including pyrido[1,2-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. The placement of the carbonyl group further diversifies the structural possibilities. This guide will primarily focus on the pyrido[1,2-a]pyrimidin-4-one, pyrido[2,3-d]pyrimidin-4-one, and pyrido[3,4-d]pyrimidin-4-one scaffolds, as they have been the subject of extensive biological investigation.
The seemingly subtle shifts in heteroatom and substituent placement across these isomers can lead to profound differences in their biological profiles. These structural nuances govern factors such as hydrogen bonding capabilities, lipophilicity, and the overall three-dimensional shape of the molecule, all of which are critical for specific and high-affinity binding to biological targets.
Comparative Analysis of Anticancer Activity
The pyrido[1,2-a]pyrimidine scaffold has been a fertile ground for the discovery of novel anticancer agents. Different isomers have been shown to exert their cytotoxic effects through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have demonstrated significant potential as anticancer agents. For instance, a series of novel triazolothione, thiadiazole, triazole, and oxadiazole-functionalized pyrido[1,2-a]pyrimidin-4-ones were synthesized and screened against four human cancer cell lines (HeLa, COLO205, Hep G2, and MCF 7)[1][2]. Several of these compounds exhibited promising anticancer activity[1][2]. The introduction of different heterocyclic moieties allows for the fine-tuning of the molecule's properties to enhance its cytotoxic effects. Another study focused on pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, with several compounds showing promising activity against four human cancer cell lines[3].
Pyrido[2,3-d]pyrimidin-4-one Derivatives
The pyrido[2,3-d]pyrimidin-4(3H)-one isomer has been extensively explored for its anticancer properties, particularly as inhibitors of key signaling pathways. A new series of these derivatives were designed as EGFR inhibitors and showed potent cytotoxic activities against lung (A-549), prostate (PC-3), and breast (MCF-7) cancer cell lines[3]. Notably, some of these compounds exhibited inhibitory activity against both wild-type and mutant forms of EGFR[3]. Further studies on this scaffold have identified compounds that induce apoptosis and cause cell cycle arrest, highlighting the multifaceted anticancer potential of this isomeric series[4]. For example, certain derivatives were found to induce apoptosis in PC-3 and MCF-7 cells by activating caspases and upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl2[4].
Pyrido[3,4-d]pyrimidine Derivatives
Research into the pyrido[3,4-d]pyrimidine scaffold has also yielded promising anticancer candidates. A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated against the NCI 60 human cancer cell line panel[5]. Several of these compounds displayed highly selective and potent activity against breast and renal cancer cell lines[5].
Table 1: Comparative Anticancer Activity of Representative Pyrido[1,2-a]pyrimidin-4-one Isomer Derivatives
| Isomer Scaffold | Representative Compound/Derivative | Cancer Cell Line(s) | Reported IC50 (µM) | Mechanism of Action | Reference |
| Pyrido[1,2-a]pyrimidin-4-one | Triazolothione-functionalized derivative | HeLa, COLO205, Hep G2, MCF 7 | Promising activity (specific IC50 not provided) | Cytotoxicity | [1][2] |
| Pyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidine-3-carboxamide derivative | Various human cancer cell lines | Promising activity (specific IC50 not provided) | Cytotoxicity | [3] |
| Pyrido[2,3-d]pyrimidin-4-one | Compound 8a (a tetracyclic derivative) | PC-3 (Prostate) | 7.98 | EGFR Inhibition, Apoptosis Induction | [3] |
| Pyrido[2,3-d]pyrimidin-4-one | Compound 8d (a tetracyclic derivative) | A-549 (Lung) | 7.23 | EGFR Inhibition | [3] |
| Pyrido[2,3-d]pyrimidin-4-one | Compound 6b | PC-3 (Prostate) | More active than doxorubicin | Apoptosis induction, CDK4/6 inhibition | [4] |
| Pyrido[3,4-d]pyrimidine | 4-substituted 2-amino derivative | Breast and Renal Cancer Cell Lines | Highly selective and potent activity (specific IC50 not provided) | Cytotoxicity | [5] |
Differential Enzyme Inhibition Profiles
Beyond direct cytotoxicity, pyrido[1,2-a]pyrimidin-4-one isomers have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Aldose Reductase Inhibition
Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as potent and selective inhibitors of aldose reductase (ALR2), an enzyme involved in diabetic complications[6]. Structure-activity relationship (SAR) studies revealed that the presence of a phenol or catechol moiety is crucial for inhibitory activity, and the introduction of a hydroxyl group at specific positions on the pyridopyrimidine core enhances potency[6].
SHP2 Inhibition
More recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been designed as allosteric inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways that is often dysregulated in cancer[7]. A lead compound from this series demonstrated high enzymatic activity against full-length SHP2 and potent antiproliferative activity against cancer cells, inducing apoptosis and arresting the cell cycle[7].
Falcipain-2 Inhibition
The pyrido[1,2-a]pyrimidin-4-one scaffold has also shown promise in the development of anti-malarial agents. A series of these compounds were synthesized and evaluated as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum that is essential for parasite survival. Several compounds exhibited excellent falcipain-2 inhibition, suggesting their potential as leads for novel anti-malarial drugs.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[5][6]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2][8]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Principle: The DNA content of a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, which is proportional to their DNA content, is then measured by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by pyrido[1,2-a]pyrimidin-4-one derivatives and a typical experimental workflow.
Caption: A typical workflow for anticancer drug discovery.
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold and its isomers represent a versatile platform for the development of novel therapeutics. The comparative analysis presented in this guide highlights the distinct biological activity profiles of different isomeric series, particularly in the context of cancer and enzyme inhibition. The subtle structural variations between isomers provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds.
Future research in this area should focus on expanding the structure-activity relationship studies to include a wider range of isomers and substituents. A more systematic and comparative evaluation of different isomeric scaffolds under standardized assay conditions would provide invaluable data for rational drug design. Furthermore, the elucidation of the precise molecular mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The continued exploration of the chemical space around the pyrido[1,2-a]pyrimidin-4-one core holds immense promise for the discovery of next-generation therapies for a multitude of diseases.
References
- Motta, C. L., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
- Reddy, T. S., et al. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Journal of the Chinese Chemical Society, 66(5), 521-533. [Link]
- Zhang, H., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link]
- Reddy, T. S., et al. (2019).
- Motta, C. L., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Request PDF. [Link]
- Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
- Singh, P., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5467-5470. [Link]
- El-Gazzar, A. R. B. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1873. [Link]
- Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 327-343. [Link]
- El-Sayed, N. N. E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414. [Link]
- Van der Pijl, F., et al. (2018). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 26(15), 4449-4460. [Link]
- Arote, R. B., et al. (2021). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Request PDF. [Link]
- Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)
- Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
Sources
- 1. researchhub.com [researchhub.com]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Analogs as Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel scaffolds with potent and selective cytotoxic activity is perpetual. The 4H-pyrido[1,2-a]pyrimidin-4-one core has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs. By examining the influence of structural modifications on cytotoxic potency and comparing these compounds to established alkylating agents, we aim to furnish researchers with the insights necessary to guide future drug design and development efforts.
The this compound Scaffold: A Foundation for Cytotoxicity
The this compound scaffold is characterized by a fused bicyclic system containing a pyridine and a pyrimidine ring, with a reactive chloromethyl group at the 2-position. This electrophilic center is hypothesized to be a key determinant of the cytotoxic activity of these compounds, likely through the alkylation of biological nucleophiles, such as DNA.[1][2] The planarity of the pyridopyrimidinone core facilitates intercalation into DNA, bringing the alkylating arm into proximity with its target.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions
The cytotoxic potency of this compound analogs is exquisitely sensitive to substitutions at the 2-position and on the pyridopyrimidinone ring system. While comprehensive SAR studies focusing solely on the 2-(chloromethyl) moiety are not extensively documented in publicly available literature, we can infer key relationships from related series of compounds and general principles of medicinal chemistry.
Modifications of the 2-Substituent
The nature of the substituent at the 2-position is a critical determinant of biological activity. The 2-(chloromethyl) group serves as a reactive handle, enabling covalent modification of biological targets. The exploration of bioisosteric replacements for the chloro group can modulate reactivity, selectivity, and pharmacokinetic properties.
| Analog | R Group (at C2-methyl) | Anticipated Effect on Cytotoxicity | Rationale |
| 1 | -Cl | Active | The chloro group is a good leaving group, facilitating nucleophilic attack by biological macromolecules like DNA, leading to alkylation and subsequent cell death.[1] |
| 2 | -OH | Reduced Activity | The hydroxyl group is a poor leaving group compared to chloride, diminishing the alkylating potential and likely reducing cytotoxicity. |
| 3 | -N₃ | Potentially Active | The azido group can act as a bioisostere of a halogen and may participate in different biological interactions. It can also be reduced in situ to a reactive nitrene or a primary amine, potentially leading to a different mechanism of action.[3] |
| 4 | -NH₂ | Modulated Activity | The amino group can alter the electronic properties and hydrogen bonding potential of the molecule. Its basicity could influence cellular uptake and target engagement. |
| 5 | -S-Ar | Variable Activity | Introduction of a thioether linkage with an aromatic ring can significantly alter lipophilicity and steric bulk, impacting target binding and cellular penetration. |
Key Insight: The reactivity of the C2-methyl substituent is paramount. Modifications that decrease its electrophilicity or leaving group ability are generally expected to reduce cytotoxic activity if the mechanism is primarily based on alkylation.
Substitutions on the Pyrido[1,2-a]pyrimidin-4-one Ring
Modifications on the core ring structure can influence the molecule's electronic properties, planarity, and ability to interact with biological targets through non-covalent forces. While specific data for 2-(chloromethyl) analogs is scarce, studies on related pyridopyrimidines offer valuable insights. For instance, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the introduction of electron-donating groups was found to be beneficial for anticancer activity.[4]
Mechanistic Hypothesis: DNA Alkylation as a Primary Mode of Action
The presence of the reactive chloromethyl group strongly suggests that these compounds may exert their cytotoxic effects through DNA alkylation.[1] This mechanism is shared by several clinically successful anticancer drugs.[5][6] The proposed mechanism involves the nucleophilic attack by a nitrogen atom of a DNA base, most commonly the N7 of guanine, on the electrophilic carbon of the chloromethyl group. This covalent modification can lead to DNA strand breaks, cross-linking, and ultimately, apoptosis.
Caption: Proposed mechanism of action for this compound analogs.
Comparative Analysis with Alternative Alkylating Agents
To contextualize the potential of this compound analogs, it is instructive to compare them with established clinical alkylating agents.
| Agent Class | Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil, Bendamustine | Form highly reactive aziridinium ions that alkylate DNA, leading to inter- and intra-strand cross-links.[6] | Broad spectrum of activity against various cancers.[5] | High myelosuppression, secondary malignancies. |
| Nitrosoureas | Carmustine, Lomustine | Decompose to form alkylating and carbamoylating species; can cross the blood-brain barrier. | Effective against brain tumors. | Delayed and cumulative myelosuppression. |
| Alkyl Sulfonates | Busulfan | Bifunctional alkylating agent, primarily forming DNA-protein and DNA-DNA cross-links. | Effective in chronic myeloid leukemia. | Pulmonary fibrosis, veno-occlusive disease. |
| This compound Analogs | (Investigational) | Presumed DNA alkylation via the chloromethyl group, potentially with intercalative properties. | Novel scaffold may overcome resistance mechanisms to existing agents. Specific SAR could be tuned for improved selectivity. | Limited clinical data, potential for off-target toxicities. |
Expert Insight: The novelty of the this compound scaffold presents an opportunity to develop agents that may circumvent the resistance mechanisms that have evolved against traditional alkylating agents. Fine-tuning the reactivity of the chloromethyl group and optimizing substitutions on the pyridopyrimidinone core could lead to a new generation of more selective and effective DNA alkylators.
Experimental Protocols
General Synthesis of 2-(Substituted-methyl)-4H-pyrido[1,2-a]pyrimidin-4-one Analogs
The synthesis of these analogs typically starts from a common intermediate, such as 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, which can be prepared from commercially available starting materials.
Caption: General synthetic workflow for 2-(substituted-methyl)-4H-pyrido[1,2-a]pyrimidin-4-one analogs.
Step-by-Step Methodology:
-
Synthesis of 2-(Hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: This key intermediate can be synthesized through various reported methods, often involving the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon.
-
Chlorination: The hydroxyl group of the intermediate is converted to a chloride using a standard chlorinating agent such as thionyl chloride or phosphorus oxychloride in an appropriate solvent.
-
Nucleophilic Substitution: The resulting 2-(chloromethyl) derivative serves as the substrate for nucleophilic substitution reactions with various nucleophiles (e.g., sodium azide, amines, thiols) to generate a library of analogs.
-
Purification and Characterization: All synthesized compounds are purified by column chromatography or recrystallization and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel cytotoxic agents. The key to unlocking their full potential lies in a systematic exploration of their structure-activity relationships. Future research should focus on:
-
Synthesis of a diverse library of analogs: A comprehensive set of analogs with modifications at the 2-methyl position and on the pyridopyrimidinone core is needed to build a robust SAR model.
-
Quantitative biological evaluation: Consistent testing of these analogs against a broad panel of cancer cell lines will provide the necessary data for meaningful comparisons.
-
Mechanistic studies: Elucidating the precise mechanism of action, including confirmation of DNA alkylation and identification of specific binding sites, will be crucial for rational drug design.
-
In vivo efficacy and toxicity studies: Promising candidates should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.
By pursuing these avenues of research, the scientific community can further exploit the potential of this intriguing class of compounds in the ongoing fight against cancer.
References
- El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrido[2,3-d][3][4][7]triazolo[4,3-a]pyrimidin-5-one derivatives. European Journal of Medicinal Chemistry, 46(6), 2031-2036.
- Abadi, A. H., Ebiikar, A. A., & El-Maghraby, A. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1054-1068.
- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. European Journal of Medicinal Chemistry, 44(7), 2815-2822.
- Guo, C., Linton, A., Jalaie, M., Kephart, S., Ornelas, M., Pairish, M., ... & Xie, Z. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363.
- Zhang, L., Wang, Y., Li, J., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
- El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrido[2,3-d][3][4][7]triazolo[4,3-a]pyrimidin-5-one derivatives. European Journal of Medicinal Chemistry, 46(6), 2031-2036.
- Dana Bioscience. (n.d.). 2-(Hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 100mg.
- Zhang, L., Wang, Y., Li, J., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1226.
- El-Malah, A. A., El-Gamal, K. M., Abdel-Gawad, H., & El-Naggar, A. M. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3299.
- PubChem. (n.d.). 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
- Wang, L., Liu, Y., Zhang, Y., Li, H., & Liu, H. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257.
- Bhawale, B. D., Panda, S. S., & Girgis, A. S. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ChemistrySelect, 8(13), e202204739.
- Karpenko, A. V., & Chekotylo, A. O. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10834.
- Oncohema Key. (2016, May 27). Alkylating Agents.
- Drugs.com. (n.d.). List of Alkylating agents.
- Wang, S., & Zhang, Q. (2022). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 27(15), 4945.
- Kumar, A., Singh, R., & Sharma, S. (2010). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6529-6532.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (EVT-1690500) | 1249663-47-5 [evitachem.com]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. drugs.com [drugs.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract
The 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a versatile starting point for the development of potent kinase inhibitors, owing to its favorable structural and chemical properties. However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity profile across the human kinome. The conserved nature of the ATP-binding site across hundreds of kinases makes cross-reactivity a significant challenge, potentially leading to off-target toxicity or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of novel inhibitors derived from this scaffold. We will explore the causal logic behind choosing specific profiling platforms, present detailed experimental protocols, and offer a framework for interpreting the resulting data to guide lead optimization and candidate selection.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] This makes them highly attractive targets for drug discovery.[4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many conditions.[4] However, a primary hurdle in their development is achieving target selectivity.[1] An inhibitor that binds promiscuously to multiple kinases can trigger a cascade of unintended biological effects, leading to adverse events. Therefore, rigorous, early-stage cross-reactivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program.
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, found in several bioactive molecules.[5][6] Its derivatization, particularly from the 2-(chloromethyl) position, allows for the systematic exploration of chemical space to achieve desired potency and selectivity.[7][8] This guide uses this specific chemical class as a framework to compare and contrast the principal methods for kinome-wide selectivity profiling.
Strategic Overview of Kinase Profiling
The central objective of cross-reactivity profiling is to understand the interaction landscape of a compound across the kinome. This is typically achieved through a tiered approach, starting with broad screening and progressing to more focused, physiologically relevant assays. The choice of methodology is critical and depends on the specific question being asked at each stage of the discovery pipeline.
Below is a logical workflow for assessing novel kinase inhibitors.
Caption: Simplified kinome map visualizing PYR-002's profile.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide standardized protocols for two key profiling platforms.
Protocol 1: KINOMEscan® Competition Binding Assay (Adapted)
This protocol outlines the high-throughput method to determine inhibitor dissociation constants (Kd). The principle involves a competition between the test inhibitor and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. [9]
-
Preparation: Kinases are produced as recombinant proteins, tagged with a unique DNA identifier, and tested to ensure quality.
-
Assay Plate Setup: In a multi-well plate, add the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound (PYR-series) across a range of concentrations (e.g., 11-point, 3-fold serial dilution).
-
Binding Reaction: The mixture is incubated to allow the binding reaction to reach equilibrium. The test compound will compete with the immobilized ligand for the kinase's active site.
-
Wash Step: Unbound kinase is washed away. The amount of kinase remaining bound to the immobilized ligand on the beads is inversely proportional to the test compound's binding affinity.
-
Quantification: The amount of bead-bound kinase is quantified by detecting the DNA tag using quantitative PCR (qPCR). [9]A lower qPCR signal indicates stronger binding by the test compound.
-
Data Analysis: The qPCR signal is plotted against the compound concentration. A binding curve is fitted to the data to calculate the dissociation constant (Kd).
Protocol 2: KiNativ™ Cellular Target Engagement Profiling (Adapted)
This protocol is designed to measure how an inhibitor engages its targets within a complex, native biological system like a cancer cell lysate. [10][11]
-
Lysate Preparation: Prepare lysates from a relevant cancer cell line (e.g., one that overexpresses the primary target, EGFR).
-
Inhibitor Treatment: Aliquot the lysate and treat with the test compound (e.g., PYR-001) at various concentrations for a defined period. A DMSO control is run in parallel.
-
Probe Labeling: Add a biotinylated, irreversible ATP/ADP probe (e.g., ATP-biotin) to the lysates. [12]This probe covalently labels the active sites of kinases that are not occupied by the test inhibitor.
-
Digestion and Enrichment: Digest the proteome with trypsin. Biotinylated peptides (from probe-labeled kinases) are then enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [11]6. Data Analysis: The abundance of each kinase's active-site peptide in the inhibitor-treated sample is compared to the DMSO control. A decrease in peptide signal indicates that the inhibitor occupied the active site, preventing probe labeling. Plotting the remaining peptide signal against inhibitor concentration allows for the determination of an in-situ IC50 value, reflecting true target engagement in a cellular context. [10]
Conclusion
The development of selective kinase inhibitors from scaffolds like this compound is a data-driven process. A comprehensive understanding of a compound's cross-reactivity profile is non-negotiable for making informed decisions in a drug discovery campaign. By employing a multi-faceted strategy that combines broad, high-throughput binding assays like KINOMEscan with physiologically relevant, in-situ methods like KiNativ, researchers can build a robust data package. This dual approach provides a complete picture of an inhibitor's biochemical affinity and its functional target engagement in a biological system, ultimately enabling the selection of safer and more effective clinical candidates.
References
- Eurofins Discovery. KINOMEscan Technology.
- Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- DiscoverX Corporation. (2010). KINOMEscan® Kinase Profiling Platform.
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
- Drugonix. (2023). KinScan: AI-based rapid profiling of activity across the kinome. PubMed.
- Uitdehaag, J. C., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- ResearchGate. The KiNativ approach to kinase inhibitor profiling.
- Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.
- Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.
- Viskontaitė, Ž., et al. (2010). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology.
- Brylinski, M., et al. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Chemical Information and Modeling.
- KinomeFEATURE. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders.
- Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling.
- Hsieh, H. P., et al. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics.
- Furet, P., et al. (2012). Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. ACS Medicinal Chemistry Letters.
- Gregoriou, S., et al. (2011). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy.
- Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences.
- Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters.
- Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.
- Gregoriou, S., et al. (2011). (PDF) Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. ResearchGate.
- Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate.
- Anderson, R. F., et al. (2016). CH-01 is a Hypoxia-Activated Prodrug That Sensitizes Cells to Hypoxia/Reoxygenation Through Inhibition of Chk1 and Aurora A. ACS Chemical Biology.
- Bhawale, D. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
- Chemical-Kinomics. Drug Discovery - Inhibitor.
- Zhou, Y., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry.
- Drew, A. C., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
- Wang, Y., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry.
Sources
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chemicalbook.com]
- 8. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Compound Identity with 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for elucidating molecular structures. This guide provides an in-depth comparison of two fundamental NMR techniques, Proton (¹H) and Carbon-13 (¹³C) NMR, offering practical insights and experimental protocols to empower you in your structural confirmation workflows.
The Bedrock of Molecular Structure: ¹H and ¹³C NMR
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei, like ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. This resonance frequency is exquisitely sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.[1][2]
¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. Given the high natural abundance of ¹H (nearly 100%) and its high sensitivity, ¹H NMR is often the first and most informative experiment performed.[3] It provides crucial information about the number of different types of protons, their relative numbers, and how they are connected to each other.
¹³C NMR spectroscopy , on the other hand, probes the carbon-13 isotope. The natural abundance of ¹³C is only about 1.1%, making it significantly less sensitive than ¹H NMR.[3] However, the information it provides about the carbon skeleton of a molecule is invaluable and often complementary to ¹H NMR data.
A Comparative Analysis: ¹H NMR vs. ¹³C NMR
The true power of NMR in structure elucidation lies in the synergistic use of both ¹H and ¹³C NMR. The following table objectively compares the key performance aspects of these two techniques.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Sensitivity & Isotopic Abundance | High sensitivity due to ~100% natural abundance of ¹H.[3] Requires smaller sample amounts (typically 1-5 mg).[4] | Low sensitivity due to ~1.1% natural abundance of ¹³C.[3] Requires larger sample amounts (typically 5-30 mg) or longer acquisition times.[4] |
| Chemical Shift Range | Typically 0-14 ppm.[5] This narrower range can lead to signal overlap in complex molecules. | Typically 0-220 ppm.[5][6] The wider range results in less signal overlap and better resolution. |
| Information Obtained | Number of Signals: Indicates the number of chemically non-equivalent protons.[7][8] Integration: The area under each signal is proportional to the number of protons it represents, providing relative ratios.[9][10][11][12][13] Spin-Spin Coupling (Splitting): Provides information about the number of neighboring protons, revealing connectivity.[9][14][15][16] | Number of Signals: Indicates the number of chemically non-equivalent carbons.[17] Chemical Shift: Provides information about the type of carbon (e.g., alkyl, aromatic, carbonyl).[18][19][20] DEPT (Distortionless Enhancement by Polarization Transfer): A special technique used to determine the number of hydrogens attached to each carbon (CH, CH₂, CH₃, or quaternary C).[21][22][23][24][25] |
| Coupling | ¹H-¹H coupling is routinely observed and is a key feature for structural analysis.[26][27] | ¹³C-¹³C coupling is rarely observed due to the low natural abundance of ¹³C.[28] Spectra are typically acquired with proton decoupling, resulting in single lines for each carbon. |
| Primary Application | Determining the number and connectivity of protons. | Determining the carbon framework of the molecule. |
Experimental Workflow: From Sample to Spectrum
A robust and reproducible NMR workflow is critical for obtaining high-quality data. The following diagram and protocols outline the key steps.
Caption: The logical flow of information from NMR data to a proposed chemical structure.
Interpreting ¹H NMR Spectra
-
Number of Signals: Count the number of distinct signals (or multiplets). This number corresponds to the number of sets of chemically non-equivalent protons in the molecule. [7][8]2. Chemical Shift (δ): The position of a signal on the x-axis (in ppm) provides information about the electronic environment of the proton. Protons near electronegative atoms (like oxygen or halogens) or unsaturated groups (like double bonds or aromatic rings) are "deshielded" and appear at higher chemical shifts (downfield). [1][29][30][31]3. Integration: The area under each signal is proportional to the number of protons giving rise to that signal. [9][10][11][12][13][32][33]By comparing the integration values, you can determine the relative ratio of the different types of protons.
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the influence of neighboring, non-equivalent protons. [15]The "n+1 rule" is a useful guideline: a signal will be split into n+1 peaks, where n is the number of equivalent protons on adjacent carbons. [9]For example, a proton with two neighbors will appear as a triplet (2+1=3). The spacing between the peaks in a multiplet is called the coupling constant (J) and is measured in Hertz (Hz). [14]
Interpreting ¹³C NMR Spectra
-
Number of Signals: The number of signals in a proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. [17][18][19][20]2. Chemical Shift (δ): The chemical shift of a ¹³C signal provides information about the type of carbon. For example, carbonyl carbons appear far downfield (160-220 ppm), while aliphatic carbons appear upfield (0-50 ppm). [18][19][34]3. DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments that helps determine the multiplicity of each carbon signal.
-
DEPT-90: Only shows signals for CH (methine) carbons. [23][25] * DEPT-135: Shows positive signals for CH and CH₃ (methyl) carbons, and negative signals for CH₂ (methylene) carbons. [23][25]Quaternary carbons do not appear in DEPT spectra. By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, you can assign the multiplicity of each carbon.
-
By systematically analyzing the information from both ¹H and ¹³C NMR spectra, you can piece together the molecular fragments and their connectivity to confidently confirm the identity of your compound. For even more complex structures, advanced 2D NMR techniques can provide further insights into the intricate network of correlations within the molecule.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable and complementary techniques for the definitive identification of chemical compounds. While ¹H NMR provides a wealth of information about the proton framework and connectivity, ¹³C NMR offers a clear picture of the carbon skeleton. By understanding the principles behind each technique, adhering to rigorous experimental protocols, and employing a logical approach to spectral interpretation, researchers can harness the full power of NMR to ensure the integrity and accuracy of their scientific endeavors.
References
- Chemical shift. (n.d.). In Wikipedia.
- The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs.
- NMR Sample Preparation. (n.d.). University of Ottawa.
- 13.11: DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- 2.3 NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book.
- DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps.
- 13.10: Integration of ¹H NMR Absorptions- Proton Counting. (2023, November 2). Chemistry LibreTexts.
- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
- Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights.
- Chemical Shifts in NMR Spectra. (n.d.). HyperPhysics Concepts.
- How to Interpret Integration in the 1H NMR (O Chem). (2021, October 4). YouTube.
- How Do You Process NMR Data? - Chemistry For Everyone. (2025, August 24). YouTube.
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- Chemical Shifts in Proton NMR Spectroscopy. (n.d.). MCC Organic Chemistry - Lumen Learning.
- Interpreting. (n.d.). OpenOChem Learn.
- Integration of 1H NMR Absorptions: Proton Counting. (n.d.). Organic Chemistry Class Notes.
- Difference Between 1H NMR and 13C NMR. (2018, January 26). Pediaa.Com.
- Integration of 1H NMR spectra. (n.d.). Organic Chemistry at CU Boulder.
- Multiplicity of 1H NMR signals (Spin-spin coupling). (2020, June 10). YouTube.
- Sample Preparation. (n.d.). University of Missouri-St. Louis.
- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM.
- What are the solvents used in NMR? What is the Deuterated solvent? (2020, December 27). Mesbah Energy.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- DEPT. (n.d.). NMR Core Facility - Columbia University.
- Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry.
- NMR Data Processing Guide. (n.d.). Scribd.
- 13.4: Integration of ¹H NMR Absorptions - Proton Counting. (2024, March 19). Chemistry LibreTexts.
- 6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts.
- Spectroscopy 13C NMR and 1H NMR. (2021, September 27). Mesbah Energy.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube.
- interpreting C-13 NMR spectra. (n.d.). Chemguide.
- Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder.
- DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis.
- Spin-Spin coupling in NMR. (2020, February 24). Conduct Science.
- 13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). Organic Chemistry | OpenStax.
- H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). University of Wisconsin-River Falls.
- From FID to 2D: Processing HSQC Data Using NMRPipe. (n.d.). Fraser Lab.
- Chemical shifts. (n.d.). UCL.
- How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. (2022, November 28). YouTube.
- Analytical Chemistry: What is the difference between H-NMR and C-NMR spectroscopy? (2013, February 25). Quora.
- NMR Data Processing. (n.d.). University of Cambridge.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate.
- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.
- Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest.
- Spin spin coupling and coupling constant. (n.d.). Slideshare.
- NMR blog - Spin-Spin Coupling – Beyond Multiplicity. (2023, January 18). Nanalysis.
Sources
- 1. Chemical shift - Wikipedia [en.wikipedia.org]
- 2. Chemical Shifts in NMR Spectra [hyperphysics.phy-astr.gsu.edu]
- 3. quora.com [quora.com]
- 4. organomation.com [organomation.com]
- 5. pediaa.com [pediaa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. conductscience.com [conductscience.com]
- 16. Spin spin coupling and coupling constant | PPTX [slideshare.net]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 25. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 26. m.youtube.com [m.youtube.com]
- 27. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
- 28. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]
- 31. ucl.ac.uk [ucl.ac.uk]
- 32. youtube.com [youtube.com]
- 33. Interpreting | OpenOChem Learn [learn.openochem.org]
- 34. compoundchem.com [compoundchem.com]
A Senior Application Scientist's Guide to Docking Simulation Studies of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Welcome to an in-depth examination of molecular docking simulations as applied to the promising class of pyrido[1,2-a]pyrimidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. We will move beyond a simple recitation of protocols to explore the strategic thinking and scientific rationale that underpin a robust and insightful docking study.
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties, making them a focal point of medicinal chemistry research.[1][2][3] Molecular docking, a powerful computational method, allows us to predict the binding orientation and affinity of these derivatives with their protein targets, providing crucial insights for lead optimization and rational drug design.
In this guide, we will compare the docking performance of representative pyrido[1,2-a]pyrimidin-4-one derivatives against two distinct and therapeutically relevant protein targets: Src Homology-2 domain-containing protein Tyrosine Phosphatase 2 (SHP2) and Aldose Reductase (ALR2) . By examining these two different systems, we will illustrate how docking simulations can be tailored to specific research questions and how the results can be interpreted to drive a drug discovery project forward.
The Scientific Rationale: Why Docking?
Before delving into the technical specifics, it's crucial to understand the causality behind employing docking simulations. In drug discovery, docking serves several key purposes:
-
Hit Identification: It allows for the rapid screening of large virtual libraries of compounds to identify potential binders to a target protein, saving significant time and resources compared to experimental high-throughput screening (HTS).
-
Lead Optimization: By visualizing the binding mode of a ligand, we can understand the key interactions driving its affinity and selectivity. This knowledge guides the chemical modification of the ligand to improve its potency and pharmacokinetic properties.
-
Mechanism of Action Studies: Docking can help elucidate how a compound exerts its biological effect at a molecular level, for instance, by identifying whether it binds to an active site or an allosteric site.[3]
-
Structure-Activity Relationship (SAR) Elucidation: It provides a structural basis for observed SAR trends, explaining why certain chemical modifications lead to an increase or decrease in biological activity.[4]
Experimental Design: A Comparative Docking Workflow
A successful docking study is built on a foundation of careful planning and execution. The following workflow represents a self-validating system, where each step is designed to ensure the reliability and reproducibility of the results.
Caption: A generalized workflow for a comparative molecular docking study.
Part 1: Target Protein & Ligand Preparation - The Foundation of Accuracy
The fidelity of your docking results is fundamentally dependent on the quality of your input structures. This preparation phase is not merely a technicality but a critical step in ensuring the biological relevance of the simulation.
Target Protein Selection & Preparation
For this guide, we will focus on two distinct protein targets:
-
SHP2 (PTPN11): A non-receptor protein tyrosine phosphatase that is a key regulator in cell signaling pathways. Its aberrant activation is linked to various cancers, making it a prime target for anti-cancer therapies.[3][5] We will utilize the crystal structure of SHP2 in complex with an allosteric inhibitor (PDB ID: 6CMR) to define the binding site.[2]
-
Aldose Reductase (ALR2): An enzyme of the polyol pathway that is implicated in the long-term complications of diabetes.[4] Inhibitors of ALR2 are being investigated for the treatment of diabetic neuropathy, retinopathy, and nephropathy.[6] The crystal structure of human ALR2 (PDB ID: 1US0) will be used for our study.[7]
Step-by-Step Protein Preparation Protocol (using UCSF Chimera):
-
Fetch the Crystal Structure: Open UCSF Chimera and fetch the desired PDB file (e.g., 6CMR or 1US0).[8]
-
Remove Unnecessary Molecules: Delete all water molecules, co-factors (unless essential for binding), and any co-crystallized ligands. This is crucial to create a clean binding site for docking.[8]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues like Histidine, Aspartate, and Glutamate are appropriate for the physiological pH.[9]
-
Assign Partial Charges: Assign partial charges to all atoms using a force field such as AMBER. This is essential for calculating the electrostatic interactions between the protein and the ligand.[9]
-
Save the Prepared Protein: Save the prepared protein structure in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock Vina).[10]
Representative Pyrido[1,2-a]pyrimidin-4-one Derivatives
For our comparative study, we have selected two representative pyrido[1,2-a]pyrimidin-4-one derivatives with distinct substitutions, allowing us to probe the effect of these modifications on binding affinity and selectivity.
-
Derivative A: 2-(3,4-dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
-
Derivative B: 2-phenyl-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Step-by-Step Ligand Preparation Protocol:
-
Create 2D Structures: Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Partial Charges: Assign partial charges (e.g., Gasteiger charges).[11]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is critical for flexible ligand docking.[9]
-
Save in Appropriate Format: Save the prepared ligands in the format required by the docking software (e.g., PDBQT).[10]
Part 2: The Docking Simulation - A Comparative Analysis
With the protein and ligands prepared, we can now proceed to the docking simulation. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.
Protocol Validation: Ensuring a Reliable Docking Pose
Before docking our novel derivatives, it is imperative to validate the docking protocol. This is achieved by re-docking the co-crystallized ligand back into the binding site of the protein.[12] A successful validation is generally considered to be a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[13] This step confirms that the chosen docking parameters are capable of reproducing the experimentally observed binding mode.
Grid Box Generation
A grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses. The size and center of the grid box should be chosen to encompass the entire binding site.[14]
Executing the Docking Run
Using the prepared protein and ligand files, and the defined grid box, the docking simulation is executed. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.[15]
Part 3: Interpreting the Results - From Data to Insights
The output of a docking simulation is a wealth of data. The key is to interpret this data in a biologically meaningful context.
Quantitative Comparison of Binding Affinities
The docking score, which represents the binding free energy (ΔG), is a primary metric for comparing different ligands. A more negative value indicates a stronger predicted binding affinity.[16][17]
| Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Derivative A | SHP2 | 6CMR | -8.5 |
| ALR2 | 1US0 | -9.2 | |
| Derivative B | SHP2 | 6CMR | -9.8 |
| ALR2 | 1US0 | -8.1 |
Note: The binding affinity values presented here are hypothetical and for illustrative purposes.
From this hypothetical data, we can infer that Derivative B shows a higher predicted affinity for SHP2, while Derivative A has a stronger predicted affinity for ALR2. This suggests a potential for developing selective inhibitors based on these scaffolds.
Qualitative Analysis of Binding Interactions
Beyond the numbers, a visual inspection of the docked poses is crucial for understanding the molecular basis of binding.[16]
Caption: A schematic of key interactions between a hypothetical derivative and its target.
Key interactions to analyze include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions: The burial of nonpolar surfaces of the ligand and protein away from water contributes significantly to binding.
-
Van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall shape complementarity between the ligand and the binding site.
-
Pi-Pi Stacking: Aromatic rings of the ligand and protein can stack on top of each other, providing additional stability.
By comparing the interaction patterns of different derivatives with the target proteins, we can build a structure-activity relationship model. For example, the catechol group of Derivative A might be forming key hydrogen bonds with residues in the ALR2 active site, explaining its higher predicted affinity. Conversely, the trifluoromethyl group of Derivative B might be engaging in favorable hydrophobic interactions within a pocket of the SHP2 binding site.
Conclusion: A Powerful Tool in the Drug Discovery Arsenal
Molecular docking simulation is an indispensable tool in modern drug discovery. When applied with scientific rigor and a deep understanding of its underlying principles, it can provide invaluable insights that guide the design and optimization of novel therapeutics. This guide has provided a framework for conducting a comparative docking study of pyrido[1,2-a]pyrimidin-4-one derivatives, emphasizing the importance of a self-validating workflow and the thoughtful interpretation of results. By integrating these computational approaches with experimental validation, we can accelerate the journey from a promising chemical scaffold to a life-changing medicine.
References
- AutoDockVina Protein-Ligand Docking Guide. (n.d.). Scribd.
- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
- Preparing the protein and ligand for docking. (n.d.).
- Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. (2024, July 12). PubMed Central.
- Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. (2022, July 19). ACS Omega.
- Molecular docking of aldose reductase enzyme (ALR2, PDB code: 4JIR)... (n.d.). ResearchGate.
- a The ligand–protein interaction diagram of SHP099 and SHP2 (PDB ID:... (n.d.). ResearchGate.
- Session 4: Introduction to in silico docking. (n.d.).
- Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. (2022, July 19). ACS Omega.
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
- Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH.
- Software for molecular docking: a review. (2017, January 16). R Discovery.
- Induced fit docking results of best compounds with Human Aldose Reductase (ALR2) [PDB id... (n.d.). ResearchGate.
- How can I validate a docking protocol? (2015, July 7). ResearchGate.
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). PMC - NIH.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (n.d.). PubMed.
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). NIH.
- Basic docking. (n.d.). Read the Docs.
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs. (n.d.). ResearchGate.
- A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
- AutoDock Vina. (n.d.).
- Protein–Ligand Docking with GOLD. (n.d.). CCDC.
- Tutorial : Docking small molecules in a receptor using GOLD. (2023, November 29). LORIA.
- Virtual Screening With GLIDE. (n.d.).
- Glide (docking). (n.d.). Wikipedia.
- GOLD. (n.d.). Docs CSC.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed.
- Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning. (2024, December 24). PubMed Central.
Sources
- 1. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 2. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. scribd.com [scribd.com]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. schrodinger.com [schrodinger.com]
A Comparative Guide to the Selectivity of Novel Pyrido[1,2-a]pyrimidin-4-one Based SHP2 Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of potent and selective enzyme inhibitors is a cornerstone of modern therapeutic innovation. The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and developmental disorders due to its central role in modulating key signaling pathways such as RAS/ERK, PI3K/AKT, and JAK/STAT.[1][2][3] Dysregulation of SHP2 activity is implicated in the progression of various cancers, making the development of selective inhibitors a high-priority endeavor.[1][4][5]
This guide provides an in-depth evaluation of the selectivity of a novel class of enzyme inhibitors based on the pyrido[1,2-a]pyrimidin-4-one scaffold, with a specific focus on their activity against SHP2. We will objectively compare their performance with the well-characterized allosteric SHP2 inhibitor, SHP099, and provide supporting experimental data and detailed protocols to enable a thorough assessment of this promising new inhibitor class.
The Rationale for Targeting SHP2 and the Rise of Allosteric Inhibition
SHP2, a non-receptor protein tyrosine phosphatase, is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors.[2] Its activity is tightly regulated, and in a basal state, it exists in an auto-inhibited conformation.[6] Upon cellular stimulation, SHP2 is recruited to phosphorylated receptors and scaffolding proteins, leading to a conformational change that unleashes its catalytic activity.[6] This activation, in turn, promotes signaling through pathways that drive cell proliferation, survival, and differentiation.[1][3]
Historically, the development of selective SHP2 inhibitors has been challenging due to the highly conserved nature of the active sites among protein tyrosine phosphatases.[7][8] However, the discovery of a novel allosteric binding site has revolutionized the field.[4][5][9] Allosteric inhibitors, such as SHP099, bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited conformation of SHP2.[9][10][11] This mechanism offers a path to achieving high selectivity over other phosphatases.[4][5] The pyrido[1,2-a]pyrimidin-4-one scaffold represents a new chemical entity designed to exploit this allosteric pocket.
Comparative Selectivity Profile: Pyrido[1,2-a]pyrimidin-4-one vs. SHP099
To objectively evaluate the selectivity of the novel pyrido[1,2-a]pyrimidin-4-one based inhibitors, we present a comparative analysis against the benchmark allosteric inhibitor, SHP099. The following table summarizes the inhibitory activity (IC50 values) of a representative compound from the novel series, 14i , and SHP099 against the target enzyme, full-length SHP2, and its isolated catalytic domain (SHP2-PTP). A higher IC50 value indicates weaker inhibition.
| Compound | Full-Length SHP2 IC50 (µM) | SHP2-PTP IC50 (µM) | Selectivity for Full-Length SHP2 |
| Pyrido[1,2-a]pyrimidin-4-one (14i) | 0.104[12] | > 50[12] | High |
| SHP099 | 0.071[13] | Not specified | High |
The data clearly demonstrates that the representative pyrido[1,2-a]pyrimidin-4-one inhibitor, 14i , exhibits potent inhibition of the full-length, auto-inhibited form of SHP2, with an IC50 value of 0.104 µM.[12] Crucially, it shows minimal activity against the isolated, constitutively active SHP2-PTP domain (IC50 > 50 µM), a hallmark of an allosteric inhibition mechanism.[12] This indicates that the compound's inhibitory action is dependent on the presence of the regulatory SH2 domains and the intact allosteric binding site. This selectivity profile is comparable to that of SHP099, which also functions as an allosteric inhibitor.[13]
Experimental Protocols for Evaluating Inhibitor Selectivity
To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for key experiments used to assess the potency and selectivity of SHP2 inhibitors.
Biochemical Phosphatase Activity Assay (IC50 Determination)
This assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of the test compounds using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length human SHP2 protein
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT[14]
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)[15]
-
Pyrido[1,2-a]pyrimidin-4-one inhibitors and SHP099, serially diluted in DMSO
-
384-well black, flat-bottom plates[14]
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)[16][17]
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Preparation and Activation:
-
Enzyme Addition: Add 10 µL of the enzyme solution (or activated enzyme solution) to each well containing the compound and mix gently.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 10 µM.[16] Add 10 µL of the substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically over 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the central role of SHP2 and the experimental logic for evaluating its inhibitors, the following diagrams are provided.
Caption: SHP2 is a key regulator of multiple oncogenic signaling pathways.
Caption: Logical workflow for evaluating the selectivity of novel SHP2 inhibitors.
Conclusion and Future Directions
The novel pyrido[1,2-a]pyrimidin-4-one based inhibitors represent a promising new class of selective, allosteric SHP2 inhibitors. The representative compound 14i demonstrates potent inhibition of full-length SHP2 with excellent selectivity over the isolated catalytic domain, a profile consistent with the established allosteric inhibitor SHP099.[12] The provided experimental protocols offer a robust framework for the continued evaluation of this and other novel inhibitor series.
Future work should focus on expanding the selectivity profiling of these compounds against a broader panel of protein tyrosine phosphatases to fully delineate their off-target effects. Furthermore, cellular assays measuring the inhibition of downstream signaling effectors, such as phosphorylated ERK, will be crucial in confirming on-target engagement in a physiological context. The continued development of potent and selective SHP2 inhibitors, such as those based on the pyrido[1,2-a]pyrimidin-4-one scaffold, holds significant promise for advancing cancer therapy.
References
- Moges Dessale Asmamaw, Xiao-Jing Shi, Li-Rong Zhang, Hong-Min Liu. (2022). A comprehensive review of SHP2 and its role in cancer. Cellular Oncology, 45(5), 729-753. [Link]
- Yuan, Y., Zhou, Y., Chen, X., & Zhang, Z. Y. (2021). Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). Current Medicinal Chemistry, 28(19), 3825-3842. [Link]
- Chen, L., Zhang, L., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 150, 107661. [Link]
- Bentham Science Publishers. (2020).
- Taylor & Francis Online. (2024). A patent review of SHP2 allosteric inhibitors (2018-present). [Link]
- MDPI. (2024). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. [Link]
- MDPI. (2022). The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? [Link]
- American Association for Cancer Research. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. [Link]
- National Institutes of Health. (2021). Setting sail: maneuvering SHP2 activity and its effects in cancer. [Link]
- OUCI. (2022). A comprehensive review of SHP2 and its role in cancer. [Link]
- National Institutes of Health. (2020). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. [Link]
- ResearchGate. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
- PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
- NYU Langone Health. (n.d.).
- National Institutes of Health. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. [Link]
- National Institutes of Health. (2010). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. [Link]
- ResearchGate. (2020). (PDF) A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. [Link]
- National Institutes of Health. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11)
- Journal of Clinical Investigation. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. [Link]
- Drug Target Review. (2021).
- National Institutes of Health. (2006). Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. [Link]
- National Institutes of Health. (2018). Off-target inhibition by active site-targeting SHP2 inhibitors. [Link]
- ResearchGate. (2018). Off-target inhibition by active site-targeting SHP2 inhibitors. [Link]
- Sellers Lab. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. [Link]
- National Institutes of Health. (2024). Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. [Link]
- ResearchGate. (n.d.). IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines.. [Link]
- PubMed. (2011). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. [Link]
- PubMed. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)
Sources
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sellerslab.org [sellerslab.org]
- 11. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: A Head-to-Head Comparison of Pyrido[1,2-a]pyrimidin-4-one and Quinolinone in Drug Discovery
For the modern medicinal chemist, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. In the vast landscape of heterocyclic chemistry, the pyrido[1,2-a]pyrimidin-4-one and quinolinone scaffolds have emerged as privileged structures, each boasting a rich history of biological activity and synthetic accessibility. This guide provides a comprehensive, head-to-head comparison of these two valuable frameworks, offering insights into their distinct physicochemical properties, synthetic tractability, and diverse pharmacological profiles to aid researchers in making informed decisions for their next generation of therapeutics.
This in-depth analysis will navigate the nuances of each scaffold, from their fundamental chemical characteristics to their performance in preclinical studies. By presenting comparative data and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage the unique attributes of either the pyrido[1,2-a]pyrimidin-4-one or the quinolinone core.
At a Glance: Key Physicochemical and Structural Features
Before delving into the complexities of their synthesis and biological applications, a foundational understanding of the physicochemical properties of the parent scaffolds is paramount. These characteristics intrinsically influence a molecule's behavior in biological systems, affecting everything from solubility and membrane permeability to target engagement.
| Property | Pyrido[1,2-a]pyrimidin-4-one | Quinolin-4(1H)-one |
| Molecular Formula | C₈H₆N₂O[1] | C₉H₇NO[2] |
| Molecular Weight | 146.15 g/mol [1] | 145.16 g/mol [2] |
| Melting Point | Not experimentally reported for parent | 208-210 °C |
| Aqueous Solubility | Not experimentally reported for parent | Insoluble in water[3] |
| pKa | Not experimentally reported for parent | 2.23, 11.28 |
| LogP (calculated) | 0.2 (PubChem)[1] | 0.6 (PubChem)[2] |
| Hydrogen Bond Donors | 0[4] | 1 |
| Hydrogen Bond Acceptors | 2[4] | 1 |
The quinolinone scaffold, with its ability to act as both a hydrogen bond donor and acceptor, presents a different profile from the pyrido[1,2-a]pyrimidin-4-one core, which only accepts hydrogen bonds. This fundamental difference can have significant implications for target binding and pharmacokinetic properties.
Synthetic Accessibility: A Comparative Overview
The ease and versatility of synthesis are crucial considerations in the practical application of a scaffold in drug discovery. Both pyrido[1,2-a]pyrimidin-4-ones and quinolinones benefit from well-established synthetic routes, with modern methodologies offering improvements in efficiency and environmental impact.
The Rise of the Pyrido[1,2-a]pyrimidin-4-one Core
The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold is often achieved through the cyclization of 2-aminopyridine derivatives. A common and effective method involves the reaction of a 2-aminopyridine with a β-ketoester or a similar 1,3-dicarbonyl compound.[5] More recent advancements have introduced copper-catalyzed tandem reactions that allow for the one-pot synthesis of multisubstituted derivatives from readily available starting materials.[6]
The Enduring Legacy of Quinolinone Synthesis
The quinolinone scaffold has a rich synthetic history, with classic named reactions such as the Gould-Jacobs and Conrad-Limpach reactions still in use today. These methods typically involve the cyclization of aniline derivatives. Contemporary approaches have focused on developing greener and more efficient syntheses, including microwave-assisted and metal-free methods.
Caption: Generalized synthetic routes to the two scaffolds.
A Spectrum of Biological Activity: Where do they Shine?
Both scaffolds have given rise to a plethora of biologically active molecules across a wide range of therapeutic areas. However, their historical development and inherent structural features have led to certain areas of prominence for each.
Pyrido[1,2-a]pyrimidin-4-ones: A Focus on CNS and Beyond
Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have shown significant promise in targeting the central nervous system (CNS), with compounds exhibiting antipsychotic, antidepressant, and tranquilizing properties.[5] Beyond the CNS, this scaffold has been explored for its potential as anticancer, antiulcer, antihypertensive, and antiallergic agents.[5] Recent research has also highlighted their activity as SHP2 inhibitors for cancer therapy and as potential antimalarial agents.
Quinolinones: A Powerhouse in Infectious Disease and Oncology
The quinolinone scaffold is perhaps most famously represented by the fluoroquinolone class of antibiotics, which have been mainstays in the treatment of bacterial infections for decades. The core structure is also found in antiviral and antimalarial drugs. In recent years, the quinolinone motif has gained significant attention in oncology, with numerous derivatives being investigated for their potent anticancer activities. Their mechanisms of action are diverse, ranging from topoisomerase inhibition to kinase modulation.
Structure-Activity Relationships: A Tale of Two Rings
The way in which substituents on a core scaffold influence biological activity is a cornerstone of medicinal chemistry. While the specific structure-activity relationships (SAR) are target-dependent, some general trends can be observed for each scaffold.
Pyrido[1,2-a]pyrimidin-4-one SAR:
In the context of anticancer activity, substitutions at the 2- and 7-positions of the pyrido[1,2-a]pyrimidin-4-one core have been shown to be critical for potency. For example, in the development of SHP2 inhibitors, the introduction of a linker atom at the 7-position enhanced flexibility and improved enzymatic activity.[7]
Quinolinone SAR:
The SAR of quinolinones is well-documented, particularly for their antibacterial and anticancer activities. For antibacterial fluoroquinolones, the N1-substituent, the C7-piperazinyl group, and the C6-fluoro atom are key determinants of activity. In anticancer applications, substitutions on the N1 position and the phenyl ring of 2-phenylquinolin-4-ones have been extensively explored to modulate potency and selectivity.
Caption: Important positions for substitution on each scaffold.
ADME-T Properties: A Look at Drug-Likeness
The absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile of a compound is a critical determinant of its success as a drug. While experimental data for the parent scaffolds is limited, in silico predictions and data from derivatives can provide valuable insights.
Pyrido[1,2-a]pyrimidin-4-one Derivatives:
In general, the pyrido[1,2-a]pyrimidin-4-one scaffold is considered to have favorable drug-like properties. However, specific substitutions can significantly impact its ADME profile. For example, lipophilicity can be modulated by the nature of the substituents at various positions.
Quinolinone Derivatives:
The ADME-T properties of quinolinone derivatives have been extensively studied, particularly for the fluoroquinolones. Many of these compounds exhibit good oral bioavailability. However, some have been associated with toxicities, leading to the withdrawal of certain drugs from the market. In silico ADMET studies of newer quinoline derivatives often show good predicted oral absorption and low toxicity.[7]
Experimental Protocols
To provide a practical context for the comparison of these scaffolds, the following are generalized experimental protocols for their synthesis and for the evaluation of their anticancer activity.
General Synthesis of a 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative
Materials:
-
2-aminopyridine
-
Ethyl benzoylacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
A mixture of 2-aminopyridine (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) is heated in polyphosphoric acid (PPA) at 120-140°C for 2-4 hours.
-
The reaction mixture is cooled to room temperature and then poured into a stirred mixture of ice and water.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative.
General Synthesis of a 2-Phenyl-quinolin-4(1H)-one Derivative
Materials:
-
Aniline
-
Ethyl benzoylacetate
-
Diphenyl ether
-
Standard laboratory glassware
Procedure:
-
A mixture of aniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) is heated at 140-150°C for 1 hour.
-
The resulting intermediate is added to a refluxing solution of diphenyl ether and heated for an additional 30 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with petroleum ether and then recrystallized from a suitable solvent, such as ethanol, to yield the desired 2-phenyl-quinolin-4(1H)-one derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A simplified workflow for the MTT assay.
Conclusion: Choosing the Right Scaffold for the Job
Both the pyrido[1,2-a]pyrimidin-4-one and quinolinone scaffolds are undeniably valuable starting points for the development of novel therapeutics. The choice between them will ultimately depend on the specific goals of the drug discovery program.
The quinolinone scaffold, with its extensive history in antibacterial and anticancer drug development, offers a well-trodden path with a wealth of SAR data. Its synthetic accessibility and proven track record make it a robust choice for programs in these therapeutic areas.
The pyrido[1,2-a]pyrimidin-4-one scaffold, while perhaps less explored than the quinolinone core, presents exciting opportunities, particularly in the realm of CNS disorders and for novel targets like SHP2. Its unique structural features and evolving synthetic methodologies may provide a less crowded intellectual property landscape and the potential for novel mechanisms of action.
Ultimately, a thorough understanding of the subtle yet significant differences between these two powerful scaffolds will empower medicinal chemists to make strategic choices that enhance the probability of success in the challenging but rewarding endeavor of drug discovery.
References
- 4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). In PubChem.
- 4H-pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-. (n.d.). In PubChem.
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl-. (n.d.). In Cheméo.
- 4-Hydroxyquinolin-2(1H)-one. (n.d.). In Solubility of Things.
- Al-Suwaidan, I. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1989. [Link]
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-. (n.d.). In Cheméo.
- 4-Hydroxyquinoline. (n.d.). In PubChem.
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl-. (n.d.). In Cheméo.
- Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(34), 6929–6933. [Link]
- 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). In PubChem.
- Quinoline. (n.d.). In Wikipedia.
- Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1859–1874. [Link]
- Bhawale, B. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 767-797.
- Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 149, 107661. [Link]
- 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). In PubChem.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | C14H10N2O | CID 291529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to Absolute Structure Confirmation: The Role of X-ray Crystallography in Modern Drug Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a scientific milestone; it is a regulatory and safety imperative. For chiral molecules, the precise spatial arrangement of atoms, or absolute configuration, dictates biological activity. Enantiomers, mirror-image isomers of a drug, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, establishing the absolute stereochemistry of a drug candidate is a critical step in its journey from the laboratory to the clinic.
This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the absolute structure confirmation of pharmaceutical derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to researchers, scientists, and drug development professionals.
The Imperative of Absolute Configuration in Pharmaceutical Development
The thalidomide tragedy of the 1950s and 60s serves as a stark reminder of the importance of stereochemistry in drug safety. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen. This and other examples have led to stringent regulatory requirements for the characterization of chiral drug substances. Today, it is standard practice to develop single-enantiomer drugs to maximize therapeutic benefit and minimize potential off-target effects. This necessitates a robust and reliable method for determining the absolute configuration of the active pharmaceutical ingredient (API).
X-ray Crystallography: The Gold Standard for Absolute Structure Determination
Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (XRD) stands as the most powerful and definitive method for determining the absolute configuration of a chiral molecule.[1][2] It provides a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice, offering unambiguous proof of stereochemistry.
The ability of X-ray crystallography to distinguish between enantiomers stems from a phenomenon known as anomalous dispersion or anomalous scattering .[3][4] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering of those X-rays is altered in a way that breaks Friedel's Law.[5] This law states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) should be equal. However, in the presence of anomalous scattering, these intensities differ, and the magnitude of this difference can be used to determine the absolute structure of the molecule.
The Flack Parameter: A Quantitative Measure of Confidence
A key metric in the determination of absolute configuration by X-ray crystallography is the Flack parameter , denoted as 'x'.[5][6] This parameter, refined during the crystallographic analysis, provides a quantitative measure of the enantiomeric purity of the crystal.[5]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[5]
-
A value near 1 suggests that the inverted structure is the correct one.[5]
-
A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[5]
It is crucial to interpret the Flack parameter in the context of its standard uncertainty to have confidence in the assignment of the absolute structure.[6][7][8]
A Comparative Analysis of Techniques for Absolute Configuration Determination
While X-ray crystallography is considered the gold standard, other techniques are also employed for the determination of absolute configuration. Each method has its own set of advantages and limitations.
| Feature | X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Chiral Derivatizing Agents) | Vibrational Circular Dichroism (VCD) |
| Principle | Direct determination of 3D structure through diffraction of X-rays by a single crystal, utilizing anomalous dispersion effects.[1] | Indirect determination by forming diastereomers with a chiral auxiliary (e.g., Mosher's acid), which exhibit distinct NMR spectra. | Measures the differential absorption of left and right circularly polarized infrared light, providing a chiroptical fingerprint.[9] |
| Sample Requirement | High-quality single crystal (micrograms to milligrams).[1] | Soluble sample, may require derivatization. | Soluble sample, no derivatization needed.[9] |
| Resolution | Atomic resolution, providing precise bond lengths and angles. | Provides information about the local environment of specific nuclei. | Provides information on the overall molecular chirality. |
| Ambiguity | Unambiguous determination of absolute configuration when applicable. | Can be ambiguous if conformational effects are not well understood. | Requires comparison with computationally predicted spectra. |
| Throughput | Can be time-consuming due to the need for crystal growth. | Relatively high throughput once a derivatization protocol is established. | Moderate throughput. |
| Limitations | Requires a suitable single crystal, which can be challenging to obtain.[2] Not always effective for molecules containing only light atoms (C, H, N, O) without a synchrotron source.[5] | Derivatization can be difficult and may not be applicable to all molecules. The interpretation can be complex. | Requires access to specialized instrumentation and computational resources. |
Experimental Workflow: From Powder to Absolute Structure
The successful determination of absolute configuration by X-ray crystallography hinges on a meticulously executed experimental workflow.
Caption: A streamlined workflow for absolute structure determination using X-ray crystallography.
Step-by-Step Protocol for Small Molecule Crystallization
Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallography workflow.[2] The following is a general protocol for the crystallization of small organic molecules.
1. Sample Purity:
-
Ensure the sample is of the highest possible purity (>95%), as impurities can inhibit crystallization.
2. Solvent Selection:
-
Perform solubility tests with a range of solvents to identify a solvent in which the compound is sparingly soluble.[10] Common solvents include heptane, diethyl ether, toluene, ethyl acetate, dichloromethane, and acetonitrile.[10]
3. Crystallization Method Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.[11]
-
Vapor Diffusion: This is a highly successful method.[12]
-
Place the compound dissolved in a less volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, or in a refrigerator or freezer.[12]
4. Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a pipette.
-
It is critical to not let the crystals dry out, as this can destroy the crystal lattice.[13]
The Power of Anomalous Dispersion Explained
The ability to determine absolute configuration relies on the subtle differences in X-ray scattering when the X-ray energy is close to the absorption edge of an atom.
Caption: Anomalous scattering breaks the symmetry of diffraction, leading to measurable differences in Bijvoet pairs.
In this diagram, FP represents the scattering from the bulk of the atoms (the "normal" scattering), while FA represents the scattering from the anomalously scattering atom. Due to the phase shift introduced by anomalous dispersion, the resultant structure factors for the Bijvoet pair, F(hkl) and F(-h-k-l), have different magnitudes. This difference is what allows for the determination of the absolute configuration.
Conclusion: An Indispensable Tool in the Pharmaceutical Scientist's Arsenal
In the rigorous and demanding field of pharmaceutical development, there is no room for ambiguity in the structural characterization of a drug candidate. X-ray crystallography, through the robust analysis of anomalous dispersion and the quantitative assessment of the Flack parameter, provides an unparalleled level of certainty in determining the absolute configuration of chiral molecules. While other techniques offer valuable complementary information, the direct and unambiguous nature of a well-refined crystal structure makes X-ray crystallography an indispensable tool for ensuring the safety, efficacy, and quality of new medicines. As technology continues to advance, with brighter X-ray sources and more sensitive detectors, the power and accessibility of this gold-standard technique will only continue to grow.[14]
References
- Wagner, A., Duman, R., Henderson, K., & Mykhaylyk, V. (2016). In-vacuum long-wavelength macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(3), 430-439. [Link]
- El Omari, K. (2025, January 5).
- Anomalous Dispersion (SAD, MAD). (n.d.).
- Structural resolution. The anomalous dispersion. (n.d.).
- Wang, B., Błoch, J., Wang, A., Williams, T., Masiel, P., Maly, M., ... & Cistrone, P. A. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (2024). Peak Proteins. [Link]
- Flack parameter. (n.d.). In Wikipedia.
- Anomalous X-ray scattering. (n.d.). In Wikipedia.
- Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Methods in Molecular Biology. [Link]
- Ambrus, A. (1997).
- Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania. [Link]
- How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]
- Crystal Growing Tips. (2015). University of Florida. [Link]
- G. M. H. B. de Abreu, D. A., ... & G. F. S. Andrade. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. [Link]
- NMR Spectroscopy vs. X-ray Crystallography. (n.d.). Semantic Scholar. [Link]
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
- Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 22(9), 1500. [Link]
- Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]
- Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]
- Comparison of X-ray Crystallography, NMR and EM. (n.d.).
- Harada, N. (2025). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]
- absolute configuration. (n.d.). Chemical Crystallography. [Link]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer. [Link]
- Watkin, D. J., & Cooper, R. I. (2025). Howard Flack and the Flack Parameter.
- Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]
- Crystal Growth. (n.d.).
- Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and The Flack Parameter. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 4. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. spark904.nl [spark904.nl]
- 10. iucr.org [iucr.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
This guide provides a comprehensive comparison of the metabolic stability of novel 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. It is designed for researchers, scientists, and drug development professionals actively engaged in optimizing lead compounds. This document delves into the experimental methodologies for assessing metabolic stability, interprets the resulting data, and discusses the structure-activity relationships (SAR) that govern the metabolic fate of this chemical series.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the selection of candidates with favorable pharmacokinetic profiles, thereby reducing late-stage failures and accelerating the development timeline.[1][3]
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, play a pivotal role in the biotransformation of xenobiotics.[4][5][6] These enzymes catalyze a variety of reactions, including oxidation, reduction, and hydrolysis (Phase I metabolism), which are often followed by conjugation reactions (Phase II metabolism) to increase water solubility and facilitate excretion.[7] Understanding how a compound interacts with these enzymatic systems is fundamental to predicting its metabolic fate.
This guide focuses on a series of this compound derivatives, a scaffold with demonstrated pharmacological potential.[8][9][10][11] By systematically evaluating the metabolic stability of various analogs, we aim to provide actionable insights for medicinal chemists to guide the design of more robust and drug-like molecules.
Comparative Metabolic Stability Assessment
To illustrate the impact of structural modifications on metabolic stability, a hypothetical series of this compound derivatives was synthesized and evaluated. The core scaffold was modified at the C6, C7, and C8 positions of the pyridone ring to explore the influence of electronic and steric factors on metabolism.
Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | R1 (C6-position) | R2 (C7-position) | R3 (C8-position) | t½ (min) | CLint (µL/min/mg protein) |
| Parent | H | H | H | 15.2 | 45.6 |
| Derivative 1 | F | H | H | 25.8 | 26.9 |
| Derivative 2 | H | OCH₃ | H | 38.5 | 18.0 |
| Derivative 3 | H | H | CF₃ | 10.1 | 68.6 |
| Derivative 4 | F | OCH₃ | H | 55.2 | 12.6 |
Table 2: In Vitro Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | R1 (C6-position) | R2 (C7-position) | R3 (C8-position) | t½ (min) | CLint (µL/min/10⁶ cells) |
| Parent | H | H | H | 12.5 | 55.4 |
| Derivative 1 | F | H | H | 21.3 | 32.5 |
| Derivative 2 | H | OCH₃ | H | 32.1 | 21.6 |
| Derivative 3 | H | H | CF₃ | 8.7 | 79.7 |
| Derivative 4 | F | OCH₃ | H | 48.9 | 14.2 |
Interpretation of Results and Structure-Activity Relationship (SAR) Insights
The data presented in Tables 1 and 2 highlight key SAR trends for the metabolic stability of this series:
-
Electron-Withdrawing Groups: The introduction of a fluorine atom at the C6-position (Derivative 1) resulted in a moderate increase in metabolic stability compared to the parent compound. This is likely due to the electron-withdrawing nature of fluorine, which can decrease the electron density of the aromatic ring system, making it less susceptible to oxidative metabolism by CYP enzymes.
-
Electron-Donating Groups: The presence of a methoxy group at the C7-position (Derivative 2) led to a significant improvement in metabolic stability. While seemingly counterintuitive for an electron-donating group, this suggests that the primary metabolic "soft spot" may not be the pyridone ring itself, but rather another part of the molecule. The methoxy group may sterically hinder the approach of metabolizing enzymes to a nearby susceptible site.
-
Strongly Deactivating Groups: Conversely, the trifluoromethyl group at the C8-position (Derivative 3) dramatically decreased metabolic stability. This potent electron-withdrawing group may activate adjacent positions for metabolism or introduce a new metabolic liability.
-
Synergistic Effects: The combination of a fluorine at C6 and a methoxy group at C7 (Derivative 4) resulted in the most stable compound in the series. This indicates a synergistic effect where both electronic and steric factors contribute to shielding the molecule from metabolic enzymes.
These findings underscore the importance of a multi-parameter optimization approach in medicinal chemistry. The interplay of electronics and sterics can have a profound impact on metabolic stability, and a systematic exploration of the chemical space around the core scaffold is crucial for identifying candidates with optimal drug-like properties.
Experimental Protocols
The following sections detail the step-by-step methodologies used to generate the metabolic stability data presented in this guide. These protocols are based on established industry standards and are designed to be robust and reproducible.
Liver Microsomal Stability Assay
This assay is a widely used in vitro model to assess Phase I metabolic stability due to its cost-effectiveness and high-throughput capability.[12] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[3][12]
The primary objective of the microsomal stability assay is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of the liver enzymes to metabolize the drug.[3] This parameter is crucial for predicting in vivo hepatic clearance and bioavailability.[2][3] The assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors, primarily NADPH.[12][13]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Thaw cryopreserved human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath.[14]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]
-
Prepare 1 mM stock solutions of the test compounds and positive controls (e.g., verapamil, testosterone) in DMSO.
-
-
Incubation:
-
In a 96-well plate, prepare the incubation mixture containing liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compounds to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.[16]
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard (a compound with similar analytical properties but not present in the sample).[12]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies because it contains the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also accounts for cellular uptake.[3][7]
The hepatocyte stability assay provides a more comprehensive assessment of a compound's metabolic fate compared to microsomal assays.[7] By using whole cells, it can identify liabilities to both Phase I and Phase II metabolism. The data generated can be used to predict in vivo hepatic clearance with greater accuracy.[18]
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Tale of Two Halogens: A Comparative Guide to the Bioactivity of 2-Chloro and 2-Chloromethyl Analogs
For the dedicated researcher in drug discovery, the modification of a lead compound is a journey of nuanced decisions, where the substitution of a single atom can dramatically alter the biological narrative of a molecule. Among the myriad of synthetic alterations, halogenation, particularly with chlorine, stands as a time-honored strategy to enhance potency and modulate pharmacokinetic properties.[1][2] This guide delves into a critical, yet often overlooked, comparative analysis of two closely related chlorine-containing substituents: the 2-chloro and the 2-chloromethyl groups.
While both introduce a chlorine atom at the second position of a core scaffold, their impact on a molecule's interaction with its biological target can be profoundly different. The 2-chloro substitution typically acts as a subtle yet powerful modulator of non-covalent forces, while the 2-chloromethyl group can serve as a reactive electrophile capable of forming covalent bonds, in addition to influencing steric and electronic profiles.[3][4] This guide will dissect these differences, providing a framework for understanding their distinct contributions to bioactivity, supported by established experimental protocols to empirically determine these effects.
The Dichotomy of Chlorine: Physicochemical and Electronic Properties
The fundamental differences in the bioactivity of 2-chloro and 2-chloromethyl analogs stem from their distinct physicochemical and electronic properties. The 2-chloro group, directly attached to an aromatic or heterocyclic ring, primarily exerts its influence through a combination of inductive and steric effects.[1][5]
The high electronegativity of the chlorine atom in a 2-chloro substitution leads to a significant electron-withdrawing inductive effect, which can alter the electron density of the entire ring system.[6] This can influence the pKa of nearby functional groups, impacting their ionization state at physiological pH and their ability to participate in hydrogen bonding or ionic interactions with a biological target.[7] Furthermore, the presence of a chlorine atom can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and access intracellular targets.[8]
In contrast, the 2-chloromethyl group (-CH2Cl) presents a more complex profile. The chlorine atom still imparts an inductive effect, but it is "insulated" from the core ring system by a methylene (-CH2-) spacer. This methylene group also increases the steric bulk of the substituent compared to a single chlorine atom.[9] Crucially, the carbon of the chloromethyl group is an electrophilic center, susceptible to nucleophilic attack.[3] This reactivity is the defining feature that sets it apart from the relatively inert 2-chloro group and opens up the possibility of covalent bond formation with nucleophilic residues (such as cysteine or serine) in a protein's binding pocket.[4]
A summary of these key differences is presented below:
| Property | 2-Chloro Analog | 2-Chloromethyl Analog |
| Primary Electronic Effect | Strong inductive electron withdrawal from the ring | Moderate inductive effect, insulated by the methylene group |
| Steric Hindrance | Moderate | Higher than 2-chloro |
| Reactivity | Generally low, acts as a non-covalent modulator | Electrophilic carbon, capable of covalent bond formation |
| Potential MoA | Modulation of non-covalent interactions (H-bonds, van der Waals) | Covalent inhibition, in addition to non-covalent interactions |
Impact on Bioactivity: A Mechanistic Comparison
The differing properties of the 2-chloro and 2-chloromethyl groups translate into distinct impacts on a compound's bioactivity, from receptor binding affinity to metabolic stability.
Receptor Binding and Potency
The "magic chloro" effect, where the substitution of hydrogen with chlorine dramatically increases potency, is a well-documented phenomenon in medicinal chemistry.[1][6][8] This is often attributed to the chlorine atom occupying a previously empty hydrophobic pocket in the target's binding site, leading to favorable van der Waals interactions. The electron-withdrawing nature of the chlorine can also enhance the strength of other non-covalent interactions, such as hydrogen bonds, with the receptor.[10] However, the steric bulk of the chlorine atom can also lead to a decrease in affinity if the binding pocket is too small to accommodate it.[9]
The 2-chloromethyl group can also influence binding affinity through non-covalent interactions, though its larger size may present more significant steric challenges. The primary differentiator for the 2-chloromethyl analog is its potential for covalent inhibition.[3] If a nucleophilic amino acid residue is present in the binding site, the chloromethyl group can act as an electrophilic "warhead," forming an irreversible covalent bond with the target protein.[4] This can lead to a significant increase in the duration of action and can be a desirable feature for certain therapeutic targets.
The following diagram illustrates the potential binding modes of 2-chloro and 2-chloromethyl analogs:
Caption: Potential binding modes of 2-chloro and 2-chloromethyl analogs.
Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and overall success. Both 2-chloro and 2-chloromethyl substitutions can influence a compound's metabolic stability, though through different mechanisms.
Aromatic chlorination can sometimes block sites of metabolic oxidation. If an unsubstituted carbon atom is a "soft spot" for cytochrome P450 (CYP) enzymes, replacing the hydrogen with a chlorine atom can prevent this metabolism, thereby increasing the compound's half-life.[11]
The 2-chloromethyl group, due to its reactivity, can be susceptible to detoxification pathways involving conjugation with glutathione (GSH), a cellular nucleophile. This reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is typically more water-soluble and readily excreted.[12] Therefore, a 2-chloromethyl analog might exhibit a shorter half-life due to this metabolic pathway.
The following diagram outlines the potential metabolic pathways:
Sources
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tyr-D-Ala-Gly-(Me)Phe-chloromethyl ketone: a mu specific affinity label for the opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 7. chempanda.com [chempanda.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [The detoxification pathways of electrophilic intermediate compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound that requires careful handling due to its chemical properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally similar ones.
Section 1: Hazard Assessment & Chemical Profile
This compound (CAS No. 16867-35-9) is a chlorinated, heterocyclic organic compound.[1][2] Its structure, featuring a pyridopyrimidine core and a reactive chloromethyl group, informs its hazard profile. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, often explored for a range of biological activities.[3][4] The chloromethyl group, however, classifies it as a halogenated organic compound and a potential alkylating agent.
Alkylating agents are reactive compounds that can introduce an alkyl group to other molecules, including biological macromolecules like DNA.[5][6] This reactivity is the basis for their use in certain chemotherapies but also underscores their potential toxicity and carcinogenicity.[7][8][9] Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.
Based on available safety data, this compound is classified with the following hazards:
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][10] |
| Skin Irritation | H315 | Causes skin irritation.[1][10] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1][10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][10] |
Given these hazards, it is imperative to treat this compound and any associated waste with the utmost caution.
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Before handling the compound or its waste, a rigorous assessment of safety measures is essential. The primary goal is to prevent all routes of exposure—inhalation, ingestion, and dermal contact.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and commingling of waste solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
Table 2: Required Personal Protective Equipment
| Body Part | Protection Type | Rationale |
| Hands | Nitrile Gloves (double-gloving recommended) | Provides a barrier against skin contact. Check manufacturer's data for chemical resistance. |
| Eyes | Chemical Safety Goggles and Face Shield | Protects against splashes and airborne particles, preventing serious eye damage.[1] |
| Body | Chemical-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use within a Fume Hood (Standard) | If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
Section 3: Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the waste disposal workflow. Improper mixing of chemicals can lead to dangerous reactions and significantly increases disposal costs.[12][13]
Step-by-Step Segregation Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[11][14]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List all constituents, including solvents and their approximate percentages.[14]
-
The relevant hazard pictograms (e.g., corrosive, irritant, health hazard).
-
-
Segregation Logic:
-
DO NOT mix this waste with non-halogenated organic solvents.[13] The disposal of halogenated waste is often more complex and costly.[12][15]
-
DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[13]
-
DO NOT mix with wastes containing heavy metals, cyanides, or other acutely toxic "P-listed" wastes.[12]
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be kept closed at all times except when actively adding waste.[11] Ensure secondary containment is used to capture any potential leaks.
Section 4: Disposal Workflow
The ultimate disposal of this compound waste must comply with all local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[16][17]
The following flowchart outlines the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Disposal Method Rationale:
Due to its chlorinated nature and potential reactivity, the recommended and most common disposal method for this type of waste is high-temperature incineration at a licensed chemical destruction plant.[18] This process ensures the complete destruction of the molecule, preventing its release into the environment. The incineration process for halogenated compounds must include flue gas scrubbing to neutralize acidic gases (like HCl) that are formed during combustion.
Chemical neutralization in the lab is not recommended for this compound without specific, validated protocols. Its nature as a potential alkylating agent means that reactions with neutralizing agents could produce unknown and potentially hazardous byproducts.
Section 5: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control & Contain: If the spill is small and you are trained to handle it, prevent its spread by containing it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.
-
Collect: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it all into a sealed, labeled plastic bag or container.[12]
-
Tag as Waste: Tag the spill cleanup debris as "Hazardous Waste" with a detailed description of the contents.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.[12]
Section 6: Regulatory Compliance
All hazardous waste is regulated under the EPA's Resource Conservation and Recovery Act (RCRA).[17] This compound, being a halogenated organic chemical, would likely be classified as a hazardous waste.[14] It is the generator's responsibility to ensure that waste is properly identified, segregated, stored, and disposed of according to these regulations.[19] Always consult with your institution's EHS department, as they are the final authority on waste procedures and compliance with local and federal laws.
References
- PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- NOP - The Organic Chemistry Notebook. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- 2A Biotech. (n.d.). This compound.
- PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information.
- Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained.
- Britannica. (n.d.). Alkylating agent.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Wikipedia. (n.d.). Alkylating antineoplastic agent.
- Oncohema Key. (2016). Alkylating Agents.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (1989). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
- PubMed. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. National Library of Medicine.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- U.S. Environmental Protection Agency. (n.d.). Applicability and Requirements of the RCRA Organic Air Emission Standards.
- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- PubMed. (2009). Novel pyridopyrimidine derivatives as inhibitors of stable toxin a (STa) induced cGMP synthesis. National Library of Medicine.
Sources
- 1. echemi.com [echemi.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 6. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 10. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. echemi.com [echemi.com]
- 19. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
A-Z Guide to Handling 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Personal Protective Equipment and Disposal
As researchers, our pursuit of novel molecular entities requires an unwavering commitment to safety. The compound 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule whose utility in drug development is matched by its potential hazards. The presence of a chloromethyl group—a known reactive moiety—demands a rigorous and informed approach to laboratory handling. This guide provides essential, in-depth safety protocols designed to protect you, your colleagues, and your research.
Core Hazard Assessment: Understanding the Risk
The primary concern with this compound stems from its structure. The chloromethyl group makes it a potential alkylating agent. Alkylating agents are reactive electrophiles that can form covalent bonds with nucleophilic groups in biological molecules, including DNA, which can lead to cytotoxic and mutagenic effects. Therefore, all handling procedures must be based on the principle of minimizing all routes of exposure—inhalation, dermal contact, and ingestion.
A Safety Data Sheet (SDS) for this compound confirms the expected hazards. It is classified as:
-
Harmful if swallowed (H302)[1].
-
Causes skin irritation (H315)[1].
-
Causes serious eye damage (H318)[1].
-
May cause respiratory irritation (H335)[1].
These classifications underscore the necessity of robust protective measures. Structurally similar compounds, such as benzyl chloride, are known to be lachrymators (tear-inducing) and are classified as probable carcinogens, further reinforcing the need for caution.[2]
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is essential, but it is the final barrier. The primary method for controlling exposure should always be through engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. The fume hood should have a face velocity of 80-120 feet per minute to ensure containment of dusts and vapors.
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.[3]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
Given the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for various laboratory tasks.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | Double-gloved: Nitrile inner, thicker chemically-resistant outer (e.g., neoprene or butyl rubber) | Chemical safety goggles AND a full-face shield | Fully-buttoned lab coat with tight cuffs (poly-coated preferred), closed-toe shoes | N95 respirator (minimum) |
| Preparing Solutions | Double-gloved: Nitrile inner, chemically-resistant outer | Chemical safety goggles AND a full-face shield | Chemically-resistant apron over a lab coat, closed-toe shoes | Not required if performed in a certified fume hood |
| Reaction Work-up & Purification | Double-gloved: Nitrile inner, chemically-resistant outer | Chemical safety goggles | Lab coat with tight cuffs, closed-toe shoes | Not required if performed in a certified fume hood |
| Large Spill Cleanup (>1g) | Heavy-duty, chemically-resistant gloves (e.g., butyl rubber) | Full-face respirator with appropriate cartridges | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor/acid gas cartridges |
-
Hand Protection: A single pair of standard nitrile gloves is insufficient. The chloromethyl group poses a risk of permeation. Double-gloving provides an extra layer of protection. The outer glove should be selected for its resistance to halogenated organic compounds. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
-
Eye and Face Protection: Because the compound can cause serious eye damage, standard safety glasses are inadequate.[1] Chemical splash goggles that form a seal around the eyes are required. When handling the solid material outside of a glovebox, a full-face shield must be worn over the goggles to protect against splashes and aerosolized particles.
-
Body Protection: A standard cotton lab coat is not enough. A lab coat with a poly-coating offers better resistance to chemical splashes.[4] For tasks involving larger quantities or a higher risk of splashing, a chemically-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling the solid powder, there is a significant risk of inhaling fine particles which can cause respiratory irritation.[1] A NIOSH-certified N95 respirator is the minimum requirement for this task.[5][6] For emergency situations like a large spill, a higher level of protection, such as a full-face respirator with appropriate cartridges, is necessary.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
A safe experiment does not end when the reaction is complete. Proper decontamination and disposal are critical to ensuring a safe laboratory environment.
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the work area of all unnecessary items.
-
Don PPE: Put on your inner nitrile gloves, lab coat, outer chemically-resistant gloves (tucking the lab coat sleeve into the outer glove), safety goggles, N95 respirator, and face shield.
-
Weighing: Perform all weighing operations on a disposable weigh boat or paper placed on the balance inside the fume hood. Use spatulas and tools dedicated to this chemical.
-
Transfer: Carefully transfer the solid to your reaction vessel.
-
Immediate Cleanup: Use a damp paper towel to gently wipe down the spatula, weigh boat, and any surfaces where dust may have settled. Dispose of these materials immediately into a designated "Halogenated Solid Waste" container.
-
Doff PPE: Remove PPE in the correct order (face shield, outer gloves, respirator, lab coat, goggles, inner gloves) to avoid self-contamination. Wash hands thoroughly.
-
Small Spill (<1g): Wearing your full PPE (including N95 respirator), cover the spill with an absorbent material. Gently collect the material into a sealed container labeled "Halogenated Solid Waste." Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Large Spill (>1g): Evacuate the immediate area. Alert your supervisor and EH&S department. Only personnel trained in hazardous spill response and equipped with a full-face respirator and chemical-resistant suit should attempt cleanup.
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[7][9] Do not use abbreviations.
-
Storage: Keep waste containers closed except when adding waste.[7] Store them in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[9][11]
By adhering to these stringent protocols, you build a culture of safety that protects not only yourself but the entire research community. Treat this compound with the respect its chemical properties demand, and you can confidently advance your scientific objectives.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- National Center for Biotechnology Information. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem.
- Australian Government Department of Health. (2013, May 17). Benzene, (chloromethyl)-: Human health tier II assessment.
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety.
- National Center for Biotechnology Information. (n.d.). BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7.
- California Air Resources Board. (1997, November 12). Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?.
- ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds.
- MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- GIHI CHEMICALS CO.,LIMITED. (n.d.). This compound.
Sources
- 1. echemi.com [echemi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. osha.com [osha.com]
- 4. gerpac.eu [gerpac.eu]
- 5. halyardhealth.com [halyardhealth.com]
- 6. ohsinsider.com [ohsinsider.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. ushazmatstorage.com [ushazmatstorage.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
